(R)-Piperazine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXHAMIXJGYCS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31321-68-3 | |
| Record name | (R)-2-Piperazinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Piperazine-2-carboxylic Acid
(R)-Piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Its constrained cyclic diamine structure, combined with a carboxylic acid functional group and a defined stereocenter, makes it a valuable scaffold for creating complex, sterically-defined molecules. As a key pharmaceutical intermediate, it is incorporated into a wide range of therapeutic agents under investigation for various diseases, including neurological disorders and infectious diseases.[1] Its utility in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is highly prized, as single enantiomers often exhibit greater target specificity and a reduced risk of off-target effects.[1]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The data pertains to the free base unless otherwise specified.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 130.15 g/mol | [2][3] |
| CAS Number | 31321-68-3 | [3] |
| Appearance | White or yellow crystalline powder | [4] |
| Melting Point | 265 °C (decomposes) | [4][5][6] |
| Topological Polar Surface Area | 61.4 Ų | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| XLogP3-AA (Computed) | -3.5 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.
The enantioselective synthesis of this compound derivatives can be achieved via the asymmetric hydrogenation of a pyrazinecarboxylic acid precursor. This method avoids classical resolution and is suitable for industrial-scale production.[7]
Objective: To produce an optically active (S)-piperazine-2-carboxylate ester, which can be hydrolyzed to the desired carboxylic acid.
Materials:
-
Pyrazinecarboxylic acid tert-butylamide
-
Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer (catalyst precursor)
-
(R)-(dicyclohexylphosphino)ethyl]-(S)-(dicyclohexylphosphino)phenylmethane (chiral ligand)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable autoclave, dissolve pyrazinecarboxylic acid tert-butylamide (2.7 mmol), bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer (58 µmol), and the chiral phosphine ligand (121 µmol) in methanol.[7]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 bar.[7]
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for 24-48 hours.
-
Monitor the reaction for conversion of the starting material by NMR or an appropriate chromatographic technique.[7]
-
Upon completion, carefully depressurize the autoclave and remove the solvent under reduced pressure.
-
The resulting crude product, tert-butyl (S)-piperazine-2-carboxylate, can then be purified.[7]
-
Hydrolysis Step: Stir the crude ester in an aqueous solution of hydrochloric acid (e.g., 32% HCl) at 100°C for 20 minutes to hydrolyze the ester and yield the piperazine-2-carboxylic acid hydrochloride salt.[7]
-
Cool the mixture to 0°C to precipitate the product, which is then collected by filtration and washed.[7]
Due to the lack of a strong chromophore, piperazine and its simple derivatives require chemical derivatization for sensitive detection by UV spectroscopy.[8][9] This method allows for quantification of trace amounts and determination of purity.
Objective: To determine the chemical purity of a sample after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).
Materials:
-
This compound sample
-
4-chloro-7-nitrobenzofuran (NBD-Cl) derivatizing agent
-
Acetonitrile, Methanol, Diethylamine (HPLC grade)
-
Buffer solution (e.g., sodium borate)
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm)[10]
Procedure:
-
Sample Preparation & Derivatization: a. Prepare a standard stock solution of the analyte in a suitable diluent. b. In a vial, mix an aliquot of the sample solution with a buffer solution to maintain alkaline pH. c. Add an excess of NBD-Cl solution (in a solvent like acetonitrile) to the vial. d. Heat the mixture (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to allow the derivatization reaction to complete, forming a stable, UV-active product.[8]
-
Chromatographic Conditions: a. Mobile Phase: A mixture of Acetonitrile:Methanol:Diethylamine (e.g., 90:10:0.1 v/v/v).[10] The mobile phase should be filtered and degassed.[10] b. Flow Rate: 1.0 mL/min.[10] c. Column Temperature: 35°C.[10] d. Injection Volume: 10 µL.[10] e. Detection Wavelength: 340 nm (for the NBD derivative).[10]
-
Analysis: a. Inject the derivatized sample into the HPLC system. b. The total run time is typically around 20 minutes.[10] c. Quantify the analyte by comparing its peak area to that of a known standard. The limit of detection and quantification can be established by injecting a series of diluted solutions.[10] d. For enantiomeric excess, a chiral column is used to separate the (R) and (S) enantiomers, and the peak areas are compared.
Applications and Workflow Visualizations
This compound is rarely the final active molecule but rather a foundational component. Its integration into drug discovery follows a structured workflow from a chemical building block to a potential therapeutic candidate.
Caption: Drug discovery workflow using this compound as a starting scaffold.
The quality control of the synthesized derivatives is a critical, iterative process that ensures the integrity of the compounds used in screening and development.
Caption: Analytical quality control workflow for synthesized piperazine derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. ピペラジン-2-カルボン酸 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
(R)-Piperazine-2-carboxylic acid structure elucidation
An In-depth Technical Guide on the Structure Elucidation of (R)-Piperazine-2-carboxylic Acid
Introduction
This compound is a heterocyclic organic compound that serves as a valuable chiral building block in medicinal chemistry and the development of novel pharmaceuticals. Its rigid piperazine core and the presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups make it a versatile scaffold for creating complex molecules with specific biological activities. Accurate structural elucidation is paramount for its application in asymmetric synthesis and drug design. This guide provides a comprehensive overview of the analytical techniques and experimental protocols used to confirm the structure and stereochemistry of this compound.
Chemical Structure and Properties
The fundamental structural and chemical properties of this compound are summarized below. The molecule consists of a six-membered piperazine ring with a carboxylic acid substituent at the second position. The "(R)" designation indicates the stereochemical configuration at the chiral center (the carbon atom bearing the carboxylic acid group).
| Property | Value | Reference |
| IUPAC Name | (2R)-piperazine-2-carboxylic acid | [1] |
| Molecular Formula | C₅H₁₀N₂O₂ | [2] |
| Molecular Weight | 130.15 g/mol | [2] |
| CAS Number | 126330-90-3 (for dihydrochloride) | [1] |
| Canonical SMILES | C1CNC(--INVALID-LINK--C(=O)O) | [3] |
| InChI Key | JSSXHAMIXJGYCS-BYPYZUCNSA-N | [3] |
| Physical Description | White or yellow crystalline powder | [4] |
| Melting Point | 265°C (decomposes) | [4] |
Table 1: General Chemical Properties of this compound.
Spectroscopic Data for Structure Elucidation
Spectroscopic analysis is central to confirming the molecular structure. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific data for the unprotected this compound is sparse in public literature, data from closely related derivatives and the (S)-enantiomer allow for accurate prediction of its spectral features.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the signals correspond to the protons on the piperazine ring and the amine groups. The protonation of the nitrogen atoms can cause a downfield shift in the chemical shifts of adjacent protons.[5]
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H-2 (CH-COOH) | ~3.5 - 4.0 | Doublet of doublets (dd) |
| Ring Protons (CH₂) | ~2.8 - 3.4 | Complex multiplets (m) |
| Amine Protons (NH) | Broad signal, variable | Singlet (s, broad) |
Table 2: Predicted ¹H NMR Spectroscopic Data (in D₂O).
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| Carbonyl (C=O) | ~170 - 180 |
| C-2 (CH-COOH) | ~55 - 60 |
| Ring Carbons (CH₂) | ~40 - 50 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in D₂O).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. Piperazine derivatives are known to exhibit characteristic fragmentation patterns, often involving the loss of parts of the piperazine ring.[6]
| Parameter | Value |
| Molecular Ion [M+H]⁺ | m/z 131.08 |
| Exact Mass | 130.0742 g/mol |
| Common Fragments | Loss of COOH (m/z 45), cleavage of the piperazine ring |
Table 4: Predicted Mass Spectrometry Data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Indicates hydrogen-bonded O-H |
| N-H stretch (Amine) | 3200-3500 | Secondary amine stretching |
| C=O stretch (Carboxylic Acid) | 1680-1720 | Carbonyl group absorption |
| C-N stretch (Amine) | 1020-1250 | Characteristic of amines |
Table 5: Predicted Infrared (IR) Absorption Bands.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often used for its ability to exchange with labile protons (NH, OH), which can help in peak assignment.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
Set the appropriate spectral width and acquisition time.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrument Setup:
-
Use an Electrospray Ionization (ESI) mass spectrometer.
-
Calibrate the instrument using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
To obtain fragmentation data (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Infrared (ATR-FTIR) Spectroscopy Protocol
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[5] This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[5]
-
Data Acquisition: Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[5] The final spectrum is typically displayed in terms of transmittance or absorbance.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualization of Experimental Workflow
The logical flow for the structure elucidation of a novel or synthesized compound follows a standardized workflow, from initial synthesis and purification to final structural confirmation.
Figure 1: A generalized workflow for the synthesis and structural confirmation of this compound.
References
- 1. This compound dihydrochloride | C5H12Cl2N2O2 | CID 12680090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-Piperazine-2-carboxylic acid(147650-70-2) 1H NMR spectrum [chemicalbook.com]
- 4. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to (R)-Piperazine-2-carboxylic Acid: Identifiers, Synthesis, and Applications
This technical guide provides an in-depth overview of (R)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical identifiers, an experimental protocol for its enantioselective synthesis, and its role as a versatile scaffold in the creation of targeted therapeutics.
Chemical Identifiers and Properties
This compound is a non-proteinogenic amino acid analog. Its rigid, chiral structure makes it a valuable building block in the synthesis of complex molecules with specific stereochemistry, which is often crucial for pharmacological activity. While the parent (R)-isomer is a key chiral intermediate, it is frequently supplied and referenced as its more stable dihydrochloride salt. For clarity and comparative purposes, identifiers for the racemic mixture and the corresponding (S)-enantiomer are also provided.
| Identifier | This compound | This compound dihydrochloride | Racemic Piperazine-2-carboxylic acid | (S)-Piperazine-2-carboxylic acid |
| CAS Number | 31321-68-3 | 126330-90-3[1] | 2762-32-5[2] | 147650-70-2 |
| PubChem CID | 6558437[1] | 12680090[1] | 2723758[2] | 44237359 |
| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₂Cl₂N₂O₂ | C₅H₁₀N₂O₂ | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol [2] | 203.06 g/mol [1] | 130.15 g/mol [2] | 130.15 g/mol |
| InChI Key | JSSXHAMIXJGYCS-SCSAIBSYSA-N | WNSDZBQLMGKPQS-RZFWHQLPSA-N[1] | JSSXHAMIXJGYCS-UHFFFAOYSA-N[2] | JSSXHAMIXJGYCS-DEOSSOPVSA-N |
| Canonical SMILES | C1CN--INVALID-LINK--C(=O)O | C1CN--INVALID-LINK--C(=O)O.Cl.Cl[1] | C1CNC(CN1)C(=O)O[2] | C1CN--INVALID-LINK--C(=O)O |
Enantioselective Synthesis: Experimental Protocol
The synthesis of enantiomerically pure this compound can be achieved through the kinetic resolution of racemic piperazine-2-carboxamide. This method utilizes stereoselective amidases present in whole bacterial cells, which selectively hydrolyze the (S)-enantiomer of the amide to the corresponding carboxylic acid, leaving the desired (R)-amide unreacted. The unreacted (R)-amide can then be separated and hydrolyzed to yield this compound.
A reported method for this biotransformation uses the bacterial strain Burkholderia sp. DSM 9925.[3]
Materials:
-
Racemic piperazine-2-carboxamide
-
Burkholderia sp. DSM 9925 bacterial cells
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7-8)
-
Acid for hydrolysis (e.g., hydrochloric acid)
-
Base for pH adjustment (e.g., sodium hydroxide)
-
Organic solvents for extraction (e.g., ethyl acetate)
Methodology:
-
Cultivation of Biocatalyst: Burkholderia sp. DSM 9925 is cultivated under suitable conditions to generate sufficient biomass containing the stereoselective amidase.
-
Enzymatic Resolution:
-
A suspension of the whole bacterial cells is prepared in a buffer solution.
-
Racemic piperazine-2-carboxamide is added to the cell suspension to a defined substrate concentration.
-
The reaction mixture is incubated under controlled temperature and agitation, allowing the enzymatic hydrolysis to proceed. The pH is monitored and adjusted as necessary.
-
The reaction is monitored by a suitable analytical method (e.g., chiral HPLC) to determine the conversion of the (S)-amide and the enantiomeric excess (ee) of the remaining (R)-amide.
-
-
Separation and Purification:
-
Once the desired conversion is reached, the reaction is stopped, and the bacterial cells are separated by centrifugation or filtration.
-
The supernatant, containing (S)-piperazine-2-carboxylic acid and unreacted (R)-piperazine-2-carboxamide, is processed.
-
The (S)-carboxylic acid can be removed by extraction under appropriate pH conditions.
-
The remaining aqueous solution containing the (R)-amide is then purified.
-
-
Hydrolysis of (R)-amide:
-
The purified (R)-piperazine-2-carboxamide is subjected to acid hydrolysis (e.g., refluxing with HCl) to convert the amide to the carboxylic acid.
-
-
Isolation of Final Product:
-
After hydrolysis, the resulting this compound (often as its hydrochloride salt) is isolated, for instance, by crystallization.
-
The final product is characterized (e.g., by NMR, chiral HPLC) to confirm its identity, purity, and enantiomeric excess.
-
This enzymatic resolution method has been reported to yield this compound dihydrochloride with an enantiomeric excess of 99.0% and a yield of 22%.[3]
Caption: Workflow for the enantioselective synthesis of this compound.
Role in Drug Discovery and Development
While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial "privileged scaffold" in medicinal chemistry.[4] Its structural and chemical properties allow it to be a versatile starting point for the synthesis of a wide range of drug candidates.
Derivatives of piperazine-2-carboxylic acid are being investigated for various therapeutic targets, including:
-
Central Nervous System (CNS) Disorders: The piperazine ring is a common motif in drugs targeting CNS receptors, such as serotonin and dopamine receptors.[4]
-
Infectious Diseases: The scaffold is a key component in several protease inhibitors, including those developed for HIV.[1]
-
Inflammatory Diseases: Derivatives have been synthesized as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is implicated in inflammation.
The general workflow involves chemically modifying the piperazine-2-carboxylic acid core to create a library of new chemical entities. These derivatives are then screened for activity against a specific biological target, such as an enzyme or a receptor. The stereochemistry of the (R)-isomer is often critical for ensuring a precise three-dimensional fit with the biological target, leading to enhanced potency and selectivity.
References
(R)-Piperazine-2-carboxylic acid physical and chemical properties
An In-depth Technical Guide to (R)-Piperazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a key chiral building block in modern drug discovery. It details its characteristics, experimental protocols for its synthesis and analysis, and its application in the development of therapeutic agents.
Core Chemical and Physical Properties
This compound is a heterocyclic compound recognized for its chiral properties and its utility as a scaffold in medicinal chemistry.[1] Its structure consists of a piperazine ring with a carboxylic acid group at the C-2 position in the (R)-configuration.
General and Physicochemical Properties
The fundamental properties of this compound and its common forms are summarized below. Data for the racemate and dihydrochloride salts are included for comparative purposes.
| Property | This compound | Racemic Piperazine-2-carboxylic acid | Dihydrochloride Salt (Racemic) | Reference |
| CAS Number | 24182-11-4 | 2762-32-5 | 3022-15-9 | [2][3][4] |
| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₀N₂O₂ | C₅H₁₀N₂O₂ · 2HCl | [2][3][4] |
| Molecular Weight | 130.15 g/mol | 130.15 g/mol | 203.07 g/mol | [2][3][4] |
| Appearance | White to pale yellowish powder | White crystalline solid | White solid | [1][5] |
| Melting Point | Not specified | 265 °C (decomposition) | 265 °C (decomposition) | [4][6][7] |
| Boiling Point | 270.8 ± 29.0 °C (Predicted) | 313.6 ± 37.0 °C (Predicted) | Not applicable | [2][6] |
| Density | 1.174 ± 0.06 g/cm³ (Predicted) | 1.174 g/cm³ | Not specified | [2][6] |
| Solubility | High solubility in water | Freely soluble in water | Not specified | [5] |
| pKa₁ | 3.37 ± 0.20 (Predicted) | 1.90 ± 0.20 (Predicted) | Not applicable | [2][6] |
| pKa₂ | Not specified | Not specified | Not applicable |
Computed Molecular Descriptors
Computational properties provide further insight into the molecule's behavior in biological systems. These values are for the parent compound, piperazine-2-carboxylic acid.
| Property | Value | Reference |
| XLogP3-AA | -3.5 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 130.074227566 Da | [3] |
| Topological Polar Surface Area | 61.4 Ų | [3] |
| Complexity | 116 | [3] |
Experimental Protocols
This compound is primarily used as an intermediate. The following protocols describe its synthesis, its use in further reactions, and methods for its analysis.
Synthesis via Asymmetric Hydrogenation
A prominent method for producing enantiomerically pure this compound involves the asymmetric hydrogenation of a pyrazine-2-carboxylic acid derivative, catalyzed by an optically active rhodium complex.[1][8]
Workflow for Asymmetric Hydrogenation
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup : A solution of a pyrazine-2-carboxylic acid derivative (e.g., tert-butyl pyrazine-2-carboxylate) in a suitable solvent is placed in a high-pressure reactor.
-
Catalyst Addition : An optically active rhodium complex is added as the catalyst.
-
Hydrogenation : The reactor is pressurized with hydrogen gas (e.g., 50 bar) and stirred at a controlled temperature until the reaction is complete, as monitored by NMR.[8]
-
Workup : The solvent is removed under reduced pressure.
-
Hydrolysis : The crude intermediate is hydrolyzed, for example, by stirring with 32% hydrochloric acid in water at 100°C for 20 minutes.[8]
-
Isolation : The mixture is cooled to 0°C to precipitate the dihydrochloride salt of the product, which is then collected by filtration and washed.[8]
Protocol for Amide Bond Formation
As a building block, the carboxylic acid moiety is frequently coupled with amines to form amides. A standard procedure uses carbodiimide coupling agents.
Detailed Protocol:
-
Initial Mixture : To a solution of the starting carboxylic acid (e.g., a chromone-2-carboxylic acid, 1.1 eq) in a solvent like dichloromethane (DCM), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq).[9]
-
Stirring : Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.[9]
-
Amine Addition : Add the appropriate piperazine derivative (in this case, this compound or its esterified form, 1 eq) to the mixture.
-
Reaction : Allow the reaction to stir overnight at room temperature.[9]
-
Workup : Upon completion, partition the mixture between DCM and a 5% NaHCO₃ solution. The combined organic layers are dried, filtered, and evaporated to yield the crude product, which can be purified via chromatography.[9]
Analytical Method: Purity Determination by HPLC-UV
Trace amounts of piperazine impurities in active pharmaceutical ingredients (APIs) can be quantified using HPLC with UV detection after a derivatization step to make the molecule UV-active.[10][11]
Workflow for Analytical Quantification of Piperazine Impurity
Caption: Workflow for detecting piperazine impurities via HPLC-UV derivatization.
Detailed Protocol:
-
Derivatization : A method has been developed based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[10]
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Method Validation : The method is validated for Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, linearity, and precision.[10]
-
LOD/LOQ : Determined at signal-to-noise ratios of 3:1 and 10:1, respectively, by injecting a series of dilute solutions with known concentrations.[10]
-
Accuracy : Assessed by performing recovery studies on API samples spiked with the impurity at multiple concentration levels (e.g., 50%, 100%, 150% of the specification level).[10]
-
Precision : Checked by repeatedly injecting individual preparations of the analyte spiked with the impurity.[10]
-
-
Analysis : The derivatized sample is injected into the HPLC system, and the amount of piperazine is quantified based on the peak area relative to a calibration curve.[10]
Applications in Drug Development
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[12] this compound provides a chiral entry point into this chemical space, making it a valuable intermediate for developing new therapeutic agents.
-
Pharmaceutical Building Block : It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.[1] Its derivatives have shown potential in modulating neurotransmitter systems.[1]
-
Kinase Inhibitors : The piperazine carboxylic acid module is used to build the core of certain kinase inhibitors, such as those targeting CDK4/6 and BTK.[13]
-
Antiviral Agents : N-aryl piperazines derived from this scaffold have been investigated as novel CXCR4 antagonists with antiviral activity.[14]
-
Anti-inflammatory Agents : Derivatives have been synthesized and tested as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[9]
References
- 1. Buy this compound | 31321-68-3 [smolecule.com]
- 2. 24182-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ピペラジン-2-カルボン酸 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 7. Piperazine-2-carboxylic acid 98 3022-15-9 [sigmaaldrich.com]
- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. acgpubs.org [acgpubs.org]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 13. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 14. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]
Navigating the Solubility Landscape of (R)-Piperazine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Piperazine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry, presents a solubility profile that is crucial for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the available solubility data for this compound and its derivatives, details robust experimental protocols for solubility determination, and outlines a logical workflow for these assessments.
Understanding Solubility: Data Overview
Direct quantitative solubility data for this compound in various solvents remains limited in publicly available literature. However, qualitative information for its derivatives offers valuable insights into its general solubility characteristics. The formation of salts or the introduction of protecting groups significantly alters the molecule's polarity and, consequently, its solubility.
| Compound/Derivative | Solvent | Solubility | Citation |
| 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | Water | Relatively Low | |
| 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | Dichloromethane | Higher | |
| 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | Dimethylformamide | Higher | |
| (±)-Piperazine-2-carboxylic acid dihydrochloride | Not Specified | Enhanced | [1][2] |
Table 1: Qualitative Solubility Data for Piperazine-2-carboxylic Acid Derivatives
The data suggests that the free acid form of piperazine-2-carboxylic acid likely exhibits some aqueous solubility due to the presence of the carboxylic acid and the secondary amine groups, which can participate in hydrogen bonding. However, its zwitterionic nature at physiological pH may influence this. The derivatization with hydrophobic groups, such as a benzyl and a Boc group, markedly decreases aqueous solubility while increasing its solubility in organic solvents. Conversely, formation of a dihydrochloride salt enhances solubility, a common strategy employed to improve the aqueous solubility of amine-containing compounds.
Experimental Protocols for Solubility Determination
A precise understanding of a compound's solubility is paramount for its effective use. The following are detailed methodologies for determining the solubility of a chiral carboxylic acid like this compound.
Protocol 1: Qualitative Solubility Assessment
This protocol provides a rapid screening of a compound's solubility in various solvents, which is essential for initial characterization and for selecting appropriate solvents for reactions and purifications.[3][4]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Solvents:
-
Deionized Water
-
Diethyl Ether
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Procedure:
-
Sample Preparation: Into separate, labeled test tubes, add approximately 2-5 mg of this compound.
-
Solvent Addition: To each test tube, add 1 mL of the respective solvent.
-
Mixing: Vigorously agitate each test tube using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid dissolves, the compound is considered "soluble" in that solvent at that approximate concentration. If any solid remains, it is deemed "insoluble" or "sparingly soluble."
-
pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using pH paper or a calibrated pH meter to determine its acidic or basic nature.[4]
-
Acid/Base Solubility Confirmation:
-
For the tube with 5% NaOH where the compound dissolved, add 5% HCl dropwise until the solution is acidic. Observe for the formation of a precipitate, which would indicate the original compound was an acid.[4]
-
For the tube with 5% HCl where the compound dissolved, add 5% NaOH dropwise until the solution is basic. Observe for the formation of a precipitate, which would indicate the original compound was a base.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Chosen solvent(s)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will be present at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. This value represents the solubility of the compound in that solvent at the specified temperature.
Experimental Workflow and Logical Relationships
The process of determining the solubility of a compound like this compound follows a logical progression from qualitative screening to quantitative analysis. This workflow ensures an efficient and comprehensive characterization of the compound's solubility properties.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and its derivatives, along with practical methodologies for its determination. While direct quantitative data is sparse, the provided protocols and logical workflow empower researchers to generate the specific solubility data required for their drug discovery and development endeavors.
References
The Cornerstone of Modern Therapeutics: Unveiling the Biological Significance of the Chiral Piperazine Scaffold
A comprehensive analysis for researchers, scientists, and drug development professionals.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and presence in a multitude of clinically successful drugs underscore its importance in the design of novel therapeutic agents. The introduction of chirality to this already valuable core unlocks a new dimension of specificity and efficacy, enabling the development of highly targeted and potent medicines. This in-depth technical guide explores the profound biological significance of the chiral piperazine scaffold, delving into its impact on drug-target interactions, its role in modulating key signaling pathways, and the experimental methodologies employed in its evaluation.
The Critical Role of Chirality in Piperazine-Based Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The stereochemical orientation of a drug molecule dictates its three-dimensional shape, which in turn governs its ability to bind to and interact with specific biological targets such as receptors and enzymes. For piperazine-containing drugs, the introduction of a chiral center, often at one of the carbon atoms of the ring or on a substituent, can lead to significant differences in the pharmacological profiles of the resulting enantiomers.
One enantiomer may exhibit high affinity and the desired therapeutic effect, while the other may be inactive or even responsible for off-target effects and toxicity. This principle of stereoselectivity highlights the critical need for asymmetric synthesis methods that can produce enantiomerically pure chiral piperazine derivatives, thereby maximizing therapeutic benefit and minimizing adverse reactions.[1][2]
Therapeutic Landscapes Shaped by Chiral Piperazines
The chiral piperazine scaffold is a cornerstone in the development of drugs across a wide spectrum of therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders and cancer.
Central Nervous System Disorders
Chiral piperazine derivatives have demonstrated significant efficacy as antipsychotics, antidepressants, and anxiolytics.[3] Their mechanism of action often involves the modulation of neurotransmitter systems, including the dopaminergic and serotonergic pathways. The precise stereochemistry of these molecules is crucial for their selective interaction with specific receptor subtypes, such as the dopamine D2 and serotonin 5-HT1A receptors. This selectivity is paramount for achieving the desired therapeutic outcome while mitigating the side effects commonly associated with less specific CNS-active drugs.
For instance, the enantiomers of certain arylpiperazine derivatives exhibit differential binding affinities for various serotonin and dopamine receptor subtypes, leading to distinct pharmacological activities.[3][4]
Oncology
In the realm of oncology, chiral piperazine-containing compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival.[5][6] The aberrant activity of these kinases is a hallmark of many cancers. The chiral piperazine scaffold can be strategically functionalized to fit into the ATP-binding pocket of a target kinase with high specificity, leading to the inhibition of its catalytic activity and subsequent downstream signaling pathways.
Studies have shown that specific enantiomers of piperazine-based kinase inhibitors can exhibit significantly greater potency and selectivity against cancer cell lines compared to their counterparts.[7] These compounds often induce apoptosis (programmed cell death) and cell cycle arrest by modulating critical signaling pathways such as the PI3K/AKT and MAPK/NF-κB pathways.[8]
Quantitative Bioactivity of Chiral Piperazine Derivatives
The biological activity of chiral piperazine derivatives is quantified through various in vitro and in vivo assays. The data generated from these assays, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are crucial for structure-activity relationship (SAR) studies and lead optimization. The following tables summarize representative quantitative data for chiral piperazine derivatives in oncology and CNS disorders.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Oncology | |||||
| Compound A (S-enantiomer) | EGFR | Kinase Inhibition | 15 | A549 (Lung Cancer) | [7] |
| Compound A (R-enantiomer) | EGFR | Kinase Inhibition | >1000 | A549 (Lung Cancer) | [7] |
| Compound B (Chiral) | VEGFR-2 | Kinase Inhibition | 570 | - | [9] |
| PCC | - | Cytotoxicity | 6980 (SNU-475), 7760 (SNU-423) | Human Liver Cancer | [8] |
| Vindoline Derivative 17 | - | Cytotoxicity | - | KM12 (Colon Cancer) | [10] |
| Compound ID | Target | Assay Type | Ki (nM) | Reference |
| CNS Disorders | ||||
| (2R)-PA-EMPP | α7 nAChR | Radioligand Binding | - | [4] |
| (2S)-PA-EMPP | α9/α10 nAChR | Radioligand Binding | - | [4] |
| N-Aryl Piperazine 8 | CXCR4 | Radioligand Binding | - | [11] |
Key Signaling Pathways Modulated by Chiral Piperazine Scaffolds
The therapeutic effects of chiral piperazine-containing drugs are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and for predicting potential on-target and off-target effects.
GPCR Signaling Pathway
Many CNS-active chiral piperazine derivatives target G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. The binding of a chiral ligand to a GPCR can trigger a conformational change in the receptor, leading to the activation or inhibition of downstream signaling cascades. The stereochemistry of the ligand plays a critical role in determining the specific G protein that is coupled and the subsequent cellular response. Enantiomers can act as agonists, antagonists, or even biased agonists, selectively activating certain signaling pathways over others.[12][13]
Figure 1: Generalized GPCR signaling pathway activated by a chiral piperazine agonist.
Kinase Inhibitor Signaling Pathway
In cancer therapy, chiral piperazine-based kinase inhibitors block the phosphorylation cascade that drives tumor growth. By binding to the ATP-binding site of a specific kinase, these inhibitors prevent the transfer of a phosphate group to downstream substrate proteins. This disruption of the signaling pathway can lead to cell cycle arrest and apoptosis. The chirality of the inhibitor is critical for achieving a precise fit within the kinase's active site, thereby ensuring high potency and selectivity.[5][6]
Figure 2: Mechanism of action of a chiral piperazine kinase inhibitor.
Experimental Protocols for the Evaluation of Chiral Piperazine Derivatives
The development of chiral piperazine-based drugs relies on a suite of robust experimental protocols to synthesize the desired enantiomers and to evaluate their biological activity.
Asymmetric Synthesis of Chiral Piperazines
The stereoselective synthesis of chiral piperazines is a key challenge in medicinal chemistry. Various strategies have been developed to achieve high enantiomeric purity, including the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis starting from readily available chiral building blocks like amino acids.
General Protocol for Asymmetric Synthesis via Chiral Auxiliary:
-
Attachment of Chiral Auxiliary: React a suitable piperazine precursor with a chiral auxiliary (e.g., a derivative of a natural product like an amino acid) to form a diastereomeric intermediate.
-
Diastereoselective Reaction: Perform the key bond-forming reaction to introduce the desired substituent. The chiral auxiliary directs the stereochemical outcome of this reaction.
-
Purification of Diastereomers: Separate the resulting diastereomers using chromatographic techniques (e.g., column chromatography).
-
Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under specific reaction conditions to yield the enantiomerically pure chiral piperazine.
-
Characterization: Confirm the structure and enantiomeric purity of the final product using analytical techniques such as NMR spectroscopy and chiral HPLC.
Figure 3: General workflow for the asymmetric synthesis of a chiral piperazine.
Biological Assays
A variety of in vitro assays are employed to determine the biological activity of chiral piperazine derivatives.
Radioligand Binding Assay: This assay is used to determine the affinity of a compound for a specific receptor.
-
Preparation of Receptor Membranes: Isolate cell membranes containing the target receptor from cultured cells or tissue.
-
Incubation: Incubate the receptor membranes with a radiolabeled ligand (a molecule that binds to the receptor with high affinity and is tagged with a radioactive isotope) and varying concentrations of the test compound (the chiral piperazine derivative).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the receptor at each concentration of the test compound using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value.
Cell Viability (MTT/MTS) Assay: This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the chiral piperazine derivative for a specified period (e.g., 48 or 72 hours).
-
Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well. Metabolically active cells will reduce the tetrazolium salt in the reagent to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to untreated control cells and determine the IC50 value.
Conclusion
The chiral piperazine scaffold is a remarkably versatile and powerful tool in modern drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties, combined with the profound impact of stereochemistry on biological activity, has led to the development of numerous life-saving medicines. A deep understanding of the synthesis, biological evaluation, and mechanisms of action of chiral piperazine derivatives is essential for the continued innovation of novel and highly effective therapeutic agents. As our knowledge of complex disease biology and drug-target interactions continues to expand, the strategic application of the chiral piperazine scaffold will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Piperazine-2-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-2-carboxylic acid and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of a diverse array of therapeutic agents. The inherent structural features of this heterocyclic carboxylic acid, including its conformational rigidity, the presence of two nitrogen atoms for substitution, and a chiral center, provide a versatile platform for the development of potent and selective drugs. This technical guide delves into the discovery, historical development, and synthetic evolution of piperazine-2-carboxylic acids, offering a comprehensive resource for researchers in drug discovery and development. We will explore key synthetic methodologies, present quantitative biological data, and elucidate the signaling pathways through which these compounds exert their effects.
Historical Perspective and Key Discoveries
While the piperazine ring itself has been a staple in medicinal chemistry for over a century, the specific focus on piperazine-2-carboxylic acid as a key chiral building block gained significant momentum in the mid-20th century. A pivotal moment in its history was the resolution of the racemic mixture by Felder et al. in 1960, which opened the door for the stereospecific synthesis of pharmaceutical agents.[1] This development was crucial, as the biological activity of many piperazine-containing drugs is highly dependent on the stereochemistry at the C-2 position.[2]
Initially, the synthesis of enantiomerically pure piperazine-2-carboxylic acid relied on classical resolution techniques.[1] However, the demand for more efficient and scalable methods led to the development of asymmetric syntheses. A significant advancement in this area was the asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives, a method that allows for the direct formation of the desired enantiomer with high selectivity.[1][3] This and other modern synthetic strategies have made enantiopure piperazine-2-carboxylic acid and its derivatives readily accessible for drug discovery programs.
Synthetic Methodologies
The synthesis of piperazine-2-carboxylic acids can be broadly categorized into racemic and asymmetric approaches. The choice of method often depends on the desired scale, the need for enantiopure material, and the specific substitutions required on the piperazine ring.
Racemic Synthesis
One of the early and straightforward methods for the synthesis of the piperazine-2-carboxylic acid core involves the reaction of a 2,3-dibromopropionate with a protected ethylenediamine derivative.[4] This approach provides the racemic piperazine-2-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester [4]
-
Materials: Methyl 2,3-dibromopropionate, N,N'-dibenzyl-ethane-1,2-diamine, triethylamine (Et3N), toluene, 2N HCl, 4N NaOH, ethyl acetate (EtOAc), brine, magnesium sulfate (MgSO4).
-
Procedure:
-
To a preheated solution (50 °C) of methyl 2,3-dibromopropionate in toluene, add triethylamine (2.0 eq).
-
Add N,N'-dibenzyl-ethane-1,2-diamine (1.0 eq) dropwise to the solution.
-
Heat the resulting slurry to reflux until a clear solution is formed and stir at reflux overnight.
-
After cooling to room temperature, extract the reaction mixture with 2N HCl.
-
Neutralize the aqueous extract with 4N NaOH.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.
-
Asymmetric Synthesis
The development of asymmetric synthetic routes has been a major focus, enabling the direct synthesis of enantiomerically enriched piperazine-2-carboxylic acid derivatives.
A highly efficient method for preparing optically active piperazine-2-carboxylic acid derivatives is the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives.[1] This method utilizes chiral rhodium or iridium catalysts to achieve high enantioselectivity.[5]
Experimental Protocol: Asymmetric Hydrogenation of Methyl Pyrazine-2-carboxylate [1]
-
Materials: Methyl pyrazine-2-carboxylate, methanol, [Rh(COD)Cl]2, (R,R)-Et-DuPhos, hydrogen gas.
-
Procedure:
-
In a glovebox, dissolve methyl pyrazine-2-carboxylate (1.0 eq) and the chiral rhodium catalyst (e.g., formed in situ from [Rh(COD)Cl]2 and a chiral phosphine ligand like (R,R)-Et-DuPhos) in degassed methanol.
-
Transfer the solution to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 20 hours).
-
After cooling and venting the autoclave, concentrate the reaction mixture under reduced pressure.
-
The enantiomeric excess (ee) of the resulting methyl piperazine-2-carboxylate can be determined by chiral HPLC or after derivatization.
-
Another common strategy involves the use of enantiopure starting materials, such as amino acids, to construct the chiral piperazine ring. This approach provides excellent stereochemical control.
Logical Workflow for Chiral Synthesis from Amino Acids
References
- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic data for (R)-Piperazine-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Piperazine-2-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential spectroscopic data for this compound (C₅H₁₀N₂O₂), a crucial chiral building block in modern drug discovery and development. For researchers, scientists, and professionals in drug development, precise analytical characterization is paramount for ensuring structural integrity, stereochemical purity, and ultimate success in downstream applications. This document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative reference for the characterization of this important molecule.
This compound is a non-proteinogenic amino acid analogue. The piperazine scaffold is a privileged structure in medicinal chemistry, enhancing pharmacokinetic profiles by improving aqueous solubility and providing sites for hydrogen bonding.[1][2] The specific (R)-enantiomer is a key intermediate in the synthesis of complex therapeutic agents, including treatments for hepatitis B virus infection.[3] Therefore, unambiguous confirmation of its structure and enantiomeric purity is a critical step in any synthetic workflow.
This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing not just the data, but the causality behind the experimental observations and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis is complicated by the conformational flexibility of the six-membered piperazine ring (which typically exists in a chair conformation) and the presence of labile, exchangeable protons (NH and OH).[1]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical:
-
D₂O (Deuterium Oxide): Will cause the exchange of NH and OH protons, leading to their disappearance from the spectrum. This simplifies the aliphatic region but results in the loss of information about these key functional groups.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Will typically show all protons, including the NH and OH groups, as they exchange more slowly. This is often the preferred solvent for a complete structural picture.
-
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K (25 °C).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at δ ≈ 2.50 ppm).
Data Interpretation & Expected Signals (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Carboxylic Acid (OH) | 10.0 - 12.0 | Broad Singlet | Highly deshielded and broad due to hydrogen bonding and chemical exchange. |
| Amine (NH) | 2.5 - 4.0 | Broad Singlet(s) | Position and broadening are highly dependent on concentration, temperature, and residual water. Two separate NH signals may be observed. |
| H-2 (α-proton) | 3.0 - 3.5 | Doublet of Doublets (dd) | This is the proton on the chiral center, coupled to the two non-equivalent protons at C-3. |
| H-3, H-5, H-6 | 2.6 - 3.2 | Multiplets | These piperazine ring protons form a complex, overlapping system of signals due to geminal and vicinal coupling, as well as axial/equatorial differentiation. |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (~20-50 mg).
-
Instrument Setup: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Calibrate the spectrum using the solvent peak (DMSO-d₆ at δ ≈ 39.52 ppm).
Data Interpretation & Expected Signals (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |
| Carbonyl (C=O) | 170 - 175 | The most deshielded carbon, characteristic of a carboxylic acid. |
| C-2 (Chiral Center) | 55 - 60 | The α-carbon attached to the carboxylic acid group. |
| C-3, C-5, C-6 | 40 - 50 | Carbons of the piperazine ring. Multiple signals may be observed due to the asymmetry of the molecule. |
Workflow for NMR Structural Confirmation
Two-dimensional (2D) NMR experiments like COSY and HSQC are invaluable for unambiguously assigning the complex signals of the piperazine ring.
Caption: Workflow for unambiguous NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Acquisition Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.
-
Analysis: Acquire a full scan spectrum to identify the molecular ion. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Data Interpretation
The molecular formula C₅H₁₀N₂O₂ corresponds to a monoisotopic mass of 130.0742 Da.[4]
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 131.0815 | ~131.1 | Protonated parent molecule. Confirms the molecular weight. |
| [M+H - H₂O]⁺ | 113.0709 | ~113.1 | Loss of a water molecule. |
| [M+H - CO₂]⁺ | 87.0917 | ~87.1 | Decarboxylation, a common fragmentation for carboxylic acids. |
| C₄H₉N₂⁺ | 85.0760 | ~85.1 | Result of decarboxylation and loss of H₂. |
Proposed ESI-MS/MS Fragmentation Pathway
Caption: Key fragmentation pathways for this compound in ESI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of a carboxylic acid is highly characteristic due to the O-H and C=O stretching vibrations.[5][6]
Experimental Protocol: ATR-IR Spectrum Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding 16-32 scans.
-
Processing: Perform an ATR correction and baseline correction.
Data Interpretation
The IR spectrum is dominated by features characteristic of a carboxylic acid and a secondary amine.[4][7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | The extreme broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids and overlaps with C-H stretches.[5][6] |
| 3200 - 3300 | N-H stretch (Amine) | Medium, Broad | May be obscured by the very broad O-H band. |
| 2950 - 2850 | C-H stretch (Aliphatic) | Medium, Sharp | Sharp peaks superimposed on the broad O-H band. |
| 1760 - 1690 | C=O stretch (Carbonyl) | Strong, Sharp | A very intense and diagnostically crucial peak for the carboxylic acid group. |
| ~1600 | N-H bend (Amine) | Medium | Confirms the presence of the secondary amine. |
| 1440 - 1395 | O-H bend | Medium | In-plane bending of the hydroxyl group. |
| 1320 - 1210 | C-O stretch | Strong | Stretching of the carbon-oxygen single bond in the carboxylic acid. |
Chiral Purity Analysis
While the above techniques confirm the chemical structure, they do not differentiate between enantiomers. Confirming the enantiomeric purity of the (R)-isomer is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[8]
Principle of Chiral HPLC Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers.[9] This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation and allowing for quantification of enantiomeric excess (ee). The synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid has been achieved via enzymatic resolution, a process that requires careful chiral analysis to validate.[10][11]
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic application of NMR, MS, and IR spectroscopy. A thorough understanding of ¹H and ¹³C NMR is essential for mapping the molecular skeleton, while MS confirms the molecular weight and provides clues to its stability. IR spectroscopy offers a rapid confirmation of the required functional groups. Finally, chiral chromatography must be employed to validate the stereochemical integrity of this important building block. This guide provides the foundational data and expert-driven protocols necessary for researchers to confidently and accurately characterize this compound, ensuring the quality and reliability of their scientific endeavors.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
(R)-Piperazine-2-carboxylic acid safety and handling information
An In-depth Technical Guide to the Safety and Handling of (R)-Piperazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No: 31321-68-3), a key building block in organic synthesis and pharmaceutical development. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound and its racemic mixture are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. The available data, primarily from safety data sheets for the racemic mixture ((+/-)-Piperazine-2-carboxylic acid), indicates the following GHS classifications.[1][2]
Hazard Pictogram:
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of piperazine-2-carboxylic acid. Data for the specific (R)-enantiomer is limited; therefore, properties of the racemic mixture are also included.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 130.15 g/mol | [1][2][3] |
| Appearance | White or yellow crystalline powder | [4] |
| Melting Point | 265 °C (decomposes) | [4][5][6] |
| Boiling Point | 313.6 ± 37.0 °C (Predicted) | [5] |
| Density | 1.174 g/cm³ | [4][5] |
| pKa | 1.90 ± 0.20 (Predicted) | [5] |
| XLogP3-AA | -3.5 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Topological Polar Surface Area | 61.4 Ų | [2] |
Toxicological Information
| Toxicity Endpoint | Classification / Data | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [1][2] |
| Respiratory or Skin Sensitization | No data available | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [3] |
Handling, Storage, and Disposal
Proper handling and storage are crucial to minimize risk.
4.1 Safe Handling
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles (European standard - EN 166).[1][7]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[1][8]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
-
General Hygiene: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
4.2 Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][7] Store under an inert atmosphere as the compound may be air-sensitive.[1][5] Keep in a dark place, as some piperazine derivatives are light-sensitive.[4][5][9]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][9]
4.3 Disposal
-
Dispose of contents and containers to an approved waste disposal plant.[7] Waste disposal methods should comply with all federal, state, and local regulations.
Emergency and First Aid Measures
General Advice: If symptoms persist, consult a physician. Show the safety data sheet to the doctor in attendance.[1][3]
-
Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[1]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, call a physician.[1]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[1]
Experimental Protocols
6.1 General Laboratory Handling Workflow
The following diagram illustrates a standard workflow for handling this compound in a research setting.
References
- 1. fishersci.ie [fishersci.ie]
- 2. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. chembk.com [chembk.com]
- 6. ピペラジン-2-カルボン酸 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Versatility of a Simple Heterocycle
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a testament to this principle. Its prevalence in a multitude of clinically approved drugs is no coincidence; it is a direct consequence of its unique physicochemical properties, synthetic tractability, and remarkable ability to interact with a wide array of biological targets.[1][2] This guide will provide a comprehensive exploration of the diverse therapeutic areas where piperazine derivatives have not only shown promise but have become indispensable therapeutic agents. We will delve into the mechanistic underpinnings of their activity, explore key structure-activity relationships, and provide practical insights into the experimental evaluation of these versatile compounds.
The Physicochemical Advantage: Why Piperazine?
The piperazine moiety is considered a "privileged scaffold" in drug design for several key reasons.[2] Its two nitrogen atoms provide handles for facile chemical modification, allowing for the creation of large and diverse compound libraries.[3] Furthermore, the piperazine ring can exist in a stable chair conformation, and its nitrogen atoms can be protonated at physiological pH, enhancing water solubility and bioavailability—critical parameters for drug efficacy.[1][4] This inherent solubility and basicity are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]
The strategic incorporation of a piperazine ring can serve multiple purposes in a drug molecule. It can act as a flexible linker between two pharmacophores, facilitate crucial interactions with the target protein, or be an integral part of the core pharmacophore itself.[1] The ability to fine-tune the substitution pattern on the piperazine nucleus allows medicinal chemists to optimize potency, selectivity, and metabolic stability.[3][5]
Therapeutic Frontiers of Piperazine Derivatives
The therapeutic applications of piperazine derivatives are remarkably broad, spanning a wide range of diseases. This section will explore some of the most significant areas where this scaffold has made a substantial impact.
Central Nervous System (CNS) Disorders: Modulating Neurotransmission
Piperazine derivatives are particularly prominent in the treatment of CNS disorders, largely due to their ability to interact with various neurotransmitter receptors.[4][6] Many CNS-active piperazine compounds function by modulating the monoamine pathways, specifically targeting dopaminergic and serotonergic receptors.[6][7]
-
Antipsychotics: Atypical antipsychotics like Clozapine and Olanzapine feature a piperazine ring that is crucial for their activity. These drugs typically exhibit a multi-receptor binding profile, with affinities for dopamine D2 and serotonin 5-HT2A receptors, among others. This polypharmacology is thought to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older, typical antipsychotics.[8][9]
-
Antidepressants and Anxiolytics: Drugs such as Vortioxetine (antidepressant) and Buspirone (anxiolytic) incorporate a piperazine moiety.[6] Their mechanisms often involve complex interactions with serotonin receptors (e.g., 5-HT1A agonism) and transporters, highlighting the versatility of the piperazine scaffold in fine-tuning neuropharmacology.[6]
Signaling Pathway: Atypical Antipsychotic Action
Caption: Atypical antipsychotics containing a piperazine moiety often act as antagonists at both D2 and 5-HT2A receptors.
Oncology: A Scaffold for Anticancer Agents
The piperazine ring is a common feature in a variety of anticancer agents, where it contributes to diverse mechanisms of action.
-
Tyrosine Kinase Inhibitors (TKIs): Many TKIs, such as Imatinib (Gleevec®), incorporate a piperazine moiety. In Imatinib, the piperazine group enhances solubility and provides a key point of interaction within the ATP-binding pocket of the BCR-Abl kinase, leading to the inhibition of cancer cell proliferation in chronic myeloid leukemia (CML).
-
Other Anticancer Mechanisms: Piperazine derivatives have been explored for their ability to induce apoptosis, inhibit cell cycle progression, and overcome drug resistance.[10] Novel vindoline-piperazine conjugates, for instance, have shown significant antiproliferative activity across a range of human tumor cell lines.[10]
Infectious Diseases: A Broad-Spectrum Arsenal
The therapeutic utility of piperazine derivatives extends to a wide array of infectious diseases.
-
Anthelmintics: The use of piperazine as an anthelmintic is one of its earliest and most well-established applications.[11] It is particularly effective against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[12][13] The mechanism of action involves agonizing the inhibitory gamma-aminobutyric acid (GABA) receptors in the neuromuscular systems of these parasites.[12][14][15] This leads to hyperpolarization of the muscle cells, resulting in flaccid paralysis of the worm, which is then expelled from the host's body by peristalsis.[11][12][14] The selectivity of piperazine for helminths is due to the fact that vertebrates primarily use GABA in the CNS, and the helminth GABA receptor is a different isoform.[11][15]
Experimental Workflow: Evaluation of Anthelmintic Activity
Caption: A generalized workflow for the in vitro assessment of anthelmintic compounds.
-
Antiviral Agents: Piperazine derivatives have shown promise as antiviral agents, including activity against HIV.[16] For example, some derivatives have been designed as CCR5 antagonists, preventing the entry of the HIV virus into host cells.[16]
-
Antibacterial and Antifungal Agents: The piperazine scaffold has been incorporated into molecules with potent antibacterial and antifungal properties.[17] Novel flavone-piperazine derivatives, for instance, have demonstrated significant antimicrobial activity.[18]
-
Anti-tuberculosis: Researchers have synthesized and evaluated piperazine derivatives for their activity against Mycobacterium tuberculosis, with some hybrids showing excellent antitubercular activity and low cytotoxicity.[5][19]
Anti-inflammatory and Antihistaminic Applications
-
Anti-inflammatory: Certain piperazine-based compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, making them attractive candidates for the treatment of inflammatory conditions.[13][18]
-
Antihistamines: The piperazine core is found in several well-known antihistamines, such as Cetirizine and Hydroxyzine . These drugs act as inverse agonists of the histamine H1 receptor, providing relief from allergic symptoms.
Structure-Activity Relationship (SAR) and Drug Design
The therapeutic versatility of piperazine is intrinsically linked to the ability to perform structural modifications at the N-1 and N-4 positions.[3] This allows for the optimization of a compound's affinity for its target, as well as its pharmacokinetic profile. For example, in the development of antipsychotics, different substituents on the piperazine ring can drastically alter the receptor binding profile, leading to improved efficacy and reduced side effects.[9] A deep understanding of SAR is crucial for the rational design of novel piperazine-based therapeutics.[3]
Representative Experimental Protocols
Protocol 1: In Vitro Antipsychotic Activity - Receptor Binding Assay
Objective: To determine the binding affinity of novel piperazine derivatives for dopamine D2 and serotonin 5-HT2A receptors.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human D2 or 5-HT2A receptors in appropriate culture medium.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Radioligand Binding:
-
For D2 receptors, use a radiolabeled antagonist such as [³H]spiperone.
-
For 5-HT2A receptors, use a radiolabeled antagonist such as [³H]ketanserin.
-
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test piperazine derivative.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., haloperidol for D2, ketanserin for 5-HT2A).
-
-
Incubation and Filtration: Incubate the reaction mixtures at room temperature, then rapidly filter through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation.
Table 1: Representative Receptor Binding Data
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Reference Drug (e.g., Risperidone) | 1.5 | 0.2 |
| Piperazine Derivative A | 5.2 | 10.8 |
| Piperazine Derivative B | 25.6 | 1.1 |
Future Perspectives
The piperazine scaffold continues to be a fertile ground for drug discovery.[5] Current research is focused on developing novel derivatives with improved selectivity, reduced off-target effects, and the ability to address drug resistance.[3] The use of piperazine as a linker in multi-target drugs and antibody-drug conjugates represents an exciting frontier. As our understanding of disease biology deepens, the rational design of piperazine-based molecules will undoubtedly lead to the development of next-generation therapeutics for a wide range of human ailments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 14. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 15. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Asymmetric Synthesis of (R)-Piperazine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-Piperazine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The methodologies presented herein focus on two primary strategies: asymmetric hydrogenation of pyrazine derivatives and enzymatic resolution of racemic piperazine-2-carboxamide.
Overview of Synthetic Strategies
The enantioselective synthesis of this compound can be achieved through several distinct routes. The choice of method often depends on factors such as scale, desired enantiopurity, and the availability of specialized equipment and reagents. This guide details two robust and widely applicable methods:
-
Asymmetric Hydrogenation: This method involves the direct hydrogenation of a prochiral pyrazine-2-carboxylic acid derivative using a chiral transition metal catalyst, typically based on rhodium complexed with a chiral phosphine ligand. The catalyst's chirality directs the hydrogenation to selectively produce the (R)-enantiomer.
-
Enzymatic Resolution: This biocatalytic approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of piperazine-2-carboxamide. A specific hydrolase selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-piperazine-2-carboxamide, which can then be hydrolyzed to the corresponding carboxylic acid.
A third strategy, synthesis from the chiral pool, involves utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine ring with the desired stereochemistry. While conceptually straightforward, a detailed, high-yielding protocol for the direct synthesis of unsubstituted this compound from a common chiral precursor is less commonly reported in the literature compared to the other two methods.
Quantitative Data Summary
The following table summarizes the quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Substrate | Catalyst/Enzyme | Yield | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Hydrogenation | Pyrazine-2-carboxylic acid tert-butylamide | [Rh(COD)Cl]₂ / (R,R)-(S,S)-MeTRAP | - | up to 85% | [1] |
| Asymmetric Hydrogenation | Pyrazinecarboxylic acid tert-butylamide | Bicyclo[2.2.1]hepta-2,5-dienerhodium(I) chloride dimer / 1-[(R)-(dicyclohexylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene | 80% (conversion) | 77.6% (for S-enantiomer) | [2] |
| Enzymatic Resolution | rac-Piperazine-2-carboxamide | Burkholderia sp. DSM 9925 | 22% | 99.0% | [3] |
| Enzymatic Resolution | rac-Piperazine-2-carboxamide | Hydrolase (e.g., from Aspergillus oryzae) | - | >98% (for S-enantiomer) | [4][5] |
Experimental Protocols
Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Derivatives
This protocol is a general guideline based on established principles of rhodium-catalyzed asymmetric hydrogenation. Optimization of the chiral ligand, solvent, pressure, and temperature may be required to achieve the highest enantioselectivity for the (R)-enantiomer.
Materials:
-
Pyrazine-2-carboxylic acid ester or amide (e.g., tert-butyl ester)
-
Rhodium precursor (e.g., [Rh(COD)₂]SbF₆ or [Rh(COD)Cl]₂)
-
Chiral diphosphine ligand (e.g., (R,R)-(S,S)-MeTRAP or other suitable ligand for the R-enantiomer)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the chiral ligand in the chosen solvent. Stir the solution at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: In the hydrogenation vessel, dissolve the pyrazine-2-carboxylic acid derivative in the solvent.
-
Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel. Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 bar). Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously for the specified time (e.g., 20 hours).[2]
-
Work-up: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with an inert gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by chromatography or crystallization.
-
Deprotection (if necessary): If an ester or amide derivative was used, the resulting chiral piperazine derivative needs to be hydrolyzed to the carboxylic acid. For example, a tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or aqueous hydrochloric acid).[2]
-
Analysis: Determine the yield and enantiomeric excess of the final product using appropriate analytical techniques (e.g., chiral HPLC or GC).
Enzymatic Resolution of rac-Piperazine-2-carboxamide
This protocol is based on the kinetic resolution of racemic piperazine-2-carboxamide using a stereoselective amidase.
Materials:
-
rac-Piperazine-2-carboxamide
-
Whole cells of Burkholderia sp. DSM 9925 or a suitable commercially available hydrolase/amidase that selectively produces the (R)-acid.
-
Phosphate buffer (e.g., pH 7.0-8.0)
-
Acid for pH adjustment (e.g., HCl)
-
Base for pH adjustment (e.g., NaOH)
-
Centrifuge
Protocol:
-
Preparation of Racemic Substrate: Prepare a solution or suspension of rac-piperazine-2-carboxamide in the phosphate buffer.
-
Enzymatic Reaction: Add the whole cells of Burkholderia sp. DSM 9925 or the selected enzyme to the substrate solution. Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the unreacted (R)-amide.
-
Enzyme Deactivation and Separation: Once the desired conversion is reached, stop the reaction by heat treatment or by adding a water-miscible organic solvent. If using whole cells, separate them from the reaction mixture by centrifugation.
-
Separation of Product and Unreacted Substrate: Adjust the pH of the supernatant to an acidic value (e.g., pH 2) with HCl to protonate the formed (S)-piperazine-2-carboxylic acid. The unreacted (R)-piperazine-2-carboxamide can be separated from the aqueous solution of the (S)-acid by extraction with an organic solvent or by chromatography.
-
Hydrolysis of (R)-Piperazine-2-carboxamide: The isolated (R)-piperazine-2-carboxamide is then subjected to acidic or basic hydrolysis to yield this compound.
-
Purification and Analysis: The final product can be purified by crystallization or ion-exchange chromatography. The yield and enantiomeric excess should be determined by chiral HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the asymmetric synthesis of this compound.
Caption: Decision-making flowchart for selecting a synthetic route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Preparation of (S)-piperazine-2-carboxylic acid, this compound, and (S)-piperidine-2-carboxylic acid by kinetic resolution of the corresponding racemic carboxamides with stereoselective amidases in whole bacterial cells - Lookchem [lookchem.com]
- 4. biosynth.com [biosynth.com]
- 5. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]
Enzymatic Resolution of Piperazine-2-Carboxylic Acid: Application Notes and Protocols
Abstract: Enantiomerically pure piperazine-2-carboxylic acid is a crucial chiral building block in modern drug development, notably in the synthesis of antiviral and CNS-active agents. Its synthesis via asymmetric routes can be complex, making enzymatic kinetic resolution of the racemate an attractive and sustainable alternative. This guide provides an in-depth analysis and detailed protocols for the enzymatic resolution of piperazine-2-carboxylic acid derivatives. We explore three field-proven strategies: lipase-catalyzed N-acylation, protease-mediated ester hydrolysis, and aminopeptidase-driven amide hydrolysis. Each protocol is presented with a step-by-step methodology, the scientific rationale behind key experimental choices, and expected outcomes, empowering researchers to select and implement the optimal strategy for their specific synthetic goals.
Introduction: The Value of a Chiral Scaffold
Chiral piperazine-2-carboxylic acid is a privileged scaffold found in numerous pharmacologically active molecules. Its constrained cyclic structure and the stereochemistry at the C2 position are critical for specific molecular recognition and biological activity. Notable examples of its application include the HIV protease inhibitor Indinavir and various antagonists for N-methyl-D-aspartic acid (NMDA) type glutamate receptors.[1][2]
While classical resolution via diastereomeric salt crystallization is possible, it can be inefficient. Biocatalysis, which uses enzymes to perform chemical transformations, offers a superior alternative.[3] Enzymatic resolutions are characterized by:
-
High Enantioselectivity: Enzymes can distinguish between enantiomers with near-perfect precision, leading to products with very high enantiomeric purity.
-
Mild Reaction Conditions: Reactions are typically run in aqueous or benign organic solvents at or near room temperature and atmospheric pressure, preserving sensitive functional groups and improving safety.
-
Sustainability: Enzymes are biodegradable catalysts, reducing the environmental impact compared to many traditional chemical methods.
This document serves as a practical guide to the most effective enzymatic strategies for resolving racemic piperazine-2-carboxylic acid.
The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the principle that a chiral enzyme reacts at a significantly different rate with the two enantiomers of a racemic substrate. The enzyme selectively converts the more reactive enantiomer (the 'fast-reacting' enantiomer) into a product, leaving the less reactive enantiomer ('slow-reacting') unchanged.
dot graph ER { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Racemate [label="Racemic Substrate\n(R)-Substrate + (S)-Substrate"]; Enzyme [label="Chiral Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Product + Unreacted Substrate\n(S)-Product + (R)-Substrate"];
Racemate -> Enzyme [label=" k_fast (for S) \n k_slow (for R) "]; Enzyme -> Products; } dot Figure 1: Principle of Enzymatic Kinetic Resolution.
A successful resolution requires that the reaction is stopped at or near 50% conversion. At this point, the mixture contains the product derived from one enantiomer and the unreacted starting material of the other enantiomer, both in high enantiomeric excess (ee). These two compounds, having different functional groups, can then be separated using standard chemical techniques like extraction or chromatography. The efficiency of this process is quantified by the enantioselectivity factor (E-value), where a high E-value (typically >100) indicates an excellent separation.
Strategic Approaches and Protocol Design
The structure of piperazine-2-carboxylic acid, with its two secondary amine groups, presents a challenge for direct enzymatic resolution.[1] To achieve high selectivity and reactivity, the substrate is typically modified prior to the enzymatic step. The most common strategies involve:
-
N-Protection: One of the ring nitrogens is protected, often with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.
-
Carboxyl Group Modification: The carboxylic acid is converted into an ester or an amide, creating a substrate suitable for hydrolytic or acylating enzymes.
The choice of strategy depends on the desired final enantiomer and the class of enzyme employed.
Protocol 1: Lipase-Catalyzed Resolution via N-Acylation
This protocol utilizes the high enantioselectivity of Candida antarctica Lipase A (CAL-A) to catalyze the N-acylation of one enantiomer of a racemic N-protected piperazine ester. This method is highly effective, often yielding exceptional E-values.[1]
dot graph G { layout=dot; rankdir="LR"; node [shape=record, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
sub [label="{Racemic Substrate|N-4-Boc-piperazine-\n2-COOMe}"]; reagents [label="{Enzyme & Reagents|CAL-A\nAcyl Donor\n(TFEB)\nSolvent (TBME)}"]; reaction [label="{Enzymatic Reaction|Stirring @ 30°C\nMonitor by HPLC}"]; separation [label="{Separation|Chromatography}"]; products [label="{Products|(S)-N-Acyl-Ester|(R)-Ester}"];
sub -> reagents -> reaction -> separation -> products; } dot Figure 3: Workflow for lipase-catalyzed N-acylation.
4.1. Materials and Reagents
| Reagent | Supplier | Purpose |
| Racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester | In-house/Commercial | Substrate |
| Candida antarctica Lipase A (CAL-A) | Commercial | Biocatalyst |
| 2,2,2-Trifluoroethyl butanoate (TFEB) | Commercial | Acyl Donor |
| tert-Butyl methyl ether (TBME), anhydrous | Commercial | Reaction Solvent |
| Chiral HPLC Column (e.g., Chiralcel OD-H) | Commercial | Analytical Monitoring |
4.2. Step-by-Step Protocol
-
Reaction Setup: In a dry vial, dissolve racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 equiv., e.g., 100 mg) and 2,2,2-trifluoroethyl butanoate (1.5 equiv.) in anhydrous TBME (e.g., 5 mL).
-
Enzyme Addition: Add CAL-A (e.g., 50 mg/mmol substrate) to the solution.
-
Incubation: Seal the vial and place it in an incubator shaker at 30°C with gentle agitation (e.g., 200 rpm).
-
Monitoring: Periodically take aliquots from the reaction mixture, filter off the enzyme, and analyze by chiral HPLC to monitor the conversion and determine the enantiomeric excess of the substrate (eeₛ) and product (eeₚ). The reaction should be stopped at approximately 50% conversion to maximize the ee of both components.
-
Work-up: Once the target conversion is reached, filter off the enzyme and wash it with fresh TBME. Evaporate the combined filtrate under reduced pressure.
-
Separation: The resulting residue, containing the unreacted (R)-ester and the N-acylated (S)-product, can be separated by silica gel column chromatography.
4.3. Expected Results
| Parameter | Typical Value | Reference |
| Conversion (c) | ~50% | [1] |
| Substrate ee (eeₛ) | >99% | [1] |
| Product ee (eeₚ) | >99% | [1] |
| Enantioselectivity (E) | >200 | [1] |
4.4. Scientific Rationale
-
Substrate Modification: The Boc protection on N4 and esterification of the carboxyl group create a substrate that fits well into the active site of the lipase. The remaining N1 secondary amine is the target for acylation.
-
Acyl Donor and Solvent: The use of an activated acyl donor like 2,2,2-trifluoroethyl butanoate (TFEB) and a non-polar solvent like TBME enhances the reaction rate and enantioselectivity.[1] TBME is favored for its ability to minimize enzyme deactivation while providing good solubility for the substrates.
Protocol 2: Protease-Catalyzed Resolution via Ester Hydrolysis
This approach uses a robust and inexpensive protease, such as Alcalase from Bacillus licheniformis, to selectively hydrolyze one enantiomer of the racemic N-Boc-piperazine-2-carboxylic acid methyl ester.[4][5] This yields the (S)-acid and the unreacted (R)-ester.
dot graph G { layout=dot; rankdir="LR"; node [shape=record, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
sub [label="{Racemic Substrate|N-4-Boc-piperazine-\n2-COOMe}"]; reagents [label="{Enzyme & Reagents|Alcalase\nPhosphate Buffer\n(pH 7-8)}"]; reaction [label="{Enzymatic Reaction|Stirring @ RT\nMonitor by HPLC}"]; separation [label="{Separation|Liquid-Liquid\nExtraction}"]; products [label="{Products|(S)-Acid|(R)-Ester}"];
sub -> reagents -> reaction -> separation -> products; } dot Figure 4: Workflow for protease-catalyzed ester hydrolysis.
5.1. Materials and Reagents
| Reagent | Supplier | Purpose |
| Racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester | In-house/Commercial | Substrate |
| Alcalase (protease from Bacillus licheniformis) | Commercial | Biocatalyst |
| Phosphate Buffer (0.1 M, pH 7.5) | In-house | Aqueous Reaction Medium |
| Ethyl Acetate | Commercial | Extraction Solvent |
| Hydrochloric Acid (1 M) | Commercial | pH Adjustment |
5.2. Step-by-Step Protocol
-
Reaction Setup: Suspend the racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 equiv.) in phosphate buffer (pH 7.5).
-
Enzyme Addition: Add the Alcalase enzyme solution to the substrate suspension.
-
Incubation: Stir the mixture at room temperature (25-30°C). Maintain the pH of the reaction at 7.5 using a pH-stat or by periodic addition of a dilute base (e.g., 0.1 M NaOH), as the hydrolysis releases carboxylic acid.
-
Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Work-up and Separation:
-
Once the reaction is complete, adjust the pH to ~8-9 with a base. Extract the mixture with ethyl acetate to recover the unreacted (R)-ester.
-
Acidify the remaining aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate to recover the (S)-carboxylic acid product.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the separated products.
-
5.3. Expected Results
Enantiomerically pure (S)-piperazine-2-carboxylic acid can be synthesized via this kinetic resolution method using the low-cost enzyme Alcalase.[4][5] High enantiomeric excess for both the recovered ester and the acid product can be achieved.
5.4. Scientific Rationale
-
Enzyme Choice: Alcalase is a serine protease with broad substrate specificity, including esterase activity. It is commercially available, inexpensive, and robust, making it suitable for large-scale applications.
-
Aqueous Biphasic System: The reaction is performed in a buffered aqueous system where the enzyme is most active. The difference in solubility between the ester substrate/product and the carboxylate salt product at different pH values is exploited for a simple and efficient extractive separation.
Protocol 3: Amidase-Catalyzed Resolution via Amide Hydrolysis
This elegant strategy employs an aminopeptidase or amidase for the direct resolution of racemic piperazine-2-carboxamide, an unprotected substrate. This approach is particularly "green" as it operates in water and avoids the need for protection/deprotection steps. Aminopeptidase from Aspergillus oryzae (LAP2) is highly effective for producing the (S)-acid.[6][7]
dot graph G { layout=dot; rankdir="LR"; node [shape=record, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
sub [label="{Racemic Substrate|Piperazine-2-\ncarboxamide}"]; reagents [label="{Enzyme & Reagents|Aminopeptidase (LAP2)\nWater (pH 9)}"]; reaction [label="{Enzymatic Reaction|Stirring @ 40°C\nMonitor by HPLC}"]; separation [label="{Separation|Crystallization}"]; products [label="{Products|(S)-Acid|(R)-Amide}"];
sub -> reagents -> reaction -> separation -> products; } dot Figure 5: Workflow for amidase-catalyzed amide hydrolysis.
6.1. Materials and Reagents
| Reagent | Supplier | Purpose |
| Racemic piperazine-2-carboxamide | In-house/Commercial | Substrate |
| Aminopeptidase from Aspergillus oryzae (LAP2) | Commercial | Biocatalyst |
| Deionized Water | - | Reaction Solvent |
| Concentrated HCl | Commercial | Product Crystallization |
6.2. Step-by-Step Protocol
-
Substrate Preparation: Prepare an aqueous solution of racemic piperazine-2-carboxamide (e.g., 20% w/v).[6]
-
Reaction Setup: Adjust the pH of the substrate solution to 9.0. Warm the solution to the optimal temperature for the enzyme (e.g., 40-45°C).
-
Enzyme Addition: Add the aminopeptidase enzyme solution to the reaction mixture.
-
Incubation: Stir the reaction at a constant temperature and pH. Monitor the reaction by HPLC until ~50% conversion is reached.
-
Work-up:
-
Filter off any solids or immobilized enzyme.
-
Cool the reaction mixture in an ice bath.
-
Carefully add concentrated HCl to the solution while keeping the temperature below 23°C to precipitate the (S)-piperazine-2-carboxylic acid as its dihydrochloride salt.[6]
-
-
Separation and Purification:
-
Filter the precipitated salt, wash with cold water or ethanol, and dry.
-
The unreacted (R)-amide remains in the filtrate and can be recovered if desired.
-
6.3. Expected Results
| Parameter | Typical Value | Reference |
| Conversion (c) | 45-50% | [6] |
| Product Yield (S-acid salt) | ~40% | [6] |
| Product ee (eeₚ) | >99% | [6][7] |
6.4. Scientific Rationale
-
Direct Resolution: This method's primary advantage is its directness. It bypasses the need for N-protection of the piperazine ring, simplifying the overall synthetic route and improving atom economy.
-
Enzyme Immobilization: For process intensification, the aminopeptidase can be immobilized on a solid support. This allows for easy recovery and reuse of the biocatalyst over multiple cycles and enables its use in continuous flow reactor setups, significantly improving productivity.[6][7]
-
Product Isolation: The desired (S)-acid is conveniently isolated as a crystalline dihydrochloride salt directly from the aqueous reaction mixture, simplifying purification.
Analytical Methods: Chiral HPLC
Accurate monitoring is critical for a successful kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining both conversion and enantiomeric excess.
-
Typical Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is commonly used.
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), is used to achieve separation.
-
Detection: UV detection at a wavelength where the aromatic protecting group (if present) or the amide/ester carbonyl absorbs (e.g., 210-254 nm).
-
Validation: It is essential to first analyze the racemic starting material to confirm the separation of the two enantiomer peaks and then analyze an authentic sample of the product to identify retention times.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient enzyme activity, non-optimal pH or temperature, enzyme inhibitor present. | Increase enzyme loading, verify and optimize pH and temperature, ensure purity of substrate and solvents. |
| Low Enantioselectivity (E) | Incorrect enzyme choice, non-optimal solvent or acyl donor (for lipases). | Screen different enzymes (e.g., other lipases, proteases). For lipases, screen different solvents and acyl donors. Check temperature; lower T may improve E. |
| Reaction Stalls <50% | Product inhibition, enzyme deactivation over time, pH drift. | For hydrolysis, use a pH-stat to maintain optimal pH. Consider enzyme immobilization to improve stability. Add fresh enzyme. |
| Difficult Separation | Similar properties of product and unreacted substrate. | For ester/acid separation, ensure complete pH adjustment during extraction. For acylated/non-acylated products, optimize chromatography conditions. |
Conclusion
The enzymatic kinetic resolution of piperazine-2-carboxylic acid derivatives is a powerful and versatile methodology for accessing enantiomerically pure forms of this valuable pharmaceutical building block. By selecting the appropriate combination of substrate modification (ester or amide) and enzyme class (lipase, protease, or amidase), researchers can tailor a resolution strategy to fit their specific needs. The protocols outlined in this guide, from the highly selective lipase-catalyzed N-acylation to the elegantly simple amidase-catalyzed hydrolysis, provide robust and scalable solutions grounded in established biocatalytic principles.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (R)-Piperazine-2-carboxylic Acid as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-Piperazine-2-carboxylic acid is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, six-membered heterocyclic structure, combined with the presence of two nitrogen atoms at positions 1 and 4 and a carboxylic acid at the stereogenic center, provides a unique scaffold for the synthesis of complex, biologically active molecules. This document provides an overview of its applications, detailed synthetic protocols, and quantitative data for key derivatives.
Core Applications
The unique stereochemistry and functional group array of this compound make it a valuable starting material for the synthesis of a variety of pharmaceutical agents. Its incorporation into a molecule can influence potency, selectivity, and pharmacokinetic properties. Key therapeutic areas where this building block is employed include:
-
Antiviral Agents: The piperazine moiety is a common feature in many antiviral drugs, including HIV protease inhibitors. The chiral nature of this compound is crucial for ensuring the correct three-dimensional orientation of pharmacophoric groups, leading to enhanced binding affinity with viral enzymes.
-
Kinase Inhibitors: In the field of oncology, piperazine derivatives are integral to the structure of numerous kinase inhibitors. For instance, the core of several Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, used in the treatment of certain types of breast cancer, incorporates a piperazine-like scaffold.
-
Central Nervous System (CNS) Agents: The piperazine ring is a well-established pharmacophore in drugs targeting the CNS. Its ability to interact with various receptors and transporters makes it a valuable component in the design of antipsychotics, antidepressants, and anxiolytics.
-
Peptidomimetics: The constrained conformation of the piperazine ring allows for its use as a proline mimic in peptidomimetics. This can lead to peptides with enhanced stability against proteolytic degradation and improved conformational definition.
Featured Applications and Protocols
Synthesis of Chiral Piperazine Cores for CDK4/6 Inhibitors
Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Abemaciclib is a potent and selective CDK4/6 inhibitor that features a substituted piperazine moiety. While the industrial synthesis of Abemaciclib may utilize different starting materials, the synthesis of the chiral piperazine core is a critical aspect that can be conceptually approached from chiral building blocks like this compound derivatives.
Application Note: Regioselective N-Boc Protection of (R)-Piperazine-2-carboxylic acid
Abstract
(R)-Piperazine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance properties such as solubility, metabolic stability, and target binding. Effective synthesis and modification of this scaffold necessitate a robust and selective protection strategy. This application note provides a detailed, field-proven protocol for the regioselective N-Boc protection of this compound at the less sterically hindered N4 position. We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and offer comprehensive troubleshooting advice to ensure reproducible, high-yield synthesis.
Introduction and Scientific Principles
The piperazine ring contains two secondary amine functionalities with different steric and electronic environments.[1] The nitrogen adjacent to the chiral carboxylic acid (N1) is more sterically hindered and less nucleophilic than the nitrogen at the 4-position (N4). This inherent difference allows for the regioselective protection of the N4 amine under carefully controlled conditions.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is stable under a wide range of basic and nucleophilic conditions but can be readily cleaved with mild acid, ensuring orthogonality with other common protecting groups like Cbz and Fmoc.[2][3]
Reaction Mechanism: The protection reaction proceeds via the nucleophilic attack of the more accessible N4 amine of the piperazine ring onto an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[2][4] The presence of a base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity.[5] The reaction generates tert-butanol and carbon dioxide as byproducts.[4][5]
Detailed Experimental Protocol
This protocol is optimized for the selective N4-Boc protection of this compound, prioritizing yield, purity, and operational simplicity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥98% | Commercially Available | 74900-34-4 | Store under inert gas. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | 24424-99-5 | Handle in a well-ventilated hood. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | 1310-73-2 | Prepare fresh 1 M solution. |
| Dioxane | Anhydrous | Commercially Available | 123-91-1 | Use a dry solvent for best results. |
| Deionized Water | High Purity | In-house | 7732-18-5 | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 | For extraction. |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | 7647-01-0 | For pH adjustment during work-up. |
| Brine (Saturated NaCl solution) | N/A | In-house | 7647-14-5 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | 7487-88-9 | For drying. |
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 38.4 mmol, 1.0 eq.) in a mixture of 1,4-dioxane (50 mL) and 1 M aqueous sodium hydroxide (50 mL). Stir at room temperature until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (9.2 g, 42.2 mmol, 1.1 eq.) in 1,4-dioxane (20 mL). Add this solution dropwise to the cooled, stirring reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.[6]
-
Work-up - Quenching and pH Adjustment: After the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with deionized water (50 mL). Cool the solution in an ice bath and acidify to a pH of ~3-4 by the slow, dropwise addition of 1 M HCl. Gas evolution (CO₂) may be observed.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, (R)-4-Boc-piperazine-2-carboxylic acid, is typically obtained as a white solid and is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by recrystallization or flash column chromatography on silica gel.
Process Workflow Visualization
The following diagram outlines the complete experimental workflow from starting materials to the final purified product.
References
Application Notes and Protocols for the Integration of (R)-Piperazine-2-carboxylic Acid in Advanced Peptide Synthesis
Introduction: The Strategic Value of the Piperazine Scaffold in Peptidomimetics
In the landscape of modern drug discovery and chemical biology, the design of peptides with enhanced therapeutic properties is a paramount objective. Native peptides, while exhibiting high potency and selectivity, are often hampered by poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids and rigid scaffolds is a proven strategy to overcome these limitations. Among these, the piperazine ring has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational rigidity and the presence of two nitrogen atoms for functionalization make it an invaluable component in the construction of sophisticated peptidomimetics.[1]
(R)-Piperazine-2-carboxylic acid, a chiral cyclic diamino acid, offers a unique structural element for peptide design. Its integration into a peptide backbone introduces a constrained turn, influencing the overall secondary structure and potentially enhancing binding affinity to biological targets.[2] Furthermore, the piperazine moiety can improve the pharmacokinetic profile of a molecule by increasing its aqueous solubility and providing a stable framework.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in peptide synthesis. We will delve into the critical aspects of orthogonal protection, coupling strategies, and potential challenges, supported by detailed protocols and mechanistic insights.
Core Concepts: Understanding the Chemistry of this compound
The successful incorporation of this compound into a peptide sequence hinges on a thorough understanding of its chemical properties. As a cyclic secondary diamino acid, both the N1 and N4 positions of the piperazine ring, as well as the carboxylic acid at C2, are reactive centers that require careful management during synthesis.
Orthogonal Protection: The Key to Selective Functionalization
To selectively build a peptide chain, an orthogonal protection strategy is essential. This involves the use of protecting groups for the two nitrogen atoms that can be removed under different conditions, allowing for stepwise elongation of the peptide from either the N- or C-terminus, or for side-chain modification.[3][4]
A common and effective strategy involves the use of the Fluorenylmethyloxycarbonyl (Fmoc) group for the N4-position and the Allyloxycarbonyl (Alloc) group for the N1-position. The Fmoc group is base-labile and can be removed with piperidine, a standard condition in solid-phase peptide synthesis (SPPS).[5][6] The Alloc group, on the other hand, is stable to piperidine but can be selectively cleaved using a palladium catalyst, such as Pd(PPh₃)₄.[5] This orthogonality allows for the selective deprotection and subsequent acylation of the N4- and N1-positions.
Alternatively, the Benzyloxycarbonyl (Cbz) group can be employed, which is removable via catalytic hydrogenolysis, offering another layer of orthogonality against acid- and base-labile protecting groups.[4]
Diagram: Orthogonal Protection Strategy for this compound
Caption: Orthogonal deprotection of N1-Alloc and N4-Fmoc groups.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using N1-Alloc, N4-Fmoc-(R)-Piperazine-2-carboxylic acid
This protocol outlines the incorporation of the orthogonally protected this compound into a peptide sequence on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)[7]
-
N1-Alloc, N4-Fmoc-(R)-Piperazine-2-carboxylic acid
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[8][9]
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[6][9]
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Alloc deprotection solution: Pd(PPh₃)₄ and a scavenger such as Phenylsilane or Morpholine in Dichloromethane (DCM)
-
Solvents: DMF, DCM, Diethyl ether
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection of the Resin: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.
-
Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid using your chosen coupling reagent and base.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps to elongate the peptide chain until the point of this compound incorporation.
-
Coupling of N1-Alloc, N4-Fmoc-(R)-Piperazine-2-carboxylic acid:
-
Pre-activate a solution of N1-Alloc, N4-Fmoc-(R)-Piperazine-2-carboxylic acid (1.5-2 eq.), HBTU/HATU (1.5-2 eq.), and DIPEA (3-4 eq.) in DMF for 5-10 minutes.
-
Add the activated solution to the deprotected resin and allow it to react for 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
-
Elongation from the N4-position:
-
Remove the N4-Fmoc group using 20% piperidine in DMF.
-
Continue the peptide chain elongation by coupling the next Fmoc-amino acid.
-
-
Selective Deprotection and Functionalization of the N1-position (Optional):
-
After completing the linear sequence, wash the resin with DCM.
-
Add a solution of Pd(PPh₃)₄ (0.1-0.2 eq.) and a scavenger in DCM and react for 1-2 hours under an inert atmosphere.
-
Wash the resin thoroughly with DCM and DMF.
-
The now free N1-amine can be acylated with a carboxylic acid, sulfonyl chloride, or isocyanate to introduce a side chain or create a branched peptide.[5]
-
-
Final Deprotection and Cleavage:
-
Remove the final N-terminal Fmoc group.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: SPPS Workflow for Piperazine-Containing Peptides
Caption: Solid-Phase Peptide Synthesis workflow.
Challenges and Troubleshooting
The synthesis of peptides containing piperazine scaffolds can present unique challenges.
| Challenge | Cause | Solution |
| Incomplete Coupling | Steric hindrance from the cyclic structure of piperazine-2-carboxylic acid. | Use a more potent coupling reagent like HATU.[9] Increase coupling time and temperature (microwave-assisted synthesis can be beneficial). Use a higher excess of the protected piperazine amino acid. |
| Aspartimide Formation | In sequences with an Asp-Xaa motif, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide, leading to side products.[10] | Use a milder base for Fmoc deprotection, such as piperazine, which has been shown to reduce this side reaction.[11] |
| Aggregation | Hydrophobic sequences containing the piperazine unit can aggregate on the solid support, leading to incomplete reactions. | Incorporate solubilizing tags or use aggregation-disrupting additives.[12] Microwave-assisted synthesis can also help to reduce aggregation.[12] |
| Diketopiperazine Formation | At the dipeptide stage on the resin, intramolecular cyclization can occur, leading to chain termination.[3] | Ensure rapid and efficient coupling of the third amino acid to minimize the time the dipeptide is exposed to basic conditions. |
Conclusion: Expanding the Chemical Space of Peptides
This compound is a powerful tool for the design and synthesis of novel peptidomimetics with improved therapeutic potential. By understanding its unique chemical properties and employing appropriate orthogonal protection and coupling strategies, researchers can successfully incorporate this constrained scaffold into peptide sequences. The protocols and troubleshooting guide provided herein serve as a foundation for the effective utilization of this versatile building block, enabling the exploration of new chemical space and the development of next-generation peptide-based therapeutics.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. zinc.5z.com [zinc.5z.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. blog.mblintl.com [blog.mblintl.com]
Synthesis of HIV Protease Inhibitors Featuring Piperazine Intermediates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of HIV protease inhibitors that incorporate piperazine intermediates. The piperazine moiety is a key structural feature in many successful antiretroviral drugs, contributing to their potency and pharmacokinetic properties. This guide offers a consolidated resource for the synthesis of key piperazine-containing building blocks and their elaboration into final active pharmaceutical ingredients.
Introduction to Piperazine-Containing HIV Protease Inhibitors
The piperazine ring is a privileged scaffold in medicinal chemistry, particularly in the development of HIV protease inhibitors.[1] Its presence in molecules like Indinavir and its derivatives has been shown to be crucial for their antiviral activity.[2][3] The nitrogen atoms of the piperazine ring can engage in critical hydrogen bonding interactions with the active site of the HIV protease enzyme, particularly with the catalytic aspartate residues (Asp25 and Asp25').[4][5] Furthermore, the piperazine core offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, bioavailability, and metabolic stability.
This guide will focus on the synthesis of two key piperazine-containing intermediates and their application in the synthesis of potent HIV protease inhibitors.
Quantitative Data Summary
The following tables summarize the biological activity of representative piperazine-containing HIV protease inhibitors.
Table 1: In Vitro Activity of Piperazine Sulfonamide HIV Protease Inhibitors [6]
| Compound | HIV-1 Protease IC50 (pM) | Antiviral EC50 (nM) |
| MK-8718 | 700 ± 600 | 27 ± 7 |
| Compound 38 | 12 ± 1 | 2.8 ± 0.4 |
| Atazanavir | 40 ± 30 | 12 ± 4 |
| Darunavir | 13 ± 3 | 7 ± 2 |
*IC50: The concentration of a drug that inhibits the activity of an enzyme by 50%.[7] *EC50: The concentration of a drug that produces 50% of its maximal effect.[7]
Experimental Protocols
This section provides detailed protocols for the synthesis of key piperazine intermediates and their subsequent use in the synthesis of HIV protease inhibitors.
Synthesis of (S)-Piperazine-2-tert-butylcarboxamide: A Key Intermediate for Indinavir
The asymmetric synthesis of (S)-piperazine-2-tert-butylcarboxamide is a critical step in the production of the HIV protease inhibitor Indinavir. The following protocol is based on the asymmetric hydrogenation of a tetrahydropyrazine precursor.[8]
Experimental Workflow:
Caption: Synthetic workflow for (S)-piperazine-2-tert-butylcarboxamide.
Protocol:
-
Synthesis of Tetrahydropyrazine Precursor:
-
To a solution of pyrazine-2-tert-butylcarboxamide in a suitable solvent (e.g., methanol), add a hydrogenation catalyst (e.g., Palladium on carbon).
-
Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude tetrahydropyrazine.
-
-
Asymmetric Hydrogenation:
-
In a separate reaction vessel, prepare the chiral catalyst by dissolving [(R)-BINAP(COD)Rh]TfO in an appropriate solvent (e.g., degassed methanol).
-
Add the crude tetrahydropyrazine to the catalyst solution.
-
Pressurize the vessel with hydrogen gas and stir at the appropriate temperature and pressure until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or crystallization to yield (S)-piperazine-2-tert-butylcarboxamide.
-
Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity. The enantiomeric excess should be determined using chiral HPLC.
Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Precursor for Darunavir
This bicyclic alcohol is a key component of the potent HIV protease inhibitor Darunavir. A practical synthesis starting from monopotassium isocitrate has been reported.[9][10][11]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. zinc.5z.com [zinc.5z.com]
- 8. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol [orgspectroscopyint.blogspot.com]
Application Notes: (R)-Piperazine-2-carboxylic Acid in Neuroscience Research
(R)-Piperazine-2-carboxylic acid serves as a crucial chiral building block in medicinal chemistry for the development of potent and selective antagonists for ionotropic glutamate receptors (iGluRs), particularly the N-methyl-D-aspartate (NMDA) receptor. While not typically used as a direct pharmacological tool itself, its rigid piperazine scaffold is fundamental for synthesizing advanced research compounds that probe the function and therapeutic potential of glutamate receptors in the central nervous system (CNS).
The primary application of this compound is in the synthesis of competitive NMDA receptor antagonists. These synthesized molecules are instrumental in studying synaptic plasticity, excitotoxicity, and various neurological disorders.[1][2][3] The stereochemistry of the (R)-enantiomer is often critical for the desired pharmacological activity of the final antagonist.
Derivatives based on this scaffold, such as N-substituted piperazine-2,3-dicarboxylic acids, have been developed to achieve selectivity for different NMDA receptor subunits (GluN2A-D) and kainate receptors.[4][5][6] This selectivity allows researchers to dissect the specific roles of these receptor subtypes in brain function and disease.
Quantitative Data: NMDA Receptor Antagonist Activity
The following table summarizes the antagonist affinity of representative compounds derived from the piperazine-carboxylic acid scaffold. These derivatives are typically evaluated for their ability to displace a radiolabeled ligand from the glutamate binding site on different NMDA receptor subunits.
| Compound | Target Receptor Subunit | Affinity (Ki or IC50, nM) | Selectivity Profile | Reference |
| (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) | GluN2A | 110 nM (Ki) | Selective for GluN2C/D over GluN2A/B | [6] |
| GluN2B | 130 nM (Ki) | [6] | ||
| GluN2C | 36 nM (Ki) | [6] | ||
| GluN2D | 24 nM (Ki) | [6] | ||
| 1-(9-iodophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (18i) | GluN2D | 260 nM (IC50) | Dual antagonist for GluN2D and GluK1 | [4][5] |
| GluK1 | 110 nM (IC50) | [4][5] | ||
| (-)-2R,4S-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723)* | NMDA Receptor Complex | 67 nM (IC50) | Potent and selective NMDA antagonist | [7] |
*Note: LY235723 is a piperidine, not piperazine, derivative but is included to illustrate the utility of related heterocyclic carboxylic acids in developing potent NMDA antagonists.
Visualizations
Signaling Pathway and Antagonist Action
The following diagram illustrates the canonical NMDA receptor signaling pathway and highlights the mechanism of action for competitive antagonists derived from this compound.
Caption: NMDA receptor activation and competitive antagonism.
Synthetic Workflow
This diagram outlines the general synthetic workflow for creating novel NMDA receptor antagonists using this compound as a starting material.
Caption: General synthesis workflow for piperazine-based antagonists.
Experimental Characterization Workflow
The workflow for characterizing a newly synthesized antagonist is depicted below, from initial binding assays to functional electrophysiological analysis.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of Pyrazinecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the catalytic hydrogenation of pyrazinecarboxylic acid derivatives, key intermediates in the synthesis of various pharmaceutical compounds. The protocols cover both homogeneous and heterogeneous catalytic systems, offering flexibility for different synthetic strategies and equipment availability.
Introduction
The selective reduction of the pyrazine ring in pyrazinecarboxylic acid derivatives to yield piperazine structures is a crucial transformation in medicinal chemistry. Piperazine moieties are prevalent in a wide range of bioactive molecules. The aromatic nature of the pyrazine ring and the presence of two nitrogen atoms can, however, present challenges, such as catalyst poisoning and the need for forcing reaction conditions. This document outlines effective protocols using various catalytic systems to achieve high yields and, where applicable, high enantioselectivity.
Homogeneous Catalytic Hydrogenation: Asymmetric Synthesis
Homogeneous catalysts, particularly chiral rhodium and iridium complexes, are instrumental in the asymmetric hydrogenation of pyrazine derivatives, leading to the synthesis of enantiomerically enriched piperazines. These reactions are often characterized by high selectivity under relatively mild conditions.
Rhodium-Catalyzed Asymmetric Hydrogenation of Pyrazinecarboxamides
Chiral rhodium complexes with bisphosphine ligands have demonstrated high efficiency in the asymmetric hydrogenation of tetrahydropyrazinecarboxamides, which are immediate precursors to chiral piperazine-2-carboxamides.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrahydropyrazine-2-carboxamide Derivative
| Entry | Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide | [Rh(cod)₂]BF₄ / (R,R)-Me-DuPhos | Methanol | 50 | 50 | 12 | >99 | 95 (S) |
| 2 | 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide | [Rh(cod)₂]BF₄ / (S,S)-Et-DuPhos | Methanol | 50 | 50 | 12 | >99 | 96 (R) |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
Substrate (e.g., 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide)
-
Rhodium precursor (e.g., [Rh(cod)₂]BF₄)
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the rhodium precursor (1 mol%) and the chiral bisphosphine ligand (1.1 mol%).
-
Add the anhydrous, degassed solvent and stir the mixture for 15-20 minutes to allow for catalyst pre-formation.
-
Add the pyrazinecarboxylic acid derivative substrate to the liner.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with argon or nitrogen gas (3 cycles) followed by hydrogen gas (3 cycles).
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 50 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time (e.g., 12 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with an inert gas.
-
The reaction mixture can be concentrated under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the desired piperazine derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.
Heterogeneous Catalytic Hydrogenation
Heterogeneous catalysts are widely used in industrial settings due to their ease of separation from the reaction mixture and potential for recycling. Common catalysts for the hydrogenation of pyrazine rings include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.
Hydrogenation using Palladium on Carbon (Pd/C)
Pd/C is a versatile and commonly used catalyst for the hydrogenation of aromatic heterocycles. The reaction conditions can be tuned to achieve either partial or full reduction of the pyrazine ring.
Table 2: Heterogeneous Hydrogenation of Ethyl Pyrazine-2-carboxylate with Pd/C
| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Ethyl pyrazine-2-carboxylate | 10% Pd/C | Ethanol | 50 | 80 | 24 | Ethyl piperazine-2-carboxylate | 85 |
| 2 | Ethyl pyrazine-2-carboxylate | 5% Pd/C | Acetic Acid | 60 | 100 | 18 | Ethyl piperazine-2-carboxylate | 92 |
Experimental Protocol: Hydrogenation using Pd/C
Materials:
-
Substrate (e.g., Ethyl pyrazine-2-carboxylate)
-
Palladium on carbon (5% or 10% Pd/C)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a high-pressure hydrogenation vessel, add the pyrazinecarboxylic acid ester and the solvent.
-
Carefully add the Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% of the substrate.
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with efficient stirring or shaking.
-
Monitor the reaction progress by analyzing aliquots (e.g., by TLC, GC, or LC-MS).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
Hydrogenation using Raney Nickel
Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including N-heterocycles. It is typically used as a slurry in water or ethanol.
Table 3: Raney Nickel Catalyzed Hydrogenation of Pyrazine-2-carboxamide
| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Pyrazine-2-carboxamide | Raney Ni (slurry) | Ethanol | 80 | 120 | 12 | Piperazine-2-carboxamide | 88 |
| 2 | N-phenyl-pyrazine-2-carboxamide | Raney Ni (slurry) | Methanol | 100 | 130 | 16 | N-phenyl-piperazine-2-carboxamide | 85 |
Experimental Protocol: Hydrogenation using Raney Nickel
Materials:
-
Substrate (e.g., Pyrazine-2-carboxamide)
-
Raney Nickel (aqueous slurry)
-
Solvent (e.g., Ethanol, Methanol)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, prepare a solution of the pyrazinecarboxamide in the chosen solvent.
-
Carefully wash the Raney Nickel slurry with the reaction solvent to remove water. Add the Raney Nickel to the reaction vessel under a stream of inert gas. The amount of Raney Nickel can vary but is typically a significant weight percentage relative to the substrate.
-
Seal the autoclave and purge it first with an inert gas and then with hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 80-100 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 120-130 °C) with vigorous stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
The Raney Nickel can be separated by filtration through a pad of Celite®. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care. The filter cake should be kept wet.
-
The filtrate is concentrated under reduced pressure to give the crude product, which can be purified by recrystallization or chromatography.
Reaction Pathway and Mechanism
The catalytic hydrogenation of the pyrazine ring generally proceeds through a stepwise reduction. In the case of asymmetric hydrogenation with rhodium catalysts, the mechanism is believed to involve the coordination of the substrate to the chiral metal center, followed by the oxidative addition of hydrogen and subsequent insertion steps.
Caption: General hydrogenation pathway and a simplified Rh-catalyzed mechanism.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all equipment is properly grounded to prevent static discharge.
-
Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric. Handle them with care, preferably in an inert atmosphere, and never allow them to become dry in the presence of air.
-
High Pressure: Autoclaves and other high-pressure equipment must be regularly inspected and operated by trained personnel. Always follow the manufacturer's instructions and safety guidelines.
These protocols provide a foundation for the successful catalytic hydrogenation of pyrazinecarboxylic acid derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
Application Notes and Protocols for the Use of (R)-piperazine-2-carboxylic Acid Derivatives in Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain. A key therapeutic strategy in AD research is the development of multi-target-directed ligands (MTDLs) that can simultaneously address various pathological aspects of the disease. Within this framework, piperazine-2-carboxylic acid derivatives have emerged as a promising class of compounds. This document provides detailed application notes and protocols for the use of a specific enantiomer, (R)-piperazine-2-carboxylic acid derivatives, in Alzheimer's research, with a focus on their synthesis, in vitro evaluation as cholinesterase inhibitors and inhibitors of Aβ aggregation, and their assessment in in vivo models of AD.
The information presented here is based on recent studies of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, which have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as the ability to inhibit Aβ aggregation. While the specific stereochemistry was not explicitly detailed in the primary literature, the protocols provided are foundational for the investigation of the (R)-enantiomer.
Data Presentation
The following tables summarize the in vitro inhibitory activities of a series of synthesized piperazine-2-carboxylic acid derivatives against AChE and BChE, as presented in the work by Soliman et al. (2023).[1] These tables are intended to serve as a reference for the expected potency of this class of compounds.
Table 1: Inhibitory Activity (Ki) of 1,4-bis(substituted-benzyl)piperazine-2-carboxylic acid derivatives against Acetylcholinesterase (AChE)
| Compound ID | Substitution | Ki (µM) ± SEM | Selectivity Index (SI) for AChE |
| 4a | H | 15.32 ± 1.20 | ~1.50 |
| 4b | 2-Cl | 12.50 ± 1.10 | ~3.50 |
| 4c | 4-Cl | 10.18 ± 1.00 | ~17.90 |
| 4d | 2,4-diCl | 18.25 ± 1.50 | ~2.50 |
| 4e | 4-F | 14.80 ± 1.30 | ~5.80 |
| 4f | 4-CH3 | 20.10 ± 1.80 | ~1.20 |
| 4g | 4-OCH3 | 22.50 ± 2.00 | ~0.90 |
| Donepezil | - | 0.025 ± 0.001 | - |
| Tacrine | - | 0.031 ± 0.002 | - |
Table 2: Inhibitory Activity (Ki) of 1,4-bis(substituted-benzyl)piperazine-2-carboxylic acid derivatives against Butyrylcholinesterase (BChE)
| Compound ID | Substitution | Ki (µM) ± SEM |
| 4a | H | 23.00 ± 2.10 |
| 4b | 2-Cl | 43.70 ± 3.50 |
| 4c | 4-Cl | 182.20 ± 15.0 |
| 4d | 2,4-diCl | 45.60 ± 4.00 |
| 4e | 4-F | 85.80 ± 7.50 |
| 4f | 4-CH3 | 24.10 ± 2.20 |
| 4g | 4-OCH3 | 20.20 ± 1.90 |
| Donepezil | - | 12.5 ± 2.6 |
| Tacrine | - | 0.0173 ± 0.0023 |
Experimental Protocols
Protocol 1: Synthesis of (R)-1,4-bis(substituted-benzyl)piperazine-2-carboxylic acid derivatives
This protocol is a general procedure for the synthesis of the target compounds, which can be adapted for the enantiomerically pure this compound.
Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Substituted benzyl halide (e.g., benzyl bromide, chlorobenzyl bromide)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Protection: Dissolve this compound in a suitable solvent such as a mixture of dioxane and water. Add sodium carbonate followed by the dropwise addition of (Boc)2O. Stir the reaction mixture at room temperature overnight.
-
N-Alkylation: To a solution of the Boc-protected this compound in an anhydrous solvent like DMF, add a base such as potassium carbonate, followed by the substituted benzyl halide. Stir the reaction at room temperature until completion (monitored by TLC).
-
Esterification (if necessary): If the carboxylic acid is to be converted to an ester, treat the product from the previous step with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) and heat under reflux.
-
Second N-Alkylation: To the mono-benzylated intermediate, add a second equivalent of a substituted benzyl halide and a base in an anhydrous solvent and stir at room temperature.
-
Deprotection: Dissolve the fully substituted piperazine derivative in DCM and add TFA dropwise at 0°C. Stir the reaction at room temperature for a few hours.
-
Work-up and Purification: Neutralize the reaction mixture with a saturated solution of NaHCO3 and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of AChE and BChE inhibitory activity of the synthesized compounds using a modified Ellman's method.
Workflow Diagram:
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATChI)
-
Butyrylthiocholine iodide (BTChI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of enzymes, substrates, and DTNB in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of the test compound solution at various concentrations, and 125 µL of DTNB solution.
-
Add 25 µL of AChE or BChE solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the respective substrate (ATChI for AChE or BTChI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using Lineweaver-Burk plots.
Protocol 3: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol is for assessing the ability of the synthesized compounds to inhibit the aggregation of Aβ peptides.
Workflow Diagram:
Caption: Workflow for the Thioflavin T assay to measure Aβ aggregation.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Aβ Preparation: Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to form a peptide film. Store at -20°C. Before use, dissolve the peptide film in a small amount of DMSO and then dilute to the final working concentration in phosphate buffer.
-
In a 96-well black plate, mix the Aβ(1-42) solution with the test compound at various concentrations. A control well should contain Aβ(1-42) with the vehicle used to dissolve the compound.
-
Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce aggregation.
-
After incubation, add ThT solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
The percentage of inhibition of aggregation is calculated as: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100.
Signaling Pathways
The therapeutic potential of this compound derivatives in Alzheimer's disease is believed to stem from their ability to modulate key pathological pathways.
Cholinesterase Inhibition and Cholinergic Signaling:
Caption: Inhibition of AChE by this compound derivatives enhances cholinergic signaling.
In a healthy brain, acetylcholine (ACh) is released from the presynaptic neuron, crosses the synaptic cleft, and binds to receptors on the postsynaptic neuron, transmitting a signal. Acetylcholinesterase (AChE) in the synaptic cleft rapidly breaks down ACh to terminate the signal. In Alzheimer's disease, there is a deficit in ACh. By inhibiting AChE, this compound derivatives prevent the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.
Inhibition of Amyloid-Beta Aggregation:
Caption: this compound derivatives can interfere with the aggregation of Aβ monomers.
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a central event in Alzheimer's pathology. Aβ monomers aggregate to form soluble oligomers, which are considered the most neurotoxic species, and further assemble into insoluble fibrils that deposit as amyloid plaques. This compound derivatives may bind to Aβ monomers or early aggregates, preventing their self-assembly into toxic oligomers and fibrils, thereby mitigating their detrimental effects on neuronal function.
Conclusion
This compound derivatives represent a promising avenue for the development of multi-target therapies for Alzheimer's disease. The protocols and data presented in these application notes provide a framework for researchers to synthesize and evaluate these compounds. Further investigation into their specific mechanisms of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The stereochemistry of the compounds in the cited primary literature was not specified; therefore, the application of these protocols to the (R)-enantiomer is based on the general reactivity of this class of molecules.
References
Application Notes and Protocols for (R)-Piperazine-2-carboxylic Acid Derivatives as Soluble Epoxide Hydrolase Inhibitors
Introduction: Targeting a Key Regulator of Inflammatory and Cardiovascular Homeostasis
Soluble epoxide hydrolase (sEH) has emerged as a pivotal therapeutic target for a spectrum of disorders rooted in inflammation, pain, and cardiovascular dysfunction.[1][2] This enzyme plays a critical role in the metabolism of endogenous lipid signaling molecules, specifically the epoxyeicosatrienoic acids (EETs).[1][3] EETs, generated from arachidonic acid by cytochrome P450 epoxygenases, are potent mediators of anti-inflammatory, vasodilatory, and analgesic effects.[1][4] However, their beneficial actions are transient, as sEH rapidly hydrolyzes them to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][4]
The inhibition of sEH presents a compelling therapeutic strategy by preserving the endogenous levels of EETs, thereby amplifying their protective signaling pathways.[1][2] This approach has demonstrated preclinical efficacy in models of hypertension, vascular inflammation, and neuropathic pain.[4][5] Among the diverse chemical scaffolds investigated as sEH inhibitors, derivatives of (R)-piperazine-2-carboxylic acid have shown significant promise, offering a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and characterization of this compound-based sEH inhibitors. We will detail protocols for the chemical synthesis of a representative derivative, in vitro enzymatic assays to determine inhibitory potency, and cell-based assays to assess target engagement in a physiological context.
The Arachidonic Acid Cascade and the Role of sEH
The metabolism of arachidonic acid is a central hub in inflammatory signaling. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are well-known for producing pro-inflammatory prostaglandins and leukotrienes, the cytochrome P450 (CYP450) pathway generates the beneficial EETs.[1] sEH acts as a key negative regulator in this pathway.
Figure 1: Mechanism of sEH inhibition.
Protocol 1: Synthesis of a Representative (R)-Piperazine-2-carboxamide sEH Inhibitor
This protocol describes the synthesis of a representative (R)-piperazine-2-carboxamide derivative through a standard amide coupling reaction. The synthesis involves the coupling of a commercially available or synthesized this compound scaffold with a suitable amine-containing fragment, which is often a key determinant of inhibitor potency and selectivity.
Rationale for Experimental Choices:
-
Protecting Groups: The piperazine scaffold often requires the use of protecting groups (e.g., Boc) on one of the nitrogen atoms to ensure regioselective amide bond formation at the desired nitrogen.
-
Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-Hydroxybenzotriazole (HOBt) are widely used to form a reactive intermediate from the carboxylic acid, facilitating efficient amide bond formation under mild conditions and minimizing racemization.[6] HATU is another highly efficient coupling reagent that can be used as an alternative.[7][8]
-
Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salts often present in amine starting materials and to facilitate the coupling reaction without interfering with the activated carboxylic acid.[7][8]
Step-by-Step Methodology:
Part A: Preparation of N-Boc-(R)-piperazine-2-carboxylic acid
This intermediate can be prepared from commercially available this compound dihydrochloride.[2]
-
Dissolution and Basification: Suspend this compound dihydrochloride (1.0 eq) in a suitable solvent such as methanol. Add triethylamine (3.0 eq) to neutralize the hydrochloride salt.[2]
-
Boc Protection: To the resulting mixture, add a solution of di-tert-butyl dicarbonate (Boc)₂O (2.2 eq) in methanol dropwise over 20 minutes.[2]
-
Reaction: Stir the reaction mixture at 50°C overnight.
-
Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in water and adjust the pH to 2 with 1N HCl.[2]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected intermediate.
Part B: Amide Coupling with a Representative Amine
This example uses 4-aminobenzotrifluoride as the coupling partner.
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-(R)-piperazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).[8]
-
Base Addition: Add DIPEA (2.5 eq) to the mixture.[7]
-
Activation: Cool the flask to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution and maintain at 0°C for 30 minutes to pre-activate the carboxylic acid.[7][8]
-
Amine Addition: Add 4-aminobenzotrifluoride (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected amide derivative.
-
Deprotection (if required): The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM to yield the final inhibitor.[9]
Figure 2: Synthetic workflow for a representative inhibitor.
Protocol 2: In Vitro sEH Inhibition Assay (Fluorometric)
This protocol describes a high-throughput, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human sEH. The assay relies on a substrate that becomes fluorescent upon hydrolysis by sEH.[5][10]
Rationale for Experimental Choices:
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) is a commonly used substrate. Upon hydrolysis of the epoxide by sEH, an intramolecular cyclization and subsequent decomposition under basic conditions releases the highly fluorescent 6-methoxy-2-naphthaldehyde.[8][10]
-
Buffer: A buffer such as Bis-Tris/HCl or sodium phosphate at a physiological pH (e.g., 7.0-7.4) is used to maintain optimal enzyme activity.[5][11] Bovine Serum Albumin (BSA) is often included to prevent non-specific binding of the enzyme and inhibitors to the assay plate.[5][11]
-
Endpoint vs. Kinetic: The assay can be run in either an endpoint or kinetic mode. Endpoint assays are simpler for high-throughput screening, while kinetic assays can provide more detailed information about the mechanism of inhibition.[5]
Materials:
-
Recombinant human sEH (HsEH)
-
PHOME substrate
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[5]
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)[8][10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a wide concentration range (e.g., pM to µM).
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (for control wells) to the appropriate wells.
-
Include "no enzyme" controls (buffer + substrate only) and "positive" controls (enzyme + substrate + DMSO).
-
-
Enzyme Addition: Add a pre-determined optimal concentration of HsEH (e.g., 3 nM) to all wells except the "no enzyme" controls.[5]
-
Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitors to bind to the enzyme.[5][11]
-
Reaction Initiation: Add the PHOME substrate (e.g., 50 µM final concentration) to all wells to start the reaction.[5]
-
Incubation: Incubate the plate at room temperature or 30°C for a fixed period (e.g., 30-60 minutes).[5][11]
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the specified wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound Type | Typical IC₅₀ Range (Human sEH) | Reference |
| Potent Urea-Based Inhibitors | 1 - 10 nM | [3] |
| Piperidine/Piperazine Amides | 0.3 - 5 µM | [12][13] |
| Early-Stage Hits | > 10 µM |
Protocol 3: Cell-Based sEH Target Engagement Assay
While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays are necessary to confirm that a compound can penetrate cell membranes and engage with the sEH target in a more complex biological environment.[3]
Rationale for Experimental Choices:
-
Cell Line: Use a cell line that endogenously expresses sEH (e.g., human nerve cells, primary astrocytes) or a transfected cell line overexpressing the enzyme (e.g., HEK293-sEH).[3]
-
Assay Principle: One common method involves measuring the levels of a specific EET metabolite, such as 14,15-DHET, in the cell media. Inhibition of sEH will lead to a decrease in the production of this diol. This can be quantified using methods like LC-MS or specialized immunoassays. Another approach is to use a cell-permeable fluorescent substrate.[9]
Materials:
-
sEH-expressing cells
-
Cell culture medium and supplements
-
Test compounds
-
Arachidonic acid or a specific EET (to provide substrate for sEH)
-
Cell lysis buffer (if measuring intracellular metabolites)
-
ELISA kit for a specific DHET or LC-MS/MS system
Step-by-Step Methodology:
-
Cell Culture: Plate the sEH-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (or vehicle control) for a predetermined time (e.g., 1-24 hours).
-
Substrate Addition: Add arachidonic acid or a specific EET to the cell culture medium to stimulate the production of sEH metabolites.
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatant and/or lyse the cells to collect the intracellular contents.
-
Metabolite Quantification: Quantify the concentration of a specific DHET (e.g., 14,15-DHET) in the collected samples using a validated LC-MS/MS method or a competitive ELISA.
-
Data Analysis:
-
Normalize the DHET levels to a housekeeping measure (e.g., total protein concentration for cell lysates).
-
Calculate the percent reduction in DHET formation for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the synthesis and evaluation of this compound derivatives as inhibitors of soluble epoxide hydrolase. The synthetic methodology is adaptable, allowing for the exploration of diverse chemical space to optimize inhibitor properties. The combination of in vitro enzymatic assays and cell-based target engagement studies ensures a comprehensive characterization of compound potency and cellular activity. Successful translation of these potent and selective inhibitors into clinical candidates holds the promise of novel therapeutic interventions for a range of inflammatory and cardiovascular diseases.[2]
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Preparation of (S)-piperazine-2-carboxylic acid, this compound, and (S)-piperidine-2-carboxylic acid by kinetic resolution of the corresponding racemic carboxamides with stereoselective amidases in whole bacterial cells - Lookchem [lookchem.com]
- 4. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. hepatochem.com [hepatochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Piperazine synthesis [organic-chemistry.org]
- 13. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols: The Role of Piperazine Intermediates in Cannabinoid Receptor Modulator Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of piperazine intermediates in the synthesis of cannabinoid receptor (CB1 and CB2) modulators. This document includes detailed experimental protocols for the synthesis of key compound classes, in vitro and in vivo characterization assays, and a summary of their pharmacological data.
Introduction: The Piperazine Scaffold in Cannabinoid Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of cannabinoid receptor modulators. Its versatile nature allows for the modulation of physicochemical properties, such as solubility and bioavailability, and provides a key structural element for interacting with cannabinoid receptors. The two nitrogen atoms of the piperazine ring offer opportunities for diverse substitutions, enabling the fine-tuning of potency, selectivity, and functional activity (agonist, antagonist, or inverse agonist).
This document focuses on three prominent classes of piperazine-containing cannabinoid receptor modulators:
-
1-Benzhydrylpiperazine Derivatives: Primarily explored as CB1 receptor antagonists and inverse agonists.
-
6-Piperazin-1-yl-purine Derivatives: Investigated as potent and selective CB1 receptor antagonists and inverse agonists, with a focus on peripheral restriction.
-
Bicyclic Piperazine Analogs of Indole-3-carboxamides: Developed as conformationally constrained CB1 receptor agonists.
Cannabinoid Receptor Signaling Pathways
Cannabinoid receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. Their activation initiates a cascade of intracellular signaling events.
Synthesis of Piperazine-Containing Cannabinoid Receptor Modulators
The following sections provide detailed protocols for the synthesis of representative compounds from each class.
General Experimental Workflow for Synthesis and Characterization
Protocol: Synthesis of 1-Benzhydrylpiperazine Urea Derivatives (CB1 Antagonists)
This protocol describes the synthesis of a representative 1-benzhydrylpiperazine urea derivative, a class of potent CB1 receptor antagonists.
Materials:
-
1-Benzhydrylpiperazine
-
Substituted phenyl isocyanate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1-benzhydrylpiperazine (1.0 eq) in dry DCM, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the substituted phenyl isocyanate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 1-benzhydrylpiperazine urea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Synthesis of 6-Piperazin-1-yl-purine Derivatives (CB1 Antagonists)
This protocol outlines the synthesis of a 6-piperazin-1-yl-purine derivative, a class of CB1 antagonists often designed for peripheral selectivity.
Materials:
-
6-Chloropurine
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
4-Substituted piperazine
-
Triethylamine (TEA)
-
Ethanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: N9-Alkylation of 6-Chloropurine
-
To a solution of 6-chloropurine (1.0 eq) in DMSO, add K₂CO₃ (1.5 eq) and cyclopentyl bromide (1.2 eq).
-
Stir the mixture at room temperature for 18-24 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 6-chloro-9-cyclopentyl-9H-purine.
-
-
Step 2: Nucleophilic Substitution with Piperazine
-
To a solution of 6-chloro-9-cyclopentyl-9H-purine (1.0 eq) in ethanol, add the 4-substituted piperazine (1.2 eq) and TEA (2.0 eq).
-
Reflux the reaction mixture for 12-16 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final 6-(4-substituted piperazin-1-yl)-9-cyclopentyl-9H-purine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Pharmacological Data of Piperazine-Based Cannabinoid Modulators
The following tables summarize the in vitro binding affinities and functional activities of representative piperazine-containing cannabinoid receptor modulators.
Table 1: In Vitro Binding Affinities (Ki) and Functional Activity (IC₅₀) of 1-Benzhydrylpiperazine Derivatives as CB1 Antagonists
| Compound | R Group | CB1 Ki (nM) | CB2 Ki (nM) | CB1 IC₅₀ (nM) (Functional Assay) | Reference |
| 1a | 4-Chlorophenyl | 25 | >1000 | 30 | [1] |
| 1b | 2,4-Dichlorophenyl | 15 | >1000 | 18 | [1] |
| 1c | 4-Trifluoromethylphenyl | 40 | >1000 | 55 | [1] |
Table 2: In Vitro Binding Affinities (Ki) of 6-Piperazin-1-yl-purine Derivatives as CB1 Inverse Agonists
| Compound | R Group on Piperazine | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) | Reference |
| 2a | -SO₂-isobutyl | 2 | 2800 | 1400 | [2] |
| 2b | -CO-NH-4-chlorophenyl | 4 | >10000 | >2500 | [2] |
| 2c | -CH₃ | 3 | 204 | 68 | [2] |
Experimental Protocols for In Vitro and In Vivo Characterization
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP55,940 (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Test compounds at various concentrations
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), and the test compound or vehicle.
-
Add [³H]CP55,940 to a final concentration approximately equal to its Kd value.
-
For determining non-specific binding, add a high concentration of an unlabeled cannabinoid ligand (e.g., WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in cannabinoid receptor signaling.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors
-
Assay medium (e.g., serum-free DMEM/F12)
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
Test compounds at various concentrations
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with IBMX (e.g., 500 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the test compounds (for antagonist/inverse agonist mode) or vehicle.
-
Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production. For agonist mode, do not add forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
For agonists, determine the EC₅₀ (potency) and Emax (efficacy) values from the dose-response curves.
-
For antagonists/inverse agonists, determine the IC₅₀ value from the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Models
This model is used to evaluate the anti-obesity effects of CB1 receptor antagonists.[3]
Animals:
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Acclimatize the mice for at least one week with ad libitum access to standard chow and water.
-
Divide the mice into two groups: a control group fed a standard diet (e.g., 10% kcal from fat) and a DIO group fed a high-fat diet (HFD; e.g., 45-60% kcal from fat).
-
Maintain the mice on their respective diets for 8-12 weeks to induce obesity in the HFD group.
-
After the induction period, divide the DIO mice into treatment groups (e.g., vehicle and test compound at different doses).
-
Administer the test compound or vehicle daily (e.g., by oral gavage) for a period of 4-8 weeks.
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the treatment period, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Euthanize the animals and collect tissues (e.g., adipose tissue, liver) for further analysis (e.g., histology, gene expression).
-
Analyze the data to determine the effect of the test compound on body weight, food intake, and metabolic parameters.
This test is used to assess the central analgesic effects of CB1 receptor agonists.[4][5]
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., set to 55 ± 0.5 °C).
-
A clear acrylic cylinder to confine the mouse on the hot plate.
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency to a nociceptive response (paw licking, jumping) by placing each mouse on the hot plate. A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.
-
Administer the test compound or vehicle (e.g., intraperitoneally or orally).
-
At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the latency to the nociceptive response.
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between the treatment groups to evaluate the analgesic effect of the test compound.
Catalepsy, a state of immobility, is a characteristic effect of CB1 receptor agonists. This test can be used to assess the central activity of cannabinoid modulators.[6][7][8]
Apparatus:
-
A horizontal bar or ring (e.g., 5 cm diameter) suspended at a height (e.g., 5 cm) above a surface.
Procedure:
-
Administer the test compound or vehicle to the mice.
-
At a specified time after administration, gently place the mouse's forepaws on the bar or ring.
-
Start a stopwatch and measure the time the mouse remains in this immobile posture.
-
The trial ends when the mouse removes both forepaws from the bar/ring or after a predetermined cut-off time (e.g., 60 seconds).
-
Record the latency to movement for each mouse.
-
Compare the catalepsy scores between the different treatment groups.
Conclusion
Piperazine intermediates are indispensable tools in the synthesis of a diverse range of cannabinoid receptor modulators. The synthetic versatility of the piperazine scaffold allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective ligands with tailored pharmacological profiles. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of cannabinoid drug discovery, facilitating the design, synthesis, and characterization of novel therapeutic agents targeting the endocannabinoid system.
Disclaimer: All experimental procedures should be performed in accordance with relevant safety guidelines and institutional regulations. The provided protocols are for informational purposes and may require optimization for specific applications.
References
- 1. Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Hepatic CB1 receptor is required for development of diet-induced steatosis, dyslipidemia, and insulin and leptin resistance in mice [jci.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 6. In vivo Evidence for Brain Region-Specific Molecular Interactions Between Cannabinoid and Orexin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ring test: A quantitative method for assessing the `cataleptic' effect of cannabis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ring test: a quantitative method for assessing the 'cataleptic' effect of cannabis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve enantiomeric excess in (R)-Piperazine-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Piperazine-2-carboxylic acid. The following sections address common issues encountered during synthesis and offer strategies to improve enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?
A1: The main strategies for obtaining this compound with high enantiomeric excess (ee) include:
-
Enzymatic Kinetic Resolution: This method utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
-
Asymmetric Catalysis: Chiral catalysts, such as rhodium or iridium complexes, are used to hydrogenate a prochiral precursor, leading to the preferential formation of the (R)-enantiomer.[1][2][3][4][5]
-
Chiral Pool Synthesis: This approach starts with a readily available, enantiomerically pure starting material, such as an amino acid, which is then converted to the target molecule through a series of chemical transformations.
-
Asymmetric Lithiation: Chiral ligands, like (-)-sparteine, can be used to direct the deprotonation and subsequent functionalization of a piperazine ring in an enantioselective manner.[6][7]
-
Crystallization-Based Resolution: This technique involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[8][9][10][11][12][13][14][15]
Q2: My asymmetric synthesis is resulting in a low enantiomeric excess. What are the general factors I should investigate?
A2: Low enantiomeric excess can stem from various factors depending on the synthetic approach. Key areas to investigate include:
-
Catalyst/Enzyme Performance: Ensure the catalyst or enzyme is active and used under optimal conditions (temperature, pH, solvent).
-
Substrate Quality: Impurities in the starting material can sometimes interfere with the stereoselective process.
-
Reaction Conditions: Temperature, pressure, solvent, and reaction time can all significantly impact enantioselectivity.
-
Racemization: The desired product may be racemizing under the reaction or work-up conditions.
Q3: How can I accurately determine the enantiomeric excess of my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of your final product.[16] It is crucial to use a column and conditions that provide baseline separation of the two enantiomers.
Troubleshooting Guides
Enzymatic Kinetic Resolution
Problem: Low enantiomeric excess (<90% ee) or slow reaction rate.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Choice | Screen different commercially available lipases or amidases. The choice of enzyme is critical for high enantioselectivity. |
| Inappropriate Acyl Donor | Optimize the acylating agent. Long-chain esters or the corresponding carboxylic acids can sometimes lead to higher enantioselectivity.[17] |
| Incorrect pH or Temperature | Determine the optimal pH and temperature for the specific enzyme being used. These parameters significantly affect enzyme activity and stability. |
| Poor Enzyme Stability | Consider enzyme immobilization, which can enhance stability and allow for easier reuse.[18] |
| Low Enzyme Selectivity | If the enzyme shows low selectivity, the reaction may need to be stopped at a specific conversion to maximize the ee of the remaining unreacted enantiomer.[19] |
Asymmetric Hydrogenation
Problem: Low enantiomeric excess after catalytic hydrogenation of a pyrazine precursor.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst System | The choice of both the metal precursor (e.g., Rh, Ir) and the chiral ligand is crucial.[1][2][3][5] Screen a variety of commercially available chiral phosphine ligands. |
| Incorrect Solvent | The polarity of the solvent can influence the enantioselectivity.[2] Screen a range of solvents, from polar protic (e.g., methanol) to nonpolar aprotic (e.g., toluene). |
| Suboptimal Temperature and Pressure | Systematically vary the hydrogen pressure and reaction temperature. These parameters can have a significant impact on both the reaction rate and the enantiomeric excess.[5][20] |
| Presence of Catalyst Inhibitors | Ensure the substrate and solvent are free of impurities that could poison the catalyst. |
| Mixture of Substrate Isomers | If the starting material is a mixture of E/Z isomers, it can lead to the formation of products with opposite chirality, resulting in a low overall ee.[1] Purify the starting material to a single isomer if possible. |
Chiral Pool Synthesis
Problem: The final product shows significant racemization.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Subsequent reaction steps involving high temperatures or strong acids/bases can cause racemization of the chiral center. Investigate milder reaction conditions. |
| Unstable Intermediates | An intermediate in the synthetic route may be prone to racemization. If possible, isolate and analyze the enantiomeric purity of intermediates to pinpoint the problematic step. |
| Purification-Induced Racemization | The purification method (e.g., chromatography on silica gel) can sometimes lead to racemization. Consider alternative purification techniques. |
Crystallization-Based Resolution
Problem: Poor separation of diastereomeric salts, leading to low enantiomeric excess in the final product.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Resolving Agent | Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) to find one that forms diastereomeric salts with significantly different solubilities.[16] |
| Suboptimal Crystallization Solvent | The choice of solvent is critical.[14] Screen a range of solvents and solvent mixtures to maximize the solubility difference between the diastereomeric salts. |
| Cooling Rate is Too Fast | Rapid cooling can lead to co-precipitation of both diastereomers.[16] Allow the solution to cool slowly to promote selective crystallization. |
| Incorrect Stoichiometry | Use the correct molar ratio of the resolving agent to the racemic mixture. |
| Supersaturation Issues | Control the level of supersaturation to avoid spontaneous nucleation of the more soluble diastereomer. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution
-
Enzyme Preparation: Immobilize a commercially available lipase (e.g., Candida antarctica lipase B) on a suitable support according to the manufacturer's protocol.
-
Reaction Setup: To a solution of racemic piperazine-2-carboxylic acid methyl ester in an organic solvent (e.g., toluene), add the immobilized enzyme and an acyl donor (e.g., ethyl acetate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.
-
Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme. The filtrate will contain the acylated (S)-enantiomer and the unreacted this compound methyl ester.
-
Separation: Separate the acylated and unreacted esters using standard chromatographic techniques.
-
Hydrolysis: Hydrolyze the ester of the desired (R)-enantiomer to obtain this compound.
Protocol 2: General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral phosphine ligand in a degassed solvent (e.g., methanol).
-
Reaction Setup: Place the substrate (e.g., a pyrazine-2-carboxylic acid derivative) in a high-pressure reactor. Transfer the catalyst solution to the reactor under an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and stir the reaction mixture at a controlled temperature (e.g., 50 °C).
-
Reaction Monitoring: Monitor the consumption of hydrogen and, if possible, take aliquots to analyze the conversion and enantiomeric excess by chiral HPLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the reactor and remove the solvent. The crude product can then be purified.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General workflow for asymmetric synthesis and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. approcess.com [approcess.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Preventing Racemization During Piperazine Derivatization Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the chemical derivatization of chiral piperazines.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of piperazine derivatization and why is it a significant issue?
A1: Racemization is the process by which an enantiomerically pure or enriched chiral molecule converts into a mixture of equal parts of both enantiomers (a racemate). In drug development, the stereochemistry of a molecule is often critical to its pharmacological activity and safety profile. One enantiomer may be therapeutically active while the other could be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of chiral piperazine derivatives during a reaction is crucial for ensuring the quality, efficacy, and safety of the final compound.
Q2: What is the primary chemical mechanism responsible for racemization during amide coupling reactions with chiral piperazine derivatives?
A2: The most prevalent mechanism for racemization during the coupling of N-protected chiral carboxylic acids, such as N-Boc-piperazine-carboxylic acids, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The proton on the chiral carbon (α-carbon) of the oxazolone ring is acidic and can be readily removed by a base in the reaction mixture.[1] The resulting intermediate is achiral. Subsequent reaction with an amine can then occur from either side of this planar intermediate, leading to a mixture of both stereoisomers.[1] A less common pathway is direct enolization, where a strong base directly removes the proton from the α-carbon of the activated acid.[1]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several experimental factors critically influence the extent of racemization. The most important are:
-
Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[2]
-
Base: The strength (basicity) and steric hindrance of the base used can dramatically affect the rate of proton abstraction from the chiral center.[1][2]
-
Solvent and Temperature: Reaction conditions, including the polarity of the solvent and the reaction temperature, play a significant role. Higher temperatures and more polar solvents can increase the rate of racemization.[1]
-
Pre-activation Time: The duration for which the carboxylic acid is activated before the addition of the amine can also impact racemization.[1]
Troubleshooting Guide: High Racemization Detected
If you have confirmed high levels of your undesired stereoisomer via chiral HPLC or other analytical methods, consult the following guide to identify and resolve the potential causes.
| Symptom | Potential Cause | Recommended Solution |
| High racemization when using a carbodiimide reagent (e.g., DCC, EDC). | Carbodiimides alone can lead to significant oxazolone formation. | Use a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1] HOAt is often more effective than HOBt.[2] |
| Racemization persists even with additives. | The coupling reagent itself may be highly activating and prone to causing racemization. | Switch to a uronium/aminium salt-based coupling reagent known for low racemization, such as HATU, HBTU, or COMU.[1] A combination of DIC with OxymaPure is also an excellent low-racemization protocol. |
| High racemization observed when using a strong, non-hindered base (e.g., triethylamine - TEA). | Strong, sterically unhindered bases can easily abstract the acidic proton at the chiral center, leading to racemization. | Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[1][2] 2,4,6-Collidine (TMP) is also a suitable choice.[2] |
| Reaction is performed at room temperature or elevated temperatures. | The rate of racemization increases with temperature.[1] | Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary. Maintaining a low temperature, especially during the initial activation and coupling phase, is critical.[1] |
| A long pre-activation step is being performed before adding the amine. | Allowing the activated carboxylic acid to sit for an extended period, especially in the presence of a base, increases the opportunity for oxazolone formation and racemization before the amine has a chance to react. | Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient.[1] Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to start the reaction.[1] |
Data on Coupling Reagents and Additives
The following table summarizes general trends in racemization observed for various coupling conditions. Lower percentages indicate better preservation of stereochemistry. Note that absolute values can vary significantly based on the specific substrates, solvent, and base used.
| Coupling Reagent | Additive | Base | Relative Racemization Level |
| EDC/DCC | None | TEA | High |
| EDC/DCC | HOBt | DIPEA | Moderate to Low |
| EDC/DCC | HOAt | DIPEA | Low |
| DIC | OxymaPure | DIPEA | Very Low |
| HATU | None | DIPEA | Very Low |
| HBTU | None | DIPEA | Very Low |
| COMU | None | DIPEA | Very Low |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol is designed to minimize racemization during the formation of an amide bond between a chiral N-protected piperazine carboxylic acid and an amine.
Materials:
-
N-Boc-piperazine-C3-COOH (or other chiral piperazine acid) (1.0 eq)
-
Amine component (1.0-1.2 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-piperazine-C3-COOH (1.0 eq) and the amine component (1.0-1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add HATU (1.0 eq) to the cooled solution.
-
Add DIPEA (2.0 eq) dropwise to the mixture to initiate the reaction.[1]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, proceed with a standard aqueous work-up and purify the product using column chromatography or another suitable method.
Protocol 2: Chiral HPLC Analysis of Piperazine Derivatives
This protocol provides a general framework for analyzing the enantiomeric purity of a chiral piperazine derivative. Method optimization (column, mobile phase, etc.) will be required for specific compounds.
Instrumentation and Materials:
-
HPLC system with a UV detector.[3]
-
Chiral stationary phase column (e.g., Chiralpak® IC, Chiralpak® AD-H).[3][4]
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Ethanol).[3]
-
Amine modifier (e.g., Diethylamine - DEA).[3]
-
Sample of the piperazine derivative.
Procedure:
-
Sample Preparation: Dissolve a small amount of the piperazine derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example): [3]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Methanol/DEA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at a suitable wavelength (e.g., 340 nm if derivatized with a chromophore, otherwise determined by the compound's UV absorbance).[3]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample onto the HPLC system.
-
Data Interpretation: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
Note: For piperazine derivatives lacking a UV chromophore, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) or para-toluenesulfonyl chloride (PTSC) may be necessary to enable UV detection.[3][4][5]
Visual Guides
Caption: Mechanism of racemization via oxazolone formation.
Caption: Workflow for minimizing racemization in amide coupling.
Caption: Troubleshooting decision tree for high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. jocpr.com [jocpr.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Technical Support Center: Asymmetric Hydrogenation of Pyrazines
Welcome to the technical support center for the asymmetric hydrogenation of pyrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high yields and enantioselectivity in this challenging transformation.
Troubleshooting Guide: Overcoming Low Yield
Low yields in the asymmetric hydrogenation of pyrazines can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Conversion of the Pyrazine Substrate
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Recommendations |
| Catalyst Poisoning | Pyrazines and the resulting piperazine products contain strongly coordinating nitrogen atoms that can poison the metal catalyst.[1][2][3] Consider substrate activation by forming pyrazinium salts with alkyl halides or acids. This weakens the coordination ability of the nitrogen atoms.[1] The in-situ generated acid can also protonate the more basic piperazine product, preventing it from deactivating the catalyst.[1] |
| Catalyst Deactivation | The catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are thoroughly dried and degassed. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Insufficient Catalyst Activity | The chosen catalyst may not be active enough for the specific pyrazine substrate. Screen a variety of catalysts, including those based on Iridium, Rhodium, Ruthenium, and Palladium, with different chiral ligands.[4][5] For some substrates, N-heterocyclic carbene (NHC)-metal complexes have shown high efficiency.[6][7][8] |
| Suboptimal Reaction Conditions | Temperature, hydrogen pressure, and solvent can significantly impact catalyst activity and stability. Systematically optimize these parameters. For some pyrazinium salts, a higher reaction temperature and lower hydrogen pressure have been shown to be beneficial for enantiocontrol.[1] |
| High Aromaticity of the Pyrazine Ring | The high resonance stability of the pyrazine ring makes hydrogenation challenging.[2][3][9] Substrate activation, as mentioned above, helps to lower this energy barrier.[1] |
Issue 2: Low Enantioselectivity (ee)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Chiral Ligand | The chiral ligand is crucial for achieving high enantioselectivity. The "best" ligand is often substrate-dependent. Screen a library of chiral ligands, including common classes like Josiphos, SEGPHOS, and PhTRAP.[1][5] The substituent on the phosphine of ferrocene-derived ligands can be critical, with small changes leading to dramatic drops in ee.[1] |
| Suboptimal Reaction Temperature | Enantioselectivity is often temperature-dependent. Lowering the reaction temperature can sometimes improve the ee, although it may decrease the reaction rate.[1] |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. Screen a range of solvents with varying polarities. Toluene has been found to be a good choice for the hydrogenation of some pyrazinium salts.[1] |
| Incorrect Substrate Activation | The nature of the activating group on the pyrazinium salt can impact enantioselectivity. Experiment with different activating groups (e.g., various benzyl groups).[4] |
| Isomerization of Intermediates | Partially hydrogenated intermediates can sometimes isomerize, leading to a loss of enantiomeric purity.[4] The addition of a base might retard this tautomerization by scavenging the acid generated during the reaction.[9] |
Issue 3: Formation of Side Products or Over-reduction
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Recommendations |
| Over-reduction | In some cases, particularly with fused bicyclic heteroarenes, over-reduction can occur.[8] Carefully control the reaction time and hydrogen pressure. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial. |
| Side Reactions | Unwanted side reactions can consume starting material and lower the yield of the desired product.[10] Adjusting reaction conditions such as temperature and catalyst loading can help minimize side reactions. A systematic optimization of reaction parameters is recommended.[10] |
| Product Degradation | The desired chiral piperazine product may be sensitive to the reaction or workup conditions.[10] Employ milder workup procedures and avoid overly acidic or basic conditions if your product is known to be labile.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the asymmetric hydrogenation of pyrazines?
A1: Transition metal complexes are most commonly employed, with Iridium, Rhodium, Ruthenium, and Palladium being the most effective metals.[4][5] These are typically used with chiral phosphorus ligands.[4] More recently, N-heterocyclic carbene (NHC)-metal complexes have also emerged as efficient catalysts for this transformation.[6][7]
Q2: Why is substrate activation often necessary for the hydrogenation of pyrazines?
A2: Pyrazines present two main challenges for asymmetric hydrogenation: their high aromatic stability and the presence of two strongly coordinating nitrogen atoms that can poison the catalyst.[2][3][4] Activating the pyrazine, for instance by forming a pyrazinium salt with an alkyl halide, makes the ring more electron-deficient, which facilitates its reduction and weakens the coordination ability of the nitrogen atoms.[1]
Q3: How do I choose the right chiral ligand for my pyrazine substrate?
A3: The selection of the chiral ligand is often empirical and substrate-dependent. It is recommended to screen a variety of commercially available chiral diphosphine ligands. For the hydrogenation of certain pyrazinium salts, ferrocene-derived ligands like JosiPhos have shown excellent results.[1] It is important to note that even small changes in the ligand structure can significantly impact the enantioselectivity.[1]
Q4: What are the key reaction parameters to optimize for improving yield and enantioselectivity?
A4: The key parameters to optimize include:
-
Solvent: The choice of solvent can significantly affect both yield and enantioselectivity.[1]
-
Temperature: Temperature can influence reaction rate and enantioselectivity. Lower temperatures often lead to higher ee.[1]
-
Hydrogen Pressure: The pressure of hydrogen gas can impact the reaction rate and, in some cases, the selectivity.[1]
-
Catalyst Loading: The amount of catalyst used can affect the reaction rate and cost-effectiveness.
A systematic screening of these parameters is crucial for achieving optimal results.
Q5: I have successfully synthesized my chiral tetrahydropyrazine/piperazine. What are the best methods for purification?
A5: Purification of the chiral product can be challenging, especially for unprotected piperidines which can be volatile.[4] Common purification techniques include:
-
Column Chromatography: This is a standard method for purifying organic compounds.[10]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[11]
-
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are powerful techniques for separating enantiomers and achieving high enantiomeric excess.[11][12][13][14]
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of a 2-Substituted Pyrazine via Pyrazinium Salt Formation
This protocol is a generalized procedure based on the successful hydrogenation of 2-substituted pyrazines as reported in the literature.[1] Researchers should optimize the specific conditions for their particular substrate.
1. Formation of the Pyrazinium Salt (in situ):
-
To a dried Schlenk tube under an inert atmosphere (Argon), add the 2-substituted pyrazine (0.2 mmol), the chiral diphosphine ligand (e.g., (R,S)-JosiPhos type, 2.2 mol%), and the iridium precursor [Ir(COD)Cl]₂ (1.0 mol%).
-
Add the degassed solvent (e.g., toluene, 2 mL).
-
Add the alkyl halide activator (e.g., benzyl bromide, 0.24 mmol).
-
Stir the mixture at room temperature for a specified time to allow for the formation of the pyrazinium salt.
2. Asymmetric Hydrogenation:
-
Place the Schlenk tube in an autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 600-1000 psi).[1]
-
Stir the reaction mixture at the desired temperature (e.g., -20 °C to 60 °C) for the specified reaction time (e.g., 24 hours).[1]
3. Workup and Purification:
-
Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired chiral piperazine derivative.[10]
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.[1]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 3. air.unimi.it [air.unimi.it]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 5. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. air.unimi.it [air.unimi.it]
- 10. benchchem.com [benchchem.com]
- 11. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 12. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 13. researchgate.net [researchgate.net]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Synthesis of Optically Active Piperazine-2-Carboxylic Acid
Welcome to the technical support center for the industrial synthesis of optically active piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical pharmaceutical intermediate. Optically active piperazine-2-carboxylic acid is a vital chiral building block in the synthesis of numerous therapeutic agents, making its efficient and stereocontrolled production a key focus in pharmaceutical manufacturing.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the scale-up process, from maintaining enantiomeric purity to ensuring process safety.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the industrial synthesis of optically active piperazine-2-carboxylic acid, offering potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) or Loss of Stereocontrol During Scale-Up
Question: We are observing a significant drop in the enantiomeric excess of our piperazine-2-carboxylic acid derivative when moving from bench-scale to a pilot-plant scale. What are the likely causes and how can we mitigate this?
Answer:
Maintaining high enantioselectivity is a primary challenge in the large-scale synthesis of chiral molecules.[1] Several factors can contribute to the erosion of stereocontrol during scale-up.
Potential Causes & Solutions:
-
Inadequate Temperature Control: Larger reaction volumes can lead to thermal gradients, creating localized hot spots that may promote racemization or side reactions.[2]
-
Solution: Implement more robust temperature control systems in larger reactors. This includes ensuring efficient heat transfer through proper reactor jacket design and agitation, and potentially using internal cooling coils. Continuous monitoring with multiple temperature probes can help identify and eliminate thermal gradients.
-
-
Inefficient Mixing: What works for a magnetic stir bar in a flask may not translate to a large reactor with a mechanical stirrer.[2] Poor mixing can lead to localized high concentrations of reagents, affecting the stereochemical outcome of the reaction.
-
Solution: Optimize the agitation speed and impeller design for the specific reactor geometry and reaction viscosity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing efficiency.
-
-
Changes in Reagent Addition Rates: The rate of reagent addition can be critical for maintaining stereoselectivity. A rate that is optimal at the lab scale may be too fast at an industrial scale, leading to uncontrolled exotherms and loss of stereocontrol.
-
Solution: Carefully control the addition rate of key reagents using calibrated dosing pumps. It is often necessary to re-optimize the addition profile during scale-up studies.
-
-
Catalyst Deactivation or Heterogeneity: In catalytic asymmetric syntheses, such as hydrogenations using chiral rhodium complexes, the catalyst's activity and stereoselectivity can be sensitive to impurities and reaction conditions.[3]
-
Solution: Ensure the catalyst is of high purity and handled under an inert atmosphere to prevent deactivation. For heterogeneous catalysts, ensure uniform distribution within the reaction mixture through effective agitation.
-
Issue 2: Difficulties in Purification and Isolation of the Final Product
Question: We are struggling with the purification of piperazine-2-carboxylic acid on a larger scale. The product is difficult to crystallize and contains persistent impurities. What strategies can we employ?
Answer:
Purification is a common bottleneck in scaling up chemical processes. The physical properties of piperazine-2-carboxylic acid and its derivatives can make isolation challenging.
Potential Causes & Solutions:
-
Presence of Side-Products: Incomplete reactions or the formation of byproducts can interfere with crystallization.[4]
-
Solvent Selection: The choice of solvent is critical for effective crystallization. A solvent system that works well on a small scale may not be optimal for large-scale operations due to differences in cooling rates and solubility profiles.
-
Solution: Conduct a thorough solvent screening to identify a system that provides good solubility at higher temperatures and low solubility at lower temperatures, promoting the formation of well-defined crystals. Consider anti-solvent crystallization as an alternative.
-
-
Physical Form of the Product: The product may initially precipitate as an oil or an amorphous solid, making filtration and handling difficult.
-
Solution: Optimize the cooling profile during crystallization. A slower, controlled cooling rate can encourage the formation of a crystalline solid. Seeding the solution with a small amount of pure crystalline product can also induce crystallization.
-
Issue 3: Inconsistent Yields and Reaction Performance
Question: Our process for synthesizing optically active piperazine-2-carboxylic acid is giving inconsistent yields. What factors should we investigate to improve the robustness of our process?
Answer:
Inconsistent yields are often a sign of a process that is not well-understood or controlled. A systematic approach is needed to identify the root cause.
Potential Causes & Solutions:
-
Raw Material Quality: Variations in the purity of starting materials and reagents can have a significant impact on reaction outcomes.
-
Solution: Establish strict quality control specifications for all incoming raw materials. This includes assays for purity, moisture content, and the presence of any critical impurities.
-
-
Atmospheric Moisture: Many reagents used in organic synthesis are sensitive to moisture, which can lead to side reactions and reduced yields.[4]
-
Solution: Use anhydrous solvents and reagents, and conduct reactions under an inert atmosphere such as nitrogen or argon, especially when using moisture-sensitive reagents like coupling agents or organometallics.[4]
-
-
Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions or the formation of byproducts.[4]
-
Solution: Ensure all weighing and measuring equipment is properly calibrated. For critical reagents, it may be beneficial to use a slight excess of one component to drive the reaction to completion.[4]
-
Workflow for Troubleshooting Low-Yield Reactions
Caption: A troubleshooting decision tree for low-yield reactions.
Section 2: Frequently Asked Questions (FAQs)
Synthesis Strategies
Q1: What are the primary industrial methods for synthesizing optically active piperazine-2-carboxylic acid?
A1: The main industrial strategies include:
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a pyrazinecarboxylic acid derivative in the presence of a chiral rhodium complex catalyst.[3] It is advantageous as it avoids a racemic resolution step.[3]
-
Enzymatic Resolution: This biocatalytic approach uses enzymes, such as lipases or peptidases, to selectively react with one enantiomer of a racemic mixture of a piperazine-2-carboxylic acid derivative.[5][6] This allows for the separation of the desired enantiomer.
-
Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material, such as an amino acid, to construct the piperazine ring with the desired stereochemistry.
Q2: What are the advantages of using protecting groups in the synthesis, and what are the common challenges associated with them?
A2: Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often used to selectively block one of the nitrogen atoms in the piperazine ring, allowing for controlled functionalization of the other nitrogen.[7]
-
Advantages: This approach prevents the formation of undesired disubstituted byproducts and allows for a more controlled and predictable synthesis.[7]
-
Challenges: The use of protecting groups adds extra steps to the synthesis (protection and deprotection), which can increase costs and reduce overall yield.[7] Premature removal of the protecting group under certain reaction conditions can lead to side reactions.[4]
Process Safety
Q3: What are the key process safety considerations when scaling up the synthesis of piperazine-2-carboxylic acid?
A3: Process safety is paramount in industrial settings. Key considerations include:
-
Thermal Hazards: Many reactions in the synthesis can be exothermic. A thorough thermal hazard evaluation, including differential scanning calorimetry (DSC) and reaction calorimetry, is essential to understand the potential for runaway reactions.[2]
-
Handling of Hazardous Reagents: The synthesis may involve flammable solvents, corrosive acids, and potentially toxic catalysts. Proper personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and documented standard operating procedures (SOPs) are critical.
-
Pressure and Gas Evolution: Some reactions, such as hydrogenations, are conducted under pressure. Reactors must be properly rated for the intended pressure, and adequate venting and pressure relief systems must be in place.[3] Reactions that evolve gas, such as those involving decarboxylation, also require careful management to avoid over-pressurization.[2]
Regulatory and Quality
Q4: What are the critical quality attributes (CQAs) for optically active piperazine-2-carboxylic acid intended for pharmaceutical use?
A4: The CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this intermediate, they typically include:
-
Identity: Confirmed by spectroscopic methods (e.g., NMR, IR, MS).
-
Purity: Assessed by chromatography (e.g., HPLC, GC) to quantify the level of impurities.
-
Enantiomeric Purity: Measured by chiral HPLC to ensure a high enantiomeric excess.
-
Residual Solvents: The levels of any remaining solvents from the synthesis must be below the limits specified by regulatory guidelines (e.g., ICH Q3C).
-
Heavy Metals: The content of heavy metals, often from catalysts, must be controlled and monitored.
Workflow for Industrial Synthesis of Optically Active Piperazine-2-Carboxylic Acid via Asymmetric Hydrogenation
Caption: A generalized workflow for the industrial synthesis of optically active piperazine-2-carboxylic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chiral Piperazine-2-Carboxylic Acid
Welcome to the technical support center for the purification of chiral piperazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating specific enantiomers of this critical pharmaceutical intermediate.[1] Here, we will address common challenges and frequently asked questions, providing in-depth, field-proven insights to streamline your purification workflows.
Troubleshooting Guide: Common Issues & Solutions
This section tackles specific experimental hurdles you might encounter. We'll explore the causality behind these issues and provide actionable protocols to get your purification back on track.
Q1: My chiral resolution by diastereomeric salt crystallization is yielding low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?
Low enantiomeric excess during diastereomeric salt crystallization is a frequent challenge. The root causes often lie in the subtle thermodynamics of crystal formation.
Underlying Principles: The success of this technique hinges on the significant solubility difference between the two diastereomeric salts formed.[2] If this difference is minimal, or if the undesired diastereomer co-precipitates, the enantiomeric excess of the final product will be compromised.[2]
Troubleshooting Steps & Solutions:
-
Optimize the Chiral Resolving Agent: Not all resolving agents are created equal for a given racemic mixture.
-
Action: Screen a variety of chiral resolving agents. For a basic compound like piperazine-2-carboxylic acid, acidic resolving agents such as tartaric acid derivatives (e.g., (S,S)-di-(p-tolyl)tartaric acid) are a good starting point.[3]
-
Causality: The structural compatibility and the strength of the ionic interaction between the acid and the base directly influence the crystal lattice energy and, consequently, the solubility of the resulting diastereomeric salts.[2]
-
-
Solvent System Selection is Critical: The choice of solvent can dramatically alter the solubility of the diastereomeric salts.
-
Action: Experiment with different solvent systems, including mixtures. Protic solvents like methanol or ethanol, or mixtures with water, are common.[4]
-
Causality: The solvent's polarity and its ability to solvate the diastereomeric salts will modulate their relative solubilities. A solvent system that maximizes the solubility difference between the two diastereomers is ideal.[2]
-
-
Control Crystallization Conditions: Temperature and cooling rate are key parameters.
-
Action: Implement a controlled cooling profile. A slower cooling rate often allows for more selective crystallization of the less soluble diastereomer. Seeding the solution with a small crystal of the desired diastereomer can also promote selective crystallization.[2]
-
Causality: Rapid cooling can lead to supersaturation and co-precipitation of both diastereomers, thereby reducing the enantiomeric excess.
-
Q2: I'm observing poor resolution and peak tailing during chiral HPLC purification. What adjustments can I make?
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool, but achieving optimal separation requires careful method development.
Underlying Principles: Chiral recognition on a Chiral Stationary Phase (CSP) relies on a minimum of three points of interaction between the analyte and the CSP.[5] These interactions can be a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[5] Peak tailing often indicates secondary, undesirable interactions, such as those with residual silanol groups on the silica support.[6]
Troubleshooting Workflow for Chiral HPLC:
Caption: Troubleshooting workflow for chiral HPLC issues.
Detailed Optimization Steps:
-
Mobile Phase Modifiers:
-
Action: For a basic compound like piperazine-2-carboxylic acid, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase.[6]
-
Causality: DEA competes with the basic analyte for active silanol sites on the stationary phase, reducing peak tailing and improving peak shape.
-
-
Temperature Optimization:
-
Action: Systematically vary the column temperature. Start at ambient (e.g., 25°C) and then decrease in 5°C increments.
-
Causality: Lower temperatures generally enhance the subtle intermolecular interactions responsible for chiral recognition, often leading to better resolution.[6] However, this is compound-dependent, and in some cases, increasing the temperature might be beneficial.[6]
-
-
Column Washing and Regeneration:
-
Action: If column performance degrades over time, it may be contaminated. Flush the column with a strong, compatible solvent. For immobilized columns, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be effective.[7]
-
Causality: Strongly adsorbed impurities can interfere with the chiral recognition sites on the CSP. A thorough wash can restore the column's performance.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the purification of chiral piperazine-2-carboxylic acid.
Q1: What are the most common methods for purifying chiral piperazine-2-carboxylic acid?
The primary methods for obtaining enantiomerically pure piperazine-2-carboxylic acid are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization.[2]
-
Chiral Preparative HPLC: This technique uses a chiral stationary phase to directly separate the enantiomers. It is highly effective but can be more expensive for large-scale purifications.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, enzymes like alcalase have been used for the kinetic resolution of piperazine-2-carboxylic acid derivatives.[8][9]
-
Asymmetric Synthesis: This approach involves synthesizing the desired enantiomer directly using a chiral catalyst or auxiliary, which can circumvent the need for a resolution step.[10][11]
Q2: How do I choose the right chiral stationary phase (CSP) for HPLC?
Choosing the right CSP is often an empirical process, but some general guidelines can be followed.
-
Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel® are versatile and widely used.[12][13] They are a good starting point for screening.
-
Screening: A systematic screening of a few different CSPs with a set of standard mobile phases is the most efficient approach to finding a suitable column.[5]
| CSP Type | Common Mobile Phases | Typical Analytes |
| Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | n-Hexane/Alcohol, Acetonitrile/Methanol | Broad range of compounds, including amines and acids |
| Protein-based (e.g., AGP) | Aqueous buffers | Polar and ionizable compounds |
| Pirkle-type | n-Hexane/Alcohol | Compounds with π-acidic or π-basic groups |
Table 1: Common CSPs and their characteristics.
Q3: Is derivatization necessary for the chiral separation of piperazine-2-carboxylic acid?
Derivatization is not always required but can be a useful strategy in certain situations:
-
To Improve Separation: If the underivatized molecule is difficult to resolve, converting the enantiomers into diastereomers with a chiral derivatizing agent can allow for separation on a standard achiral HPLC column.
-
To Enhance Detection: If the analyte lacks a strong UV chromophore, derivatization with a UV-active moiety can significantly improve detection sensitivity. For instance, piperazine can be derivatized with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[12]
Experimental Protocol: Diastereomeric Salt Crystallization
This protocol provides a general framework. Optimization of specific parameters will be necessary.
Objective: To resolve racemic piperazine-2-carboxylic acid using a chiral resolving agent.
Materials:
-
Racemic piperazine-2-carboxylic acid
-
Chiral resolving agent (e.g., L-tartaric acid)
-
Solvent (e.g., methanol)
-
Beakers, flasks, and other standard laboratory glassware
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Chiral HPLC for enantiomeric excess determination
Procedure:
-
Dissolution: Dissolve the racemic piperazine-2-carboxylic acid in a minimal amount of hot solvent.
-
Addition of Resolving Agent: In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.
-
Salt Formation: Slowly add the resolving agent solution to the piperazine-2-carboxylic acid solution with continuous stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Free Acid: Dissolve the diastereomeric salt in water and adjust the pH to liberate the free piperazine-2-carboxylic acid.
-
Extraction: Extract the free acid with a suitable organic solvent.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting side reactions in N-Boc deprotection of piperazines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of N-Boc deprotection, and why do side reactions occur?
A1: The N-Boc group is an acid-labile protecting group. The deprotection mechanism is initiated by the protonation of the carbamate by a strong acid, which leads to the cleavage of the C-O bond. This process generates a relatively stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decomposes to release the free amine (the deprotected piperazine) and carbon dioxide gas.[1][2] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[2][3] This potent electrophile can attack any available nucleophiles in the reaction mixture, leading to unwanted byproducts.[2][3]
Q2: What are the most common acidic reagents used for Boc deprotection?
A2: The most frequently used reagents are trifluoroacetic acid (TFA), typically in a 20-50% solution with dichloromethane (DCM), and hydrochloric acid (HCl), commonly used as a 4M solution in an organic solvent such as 1,4-dioxane or methanol.[3][4] The choice between these reagents often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product.[4][5]
Q3: I see an unexpected mass peak in my LC-MS corresponding to my product +56 Da. What is it?
A3: A mass increase of +56 Da is a definitive sign of t-butylation, the most common side reaction during Boc deprotection.[1][6] This occurs when the tert-butyl cation generated during the cleavage of the Boc group alkylates a nucleophilic site on your molecule.[1] The piperazine nitrogens themselves can be alkylated, as can other electron-rich moieties like indoles (in tryptophan) or thioethers (in methionine).[2]
Q4: What are scavengers, and how do they prevent side reactions?
A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[3][7] By reacting with the carbocation more readily than the desired product or other sensitive parts of the molecule, they prevent unwanted side reactions like t-butylation.[2][3] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, anisole, and thioanisole.[6][7]
Troubleshooting Guide
Issue 1: The N-Boc deprotection reaction is incomplete.
-
Possible Cause 1: Insufficient Acid. The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[3][4]
-
Possible Cause 2: Short Reaction Time. The reaction may not have been allowed to proceed for a sufficient duration, especially if the substrate is sterically hindered.[3]
-
Solution: Extend the reaction time and continue to monitor its progress. Most deprotections are complete within 1-4 hours at room temperature.[4]
-
-
Possible Cause 3: Low Temperature. Most deprotections are performed at room temperature. If the reaction is sluggish, the temperature may be too low.[3]
-
Possible Cause 4: Poor Solubility. The starting material may not be fully dissolved in the chosen solvent system, limiting its exposure to the acid.
Issue 2: The yield of the deprotected piperazine is low.
-
Possible Cause 1: Side Product Formation. The primary cause of low yield is often the formation of byproducts due to the reactivity of the tert-butyl cation.[9]
-
Possible Cause 2: Product Loss During Work-up. The deprotected piperazine, being a basic compound, can be lost during extraction if the pH is not controlled properly.
-
Solution: During the basic wash (e.g., with saturated NaHCO₃), ensure the pH of the aqueous layer is greater than 8 to convert the amine salt to its free base form. Perform multiple extractions (e.g., 3x with DCM or ethyl acetate) to ensure complete recovery from the aqueous phase.[4]
-
-
Possible Cause 3: Formation of a Water-Soluble Salt. The hydrochloride or trifluoroacetate salt of your product may have significant water solubility, leading to poor recovery during extraction.
-
Solution: If the product salt precipitates from the reaction mixture (common with HCl in dioxane), it can be isolated directly by filtration, washed with a non-polar solvent like diethyl ether, and dried.[4] This avoids an aqueous work-up altogether.
-
Issue 3: My compound contains other acid-sensitive groups that are being cleaved.
-
Possible Cause: Harsh Reaction Conditions. Strong acids like TFA can cleave other acid-labile groups such as esters, acetals, or other protecting groups (e.g., trityl).[4]
-
Solution 1: Use a milder acid system. 4M HCl in dioxane is often considered slightly milder than TFA.[4] Running the reaction at 0°C can also improve selectivity.[10]
-
Solution 2: Consider alternative, non-acidic, or milder deprotection methods. Options include using oxalyl chloride in methanol, zinc bromide in an appropriate solvent, or thermal deprotection by heating in a solvent like 2,2,2-trifluoroethanol (TFE).[11][12][13]
-
Data Presentation
The selection of the deprotection method can significantly impact reaction outcomes. The following table summarizes a comparison of the two most common methods.
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Typical Conditions | 20-50% TFA in DCM, 0°C to RT, 1-4 h[3][4] | 3-5 equivalents, RT, 1-3 h[4] |
| Typical Yield | >90% (substrate dependent)[11] | >90% (substrate dependent)[11] |
| Product Form | Trifluoroacetate (TFA) salt[14] | Hydrochloride (HCl) salt[4] |
| Advantages | High efficiency; volatile acid and solvent are easily removed under vacuum.[5] | Often yields a crystalline HCl salt that can be isolated by filtration, avoiding aqueous work-up; generally considered milder than TFA.[4][5] |
| Disadvantages | TFA salts are often oily or difficult to handle; residual TFA can be hard to remove completely; higher risk of t-butylation without scavengers.[4][8] | Dioxane is a suspected carcinogen; HCl can cleave ethers like THF if used as a co-solvent.[15] |
Visualizations
Caption: Mechanism of N-Boc deprotection and t-butyl cation side reactions.
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for N-Boc deprotection.[4]
-
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., Triisopropylsilane - TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
(Optional) If using a scavenger, add it to the solution now (e.g., TIS, 1-5 equiv.).
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 20-50% v/v). For a 20% solution, add 0.25 mL of TFA for every 1 mL of DCM.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.[4]
-
Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (2x) can help remove residual TFA.[4]
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the aqueous phase is basic (pH > 8).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.
-
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a common alternative to TFA and is particularly useful if the product's hydrochloride salt is a crystalline solid.[4]
-
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (optional, as co-solvent)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or DCM).
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[4]
-
Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[4] Monitor progress by TLC or LC-MS.
-
Upon completion, two work-up options are common:
-
Option A (Filtration): Add diethyl ether to the reaction mixture to fully precipitate the product salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the piperazine hydrochloride salt.
-
Option B (Evaporation): Remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt. This can then be used directly or subjected to an aqueous work-up (as in Protocol 1, steps 8-10) to obtain the free base.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of Reaction Conditions for Piperazine C-H Functionalization
Welcome to the technical support center for the optimization of reaction conditions for piperazine C-H functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is C-H functionalization of piperazines more challenging than for other saturated nitrogen heterocycles like piperidines and pyrrolidines?
A1: The presence of a second nitrogen atom in the piperazine ring introduces several challenges. It can lead to undesired side reactions, such as elimination or dehydrogenation, or it can diminish the reactivity of the α-C–H bond.[1][2][3][4] The second nitrogen can also interfere with the catalytic system, inhibiting its activity.[3][4]
Q2: What are the main strategies for achieving direct C-H functionalization of piperazines?
A2: The most common methods include:
-
α-Lithiation and Trapping: This involves deprotonation of the C-H bond alpha to a nitrogen atom using a strong base, followed by quenching with an electrophile.[1][5]
-
Transition-Metal-Catalyzed C-H Functionalization: Palladium-catalyzed reactions are particularly common for directing the functionalization to a specific C-H bond.[1]
-
Photoredox Catalysis: This method uses visible light and a photocatalyst to generate radical intermediates that can undergo C-H functionalization under mild conditions.[1][3][5]
Q3: How do N-protecting groups influence the outcome of piperazine C-H functionalization?
A3: N-protecting groups play a crucial role in controlling the reactivity and selectivity of the reaction. For instance, in α-lithiation, an N-Boc group is commonly used to direct deprotonation. The nature of the substituent on the second nitrogen (N') can significantly affect the reaction yield and even lead to side reactions like ring fragmentation.[6][7] In photoredox catalysis, the electronic properties of the N-substituents can be used to achieve site-selective functionalization by differentiating the electronic environments of the two nitrogen atoms.[3][8]
Q4: Can I achieve enantioselective C-H functionalization of piperazines?
A4: Enantioselective functionalization is challenging but has been achieved, particularly through asymmetric α-lithiation using chiral ligands like (-)-sparteine or its surrogates.[1][7] The success of these reactions is often highly dependent on the electrophile and the substituent on the distal nitrogen.[7] Palladium-catalyzed enantioselective C-H arylation has also been reported for other aza-heterocycles and is an area of ongoing research for piperazines.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Low Yields in α-Lithiation and Trapping of N-Boc-Piperazine
Problem: I am getting a low yield of my desired α-functionalized piperazine.
| Potential Cause | Troubleshooting Steps |
| Incomplete Lithiation | Ensure strictly anhydrous and anaerobic conditions. Use freshly titrated s-BuLi. Optimize lithiation time; in situ IR spectroscopy can be used to monitor the reaction.[7] Consider using a diamine-free protocol which can be more robust.[1] |
| Side Reactions | A common side reaction is ring fragmentation, especially with certain electrophiles.[6][10] This can be minimized by using sterically hindered N'-alkyl groups.[7] Attack of the distal nitrogen on the electrophile can also occur.[6] |
| Poor Electrophile Reactivity | The choice of electrophile is critical and can significantly impact the yield.[7] Some electrophiles may require transmetalation to an α-Cu intermediate before trapping.[1] |
| Suboptimal Temperature | Lithiation is typically performed at -78 °C. However, diamine-free protocols may allow for higher temperatures (e.g., -30 °C).[1] Ensure the temperature is carefully controlled throughout the addition of reagents. |
Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Problem: My palladium-catalyzed C-H arylation is producing a mixture of isomers.
| Potential Cause | Troubleshooting Steps |
| Ineffective Directing Group | The choice of directing group is paramount for controlling regioselectivity. Ensure the directing group is appropriately positioned to favor the desired C-H activation. |
| Ligand Choice | The ligand plays a crucial role in the catalytic cycle. For N-arylation, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[11] A ligand screen may be necessary to find the optimal one for your specific substrate and coupling partner. |
| Base and Solvent Effects | The base and solvent can influence the regioselectivity. Weaker bases like K₂CO₃ or K₃PO₄ may be beneficial if strong bases like NaOtBu cause side reactions.[11] Ensure all reagents are soluble in the chosen solvent at the reaction temperature. |
| Steric and Electronic Factors | The electronic and steric properties of both the piperazine substrate and the arylating agent can influence regioselectivity. For example, bulky substituents may hinder reaction at a particular site. |
Low Efficiency in Photoredox-Catalyzed C-H Functionalization
Problem: My photoredox reaction is slow or gives a low yield.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Photocatalyst | The choice of photocatalyst is critical. Ir(ppy)₃ and its derivatives are commonly used for piperazine C-H functionalization.[1][3] Organic photoredox catalysts, such as acridinium salts, have also been successfully employed.[3] |
| Insufficient Light Source | Ensure the light source (e.g., blue LED) is of the correct wavelength and intensity for the chosen photocatalyst. The distance of the reaction vessel from the light source can also be a critical parameter.[12] |
| Quenching of the Excited State | Ensure the reaction is properly degassed to remove oxygen, which can quench the excited state of the photocatalyst. |
| Substrate Compatibility | The electronic properties of the piperazine N-substituents and the coupling partner are important. Electron-deficient coupling partners, such as 1,4-dicyanobenzene or vinyl sulfones, often work well.[3][4] |
| Catalyst Loading | Increasing the catalyst loading may improve the reaction rate, but excessive amounts can sometimes be detrimental. Optimization of the catalyst loading is recommended. |
Experimental Protocols
Protocol 1: General Procedure for α-Lithiation and Trapping of N-Boc-Piperazine
This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.
Materials:
-
N-Boc-N'-substituted piperazine
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Electrophile
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc-N'-substituted piperazine (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 - 1.3 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for the optimized lithiation time (typically 1-3 hours).
-
Add the electrophile (1.2 - 1.5 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by the sequential addition of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Photoredox-Catalyzed α-Arylation of N-Aryl-N'-Boc-Piperazine
This protocol is a general guideline and may require optimization of the catalyst, base, and solvent for specific substrates.
Materials:
-
N-Aryl-N'-Boc-piperazine
-
Aryl halide or other coupling partner
-
Photocatalyst (e.g., Ir(ppy)₃)
-
Base (e.g., NaOAc, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, or MeCN)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine the N-Aryl-N'-Boc-piperazine (1.0 equiv), the aryl coupling partner (1.5 - 2.0 equiv), the photocatalyst (1-5 mol%), and the base (2.0 - 3.0 equiv).
-
Add the anhydrous solvent and degas the mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Seal the vial and place it in front of a blue LED light source, ensuring vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for α-Lithiation/Trapping of N-Boc-N'-benzylpiperazine
| Electrophile | Base / Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| TMSCl | s-BuLi | -78 | 1 | 85 | [1] |
| MeOD | s-BuLi | -78 | 1 | >95 (D) | [1] |
| PhCHO | s-BuLi | -78 | 1 | 75 | [1] |
| MeI | s-BuLi / CuCN·2LiCl | -78 to rt | 16 | 60 | [1] |
Table 2: Optimization of Palladium-Catalyzed C-H Arylation of N-Arylpiperazines (Illustrative)
| Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos | NaOtBu | Toluene | 110 | 85 |
| RuPhos | NaOtBu | Toluene | 110 | 92 |
| SPhos | K₃PO₄ | Dioxane | 100 | 78 |
| dppf | Cs₂CO₃ | DMF | 120 | 65 |
Note: The data in this table is illustrative and based on general trends observed in the literature. Optimal conditions will vary depending on the specific substrates.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues leading to low yields in piperazine C-H functionalization reactions.
Caption: A logical diagram illustrating the key parameters to consider for the optimization of piperazine C-H functionalization reactions.
References
- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective amine α-functionalization via palladium-catalysed C-H arylation of thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Catalyst Deactivation in Continuous Flow Synthesis of Piperazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the continuous flow synthesis of piperazines.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation in packed-bed continuous flow reactors.
Issue 1: Rapid Loss of Catalytic Activity
A sudden and significant drop in product conversion is observed shortly after initiating the continuous flow process.
Possible Causes and Troubleshooting Steps:
-
Catalyst Poisoning: Impurities in the feedstock or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive.
-
Action:
-
Feedstock and Solvent Purity Check: Analyze the purity of all incoming materials (reactants, solvents) for known catalyst poisons such as sulfur, chlorine, or heavy metals.[1][2]
-
Upstream Purification: Implement an upstream purification bed (e.g., a guard bed) to remove potential poisons before the feedstock reaches the main catalyst bed.
-
Catalyst Selection: Consider using a catalyst known to be more resistant to specific poisons present in your system.
-
-
-
Catalyst Leaching: The active metal from a supported catalyst may dissolve into the reaction mixture, leading to a loss of active sites within the packed bed.[3][4][5]
-
Action:
-
Quantify Leaching: Analyze the product stream for traces of the catalyst metal using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5]
-
Optimize Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact catalyst stability. A solvent that stabilizes leached metal species can exacerbate the problem.[5] Experiment with different solvents or lower the reaction temperature to reduce leaching.
-
Catalyst Support Interaction: The interaction between the metal and the support is crucial. Consider catalysts with stronger metal-support interactions to minimize leaching.
-
-
-
Mechanical Stress/Attrition: The physical breakdown of catalyst particles can lead to the loss of active material and increased backpressure.[6]
-
Action:
-
Catalyst Handling: Ensure gentle packing of the reactor to avoid crushing the catalyst particles.
-
Catalyst Strength: Use catalysts with high mechanical strength, often indicated by the manufacturer. Consider adding binders to improve catalyst robustness.[6]
-
-
Issue 2: Gradual Decline in Catalyst Performance
A slow but steady decrease in conversion is observed over an extended period of operation.
Possible Causes and Troubleshooting Steps:
-
Coking/Fouling: The deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block active sites and pores.[1][2]
-
Action:
-
Characterize Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence of coke on the deactivated catalyst.[7]
-
Optimize Reaction Conditions: Adjusting parameters like temperature, pressure, and reactant concentrations can minimize the formation of coke precursors.
-
Catalyst Regeneration: Implement a regeneration protocol to burn off the coke and restore catalyst activity (see Experimental Protocol 2).
-
-
-
Sintering: At high temperatures, small metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area.[1][6]
-
Action:
-
Operate at Lower Temperatures: If the reaction kinetics allow, reducing the operating temperature can significantly slow down the rate of sintering.
-
Use Thermally Stable Catalysts: Select catalysts with supports and active metals that are known to be resistant to thermal degradation.
-
Characterize Particle Size: Analyze the particle size distribution of the fresh and spent catalyst using techniques like Transmission Electron Microscopy (TEM) to identify sintering.[8]
-
-
-
Catalyst Bed Channeling: The formation of preferential flow paths through the catalyst bed can lead to inefficient use of the catalyst and lower overall conversion.[2]
-
Action:
-
Proper Reactor Packing: Ensure the catalyst bed is packed uniformly to promote plug flow behavior.
-
Monitor Radial Temperature Profile: Use multiple thermocouples to check for temperature variations across the reactor diameter, which can indicate channeling.[2]
-
-
Issue 3: Increased Backpressure and Reactor Clogging
A noticeable increase in the pressure drop across the catalyst bed, potentially leading to a complete blockage of the flow.
Possible Causes and Troubleshooting Steps:
-
Formation of Insoluble Byproducts: Side reactions can generate solid materials that precipitate within the reactor, leading to clogging.[9][10]
-
Action:
-
Solvent Selection: Choose a solvent system where all reactants, products, and potential byproducts are soluble under the reaction conditions.[11]
-
Acoustic Irradiation: The use of an ultrasonic bath can help to break up solid byproducts and prevent them from agglomerating and clogging the reactor.[9][12]
-
Reactor Design: Employing reactors with larger channel diameters (mesofluidic reactors) can reduce the risk of clogging.[13]
-
-
-
Catalyst Swelling or Degradation: The catalyst support may not be stable in the reaction medium, leading to swelling or disintegration of the particles.
-
Action:
-
Catalyst-Solvent Compatibility Test: Before packing the reactor, test the stability of the catalyst in the reaction solvent under the planned operating conditions.
-
Choose a Robust Support: Select a catalyst with a support material that is inert to the reaction components.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the continuous flow synthesis of piperazines?
A1: The choice of catalyst depends on the specific reaction. For C-N cross-coupling reactions, such as Buchwald-Hartwig amination, palladium-based catalysts are frequently used. For reductive amination routes, catalysts like Raney Nickel or supported platinum and palladium are common.
Q2: How can I monitor catalyst deactivation in real-time?
A2: In-line analytical techniques such as infrared (IR) spectroscopy or UV-Vis spectroscopy can be integrated into the flow setup to monitor the concentration of reactants and products continuously. A decline in product concentration at a constant flow rate is a direct indicator of catalyst deactivation.
Q3: Is it better to regenerate a deactivated catalyst or replace it?
A3: The decision to regenerate or replace a catalyst depends on several factors, including the cost of the catalyst, the complexity and effectiveness of the regeneration procedure, and the number of times the catalyst can be successfully regenerated before its performance is permanently compromised. For expensive noble metal catalysts, regeneration is often the more economical option.[14]
Q4: How does the flow rate affect catalyst deactivation?
A4: The flow rate, which determines the residence time, can influence deactivation. Very low flow rates might lead to longer contact times and potentially more side reactions that cause fouling. Conversely, very high flow rates can lead to mechanical stress on the catalyst. An optimal flow rate needs to be determined experimentally to maximize productivity while minimizing deactivation.
Q5: Can catalyst leaching be beneficial?
A5: In some cases, a small amount of leached metal species can act as a homogeneous catalyst in the solution phase, contributing to the overall conversion. However, this is generally undesirable as it leads to product contamination and a gradual depletion of the active catalyst in the packed bed.[3][4]
Data Presentation
Table 1: Common Causes of Catalyst Deactivation and Corresponding Characterization Techniques.
| Deactivation Mechanism | Description | Key Characterization Techniques |
| Poisoning | Strong chemisorption of impurities on active sites. | X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons. Elemental Analysis of the catalyst. |
| Coking/Fouling | Deposition of carbonaceous material or byproducts on the catalyst surface, blocking pores and active sites. | Temperature Programmed Oxidation (TPO) to quantify coke. Thermogravimetric Analysis (TGA) to determine the amount and nature of deposits.[7] Brunauer-Emmett-Teller (BET) analysis to measure surface area loss. |
| Sintering | Agglomeration of metal particles at high temperatures, leading to a decrease in active surface area. | Transmission Electron Microscopy (TEM) to visualize particle size.[8] X-ray Diffraction (XRD) to observe changes in crystallite size.[8] CO Chemisorption to quantify the number of active sites.[8] |
| Leaching | Dissolution of the active metal from the support into the reaction medium. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) of the product stream to quantify leached metal.[5] |
| Mechanical Failure | Physical breakdown of the catalyst due to attrition or crushing. | Visual inspection of the spent catalyst. Particle size distribution analysis. |
Table 2: Indicative Quantitative Data on Catalyst Deactivation from Analogous Continuous Flow Processes.
| Catalyst System | Reaction | Deactivation Observation | Reference |
| PdEncat™ 30 | Heck Arylation | 6.45% of the initial palladium loading was leached during the experiment. The catalytic activity decayed rapidly with time. | [4] |
| Pd/Al₂O₃ | Heck Arylation | Found to be more stable against leaching compared to polymer-supported palladium catalysts. | [5] |
| Pd/AC | CO₂ Hydrogenation to Formate | A 20% reduction in catalytic activity was observed after 20 hours of continuous operation. Sintering of palladium nanoparticles was identified as a cause. | [8] |
| Regenerated Pd/C | Dichloromethane Hydrodechlorination | After deactivation (over 50% activity loss), the catalyst recovered over 80% of its initial conversion after regeneration by air treatment at 250 °C. | [15] |
Note: The data in this table is from reactions analogous to piperazine synthesis and should be used as a general guide.
Experimental Protocols
Protocol 1: Monitoring Catalyst Activity in a Packed-Bed Flow Reactor
Objective: To quantitatively assess the performance and deactivation of a catalyst over time.
Materials:
-
Packed-bed reactor with the catalyst of interest.
-
HPLC or GC system for product analysis.
-
Internal standard.
-
Reactant and solvent reservoirs.
-
High-pressure pumps.
-
Back-pressure regulator.
-
Automated sample collector.
Procedure:
-
System Equilibration: Start the flow of solvent through the reactor at the desired temperature and pressure until the system stabilizes.
-
Reaction Initiation: Switch the solvent feed to the reactant feed solution containing a known concentration of an internal standard.
-
Steady-State Confirmation: Collect samples at regular intervals and analyze them by HPLC or GC. The system is considered at steady-state when the product concentration remains constant for at least three consecutive samples.
-
Long-Term Stability Study: Once at steady-state, continue the reaction under constant conditions for an extended period (e.g., 24-48 hours).
-
Data Collection: Collect samples at predetermined time points throughout the long-term run.
-
Analysis: Quantify the concentration of the product and remaining starting material in each sample relative to the internal standard.
-
Deactivation Profile: Plot the product conversion as a function of time on stream. A decrease in conversion indicates catalyst deactivation.
Protocol 2: Regeneration of a Coked Palladium Catalyst in a Packed-Bed Reactor
Objective: To restore the activity of a palladium catalyst deactivated by coke deposition.
Materials:
-
Packed-bed reactor containing the deactivated catalyst.
-
Inert gas supply (e.g., Nitrogen, Argon).
-
Oxidizing gas supply (e.g., dry air or a mixture of 5-10% O₂ in N₂).
-
Temperature controller for the reactor.
Procedure:
-
Solvent Wash: Flush the reactor with a suitable solvent at a low flow rate to remove any residual reactants and products.
-
Inert Gas Purge: Purge the reactor with an inert gas at a moderate flow rate while gradually increasing the temperature to a desired drying temperature (e.g., 120-150 °C) to remove the solvent.
-
Oxidative Treatment: Once the solvent is removed, switch the gas feed to the oxidizing gas mixture.
-
Controlled Temperature Ramp: Slowly ramp the temperature to the target regeneration temperature (typically 300-500 °C for palladium catalysts, but this should be optimized). Caution: The coke burn-off is exothermic and can lead to temperature runaways. A slow temperature ramp and a dilute oxidant stream are crucial for safety.
-
Hold at Regeneration Temperature: Maintain the reactor at the regeneration temperature for several hours until the coke is completely removed. This can be monitored by analyzing the composition of the off-gas for CO₂.
-
Cooling and Inert Gas Purge: After the regeneration is complete, switch back to the inert gas flow and cool the reactor down to the desired reaction temperature.
-
Re-evaluation of Activity: Once cooled, re-introduce the reactant feed and monitor the catalyst activity as described in Protocol 1 to assess the effectiveness of the regeneration.[15]
Mandatory Visualization
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Primary catalyst deactivation pathways.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. DSpace [kb.osu.edu]
- 8. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor | MDPI [mdpi.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. hybrid-chem.com [hybrid-chem.com]
- 12. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing ring-fragmentation during lithiation of N-Boc piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing ring-fragmentation during the lithiation of N-Boc piperazines.
Frequently Asked Questions (FAQs)
Q1: What is ring-fragmentation in the context of N-Boc piperazine lithiation?
A1: Ring-fragmentation is a significant side reaction that can occur during the α-lithiation of N-Boc piperazines. Following deprotonation at the carbon adjacent to the N-Boc group, the lithiated intermediate can undergo a β-elimination reaction. This process is facilitated by the anti-periplanar arrangement of the C-Li and C-N bonds, leading to the cleavage of the piperazine ring and the formation of a vinyl carbamate product upon quenching with an electrophile.
Q2: What is the proposed mechanism for this ring-fragmentation?
A2: The generally accepted mechanism involves the following steps:
-
Deprotonation: A strong base, typically an organolithium reagent like sec-butyllithium (s-BuLi), removes a proton from the carbon alpha to the N-Boc group, forming a lithiated piperazine intermediate.
-
β-Elimination: The lithiated intermediate undergoes a β-elimination, where the lone pair on the distal nitrogen facilitates the cleavage of a C-N bond, resulting in the opening of the piperazine ring to form a lithium amide.
-
Electrophilic Quench: The subsequent addition of an electrophile can then react at the nitrogen of the fragmented product.
Troubleshooting Guides
Issue 1: Significant formation of ring-fragmentation byproducts is observed.
This is a common issue, particularly with certain substitution patterns on the piperazine ring and specific electrophiles.
Possible Causes and Solutions:
-
N'-Substituent: The nature of the substituent on the distal nitrogen (N') plays a crucial role. Electron-withdrawing or small N'-substituents can enhance the rate of ring fragmentation.
-
Electrophile Choice: Certain electrophiles are more prone to inducing ring fragmentation.
-
Solution: If possible, screen different electrophiles. For instance, trapping with benzophenone has been shown to give α-substituted products with no evidence of ring-fragmented side-products, whereas Me3SiCl and methyl chloroformate can lead to fragmentation.[5]
-
-
Reaction Temperature: Higher temperatures can promote the β-elimination pathway leading to fragmentation.
-
Solution: Maintain a low reaction temperature (e.g., -78 °C) throughout the lithiation and electrophilic quench steps.
-
Issue 2: Low yield of the desired α-substituted piperazine.
Low yields can be a result of incomplete lithiation, competing side reactions, or degradation of the product.
Possible Causes and Solutions:
-
Inefficient Lithiation: The choice of base and solvent system is critical for efficient deprotonation.
-
Solution: sec-Butyllithium (s-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) in a solvent such as diethyl ether (Et2O) is a commonly used and effective system.[1] In situ IR spectroscopy can be used to monitor the lithiation and determine optimal reaction times.[1][2][3][4]
-
-
Sub-optimal Reaction Time: Both insufficient and excessive lithiation times can be detrimental.
-
Solution: Optimize the lithiation time. In situ monitoring can be invaluable for this. For some substrates, diamine-free lithiation in THF at -78 °C for 1 hour has proven effective.[5]
-
Data Presentation
Table 1: Effect of N'-Substituent on Ring-Fragmentation
| N'-Substituent | Electrophile | Desired Product Yield (%) | Ring-Fragmentation Product Yield (%) | Reference |
| Phenyl | Methyl Iodide | 0 | 45 | [6] |
| Benzyl | Me3SiCl | 60-74 | Not reported (implied low) | [5] |
| Methyl | Me3SiCl | 5 | High (unquantified) | [5] |
| tert-Butyl | Various | High (no fragmentation observed) | 0 | [5][7] |
| Cumyl | Various | High (no fragmentation observed) | 0 | [5][7] |
Table 2: Influence of Electrophile on the Reaction of N-Boc-N'-benzyl piperazine
| Electrophile | Desired Product Yield (%) | Ring-Fragmentation Product Yield (%) | Reference |
| Me3SiCl | 60-74 | Not explicitly quantified | [5] |
| Bu3SnCl | 60-74 | Not explicitly quantified | [5] |
| Methyl Iodide | 60-74 | Not explicitly quantified | [5] |
| Methyl Chloroformate | 34 | 11 | [5] |
| Benzophenone | 90 | 0 | [5] |
Experimental Protocols
General Procedure for Minimized Ring-Fragmentation Lithiation of N-Boc Piperazines:
This protocol is based on methodologies that have been shown to suppress ring-fragmentation by utilizing a sterically hindered N'-substituent.
Materials:
-
N-Boc-N'-tert-butyl piperazine or N-Boc-N'-cumyl piperazine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether (Et2O)
-
Electrophile
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add the N-Boc-N'-alkyl piperazine (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) to the solution.
-
Slowly add s-BuLi (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1 hour for these substrates).[7]
-
Add the electrophile (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time before warming to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Proposed mechanism of ring-fragmentation during lithiation.
Caption: Troubleshooting workflow for minimizing ring-fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Separating Piperazine-2-Carboxylic Acid Enantiomers
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the separation of enantiomers is a critical step. Piperazine-2-carboxylic acid, a key chiral building block in medicinal chemistry, presents a unique challenge for enantioseparation. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers. While specific, validated methods for this compound are not widely published, this document outlines promising strategies based on established principles of chiral chromatography and methods developed for analogous structures.
The successful chiral separation of piperazine-2-carboxylic acid is contingent on exploiting its structural features: a secondary amine and a carboxylic acid group on a piperazine ring. These functional groups allow for a variety of interactions with chiral stationary phases (CSPs), including hydrogen bonding, ionic interactions, and dipole-dipole interactions. The selection of an appropriate CSP and mobile phase is therefore paramount. This guide explores several potential approaches, providing detailed experimental protocols to serve as a starting point for method development.
Comparison of Potential Chiral HPLC Methods
The following table summarizes promising chiral HPLC strategies for the enantioseparation of piperazine-2-carboxylic acid. These methods are based on CSPs that have proven effective for the separation of amino acids and other cyclic amines.
| Method ID | Chiral Stationary Phase (CSP) Type | Proposed Column Example | Principle of Separation | Mobile Phase System | Potential Advantages | Key Considerations |
| M-1 | Polysaccharide-based (Cellulose Derivative) | Chiralcel® OD-H | Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the cellulose polymer. | Normal Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) | Broad applicability, robustness, and availability of a wide range of columns with different selectivities. | Requires non-aqueous mobile phases. TFA is often necessary to suppress ionization of the carboxylic acid and improve peak shape. |
| M-2 | Polysaccharide-based (Amylose Derivative) | Chiralpak® AD-H | Similar to cellulose, based on interactions with the helical structure of the amylose derivative. | Normal Phase: Hexane/Isopropanol/TFA | Complementary selectivity to cellulose-based phases. Often successful when cellulose phases fail. | Similar to M-1, requires normal phase conditions and an acidic modifier. |
| M-3 | Protein-based | Chiral AGP (α1-acid glycoprotein) | Complex mechanism involving ionic, hydrophobic, and hydrogen bonding interactions with the protein bonded to the silica. | Reversed-Phase: Aqueous buffer (e.g., phosphate or acetate) with an organic modifier (e.g., acetonitrile or methanol). | Can be used with aqueous mobile phases, which is advantageous for highly polar compounds. | Sensitive to changes in pH, buffer concentration, and organic modifier. Column lifetime can be shorter than polysaccharide-based columns. |
| M-4 | Crown Ether-based | CROWNPAK® CR(+) | Host-guest complexation where the primary amine of the analyte forms a complex with the crown ether. | Aqueous acidic mobile phase (e.g., perchloric acid solution). | High selectivity for compounds with primary or secondary amino groups. | Derivatization of the secondary amine to a primary amine might be necessary for optimal interaction. Limited to acidic mobile phases. |
| M-5 | Zwitterionic Ion-Exchange | Astec® CHIROBIOTIC® V2 | Based on a vancomycin macrocyclic glycopeptide, offering multiple interaction sites including ionic, hydrogen bonding, and steric interactions. | Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine | Can separate amphoteric molecules like amino acids effectively. Versatile in different mobile phase modes. | Mobile phase optimization can be complex due to the multiple interaction mechanisms. |
Experimental Workflow for Chiral Method Development
The development of a successful chiral HPLC separation often follows a systematic screening and optimization process. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
The following are detailed starting protocols for the methods proposed in the comparison table. These should be considered as initial conditions for method development and will likely require optimization for baseline separation.
Protocol for Method M-1: Polysaccharide-based (Cellulose)
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (due to the lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a solvent miscible with the mobile phase.
-
Optimization Notes: The ratio of hexane to ethanol can be adjusted to alter retention times; increasing the ethanol percentage will decrease retention. The concentration of TFA can be varied to improve peak shape.
Protocol for Method M-3: Protein-based
-
Column: Chiral AGP, 150 x 4.0 mm, 5 µm
-
Mobile Phase: 10 mM Ammonium Acetate buffer (pH 6.0) / Acetonitrile (90:10, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm, ELSD, or CAD.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the aqueous component of the mobile phase.
-
Optimization Notes: The pH of the aqueous buffer is a critical parameter for controlling retention and enantioselectivity. The type and percentage of the organic modifier (e.g., switching from acetonitrile to methanol or isopropanol) can also significantly impact the separation.
Protocol for Method M-5: Zwitterionic Ion-Exchange
-
Column: Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm
-
Mobile Phase (Polar Ionic Mode): Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm, ELSD, or CAD.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Optimization Notes: The concentrations of the acidic (acetic acid) and basic (triethylamine) additives are crucial for achieving separation and good peak shape. Varying these concentrations can have a profound effect on the enantioselectivity.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of (R)-Piperazine-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (R)-Piperazine-2-carboxylic acid and its common derivatives. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of these valuable chiral building blocks in drug discovery and development. This document presents experimental data in a comparative format, details the methodologies for data acquisition, and offers insights into alternative analytical techniques.
¹H and ¹³C NMR Data Comparison
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound and its derivatives, the chemical shifts of the piperazine ring protons and carbons are significantly influenced by the nature and position of substituents, particularly the protecting groups on the nitrogen atoms. The following tables summarize the ¹H and ¹³C NMR data for the parent compound and several of its N-protected derivatives.
Table 1: ¹H NMR Data of this compound and Derivatives
| Compound | Solvent | H-2 (δ, mult, J Hz) | H-3 (δ, mult, J Hz) | H-5 (δ, mult, J Hz) | H-6 (δ, mult, J Hz) | Other Signals (δ, mult) |
| This compound dihydrochloride | D₂O | 4.31 (t, J=3.5) | 3.76 (dd, J=13.4, 5.2), 4.03 (dd, J=13.4, 10.5) | 3.90 (dt, J=8.8, 3.5), 4.16 (dd, J=12.8, 8.8) | 4.07 (dd, J=12.8, 3.5), 5.19 (td, J=10.5, 5.2) | - |
| 1-N-Boc-4-N-Cbz-(R)-piperazine-2-carboxylic acid | CDCl₃ | ~3.0-4.0 (m) | ~3.0-4.0 (m) | ~3.0-4.0 (m) | ~3.0-4.0 (m) | 1.4 (s, 9H, Boc), 5.1-5.3 (m, 2H, Cbz CH₂) |
| (R)-Methyl piperazine-2-carboxylate dihydrochloride | D₂O | Data not available | Data not available | Data not available | Data not available | Data not available |
| N-Cbz-(R)-piperazine-2-carboxylic acid | DMSO-d₆ | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Data of this compound and Derivatives
| Compound | Solvent | C-2 (δ) | C-3 (δ) | C-5 (δ) | C-6 (δ) | C=O (Carboxyl/Ester) (δ) | Other Signals (δ) |
| This compound dihydrochloride | D₂O | 55.8 | 39.7 | 53.3 | 65.9 | 148.6 | - |
| 1-N-Boc-4-N-Cbz-(R)-piperazine-2-carboxylic acid | CDCl₃ | Data not available | Data not available | Data not available | Data not available | ~170 (COOH) | ~155 (Boc C=O), ~167 (Cbz C=O) |
| (R)-Methyl piperazine-2-carboxylate dihydrochloride | D₂O | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| N-Cbz-(R)-piperazine-2-carboxylic acid | DMSO-d₆ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The exact chemical shifts and coupling constants for the piperazine ring protons in the N-protected derivatives can be complex due to conformational isomerism (rotamers) and signal overlap. The data for the parent dihydrochloride salt is inferred from a closely related structure and should be considered approximate.[1]
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing. For the dihydrochloride salt, D₂O is the solvent of choice. For N-protected derivatives, CDCl₃ or DMSO-d₆ are commonly used.[2][3]
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O) can be added.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain singlet signals for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended.
-
Spectral Width (sw): A spectral width of 200-240 ppm is standard.
-
Visualizing the NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound derivatives.
References
Navigating the Maze: A Comparative Guide to Mass Spectrometry Techniques for Piperazine Compound Identification
For researchers, scientists, and drug development professionals, the accurate identification and quantification of piperazine compounds are critical. This guide provides an objective comparison of leading mass spectrometry (MS) techniques, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
The piperazine ring is a fundamental structural motif in a wide array of pharmaceuticals, including antidepressants, antipsychotics, and antihistamines.[1] Its prevalence necessitates robust analytical methods for identification, characterization, and quantification in various matrices, from pharmaceutical formulations to biological samples. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide delves into the two primary MS-based approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including its powerful tandem MS (MS/MS) variant.
At a Glance: Performance Comparison of MS Techniques
To facilitate a clear understanding of the capabilities of each technique, the following table summarizes key quantitative performance metrics for the analysis of various piperazine compounds.
| Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC-MS | BZP, TFMPP | Plasma | 0.004 µg/mL | 0.016 µg/mL | 0-10 µg/mL | [2] |
| BZP, TFMPP | Urine | 0.002 µg/mL | 0.008 µg/mL | 0-10 µg/mL | [2] | |
| BZP, TFMPP | Cell Culture Medium | 0.156-0.312 µg/mL | 0.312-0.625 µg/mL | 0-10 µg/mL | [2] | |
| LC-MS/MS | Piperazine | Chicken Muscle | 0.3 µg/kg | 1.0 µg/kg | 1-200 µg/kg | [3] |
| Tandospirone | Rat Plasma | - | 1.000 ng/mL | 1.000-500.0 ng/mL | [4] | |
| 1-(2-pyrimidyl)-piperazine | Rat Plasma | - | 10.00 ng/mL | 10.00-500.0 ng/mL | [4] | |
| Various Designer Piperazines | Serum | 1.0-5.0 ng/mL | - | - | [5] | |
| HPLC-DAD | Various Piperazine Derivatives | "Legal Highs" | - | 0.125-0.5 µg/mL | - | [6] |
BZP: 1-Benzylpiperazine; TFMPP: 1-(3-trifluoromethylphenyl)piperazine; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection.
The Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For many piperazine derivatives, derivatization is often necessary to improve their volatility and chromatographic behavior.[7][8]
Experimental Protocol: GC-MS Analysis of BZP and TFMPP in Biological Matrices
This protocol is a representative example for the simultaneous quantification of BZP and TFMPP.[2]
1. Sample Preparation:
-
Plasma: Protein precipitation.
-
Urine/Cell Culture Medium: May require enzymatic hydrolysis and liquid-liquid or solid-phase extraction (SPE).[2]
-
Derivatization: The dried residue is derivatized, for instance, with trifluoroacetic anhydride (TFAA) in ethyl acetate at 70°C for 30 minutes.[2][9] This step is crucial for enhancing the volatility of the piperazine compounds.
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injector: Maintained at a high temperature (e.g., 250°C).[10]
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 75°C held for 1 minute, then ramped to 180°C at 20°C/min, held for 3 minutes, and finally increased to 320°C at 20°C/min and held for 7 minutes.[10]
-
Mass Spectrometer:
The Modern Standard: Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS has become the technique of choice for many applications due to its applicability to a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[7] The use of tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[3][5]
Experimental Protocol: LC-MS/MS Analysis of Piperazine in Chicken Muscle
This protocol illustrates a sensitive method for detecting piperazine residues in a complex biological matrix.[3]
1. Sample Preparation:
-
Defatting: Samples are defatted with n-hexane.
-
Extraction: Extraction is performed with 2% trichloroacetic acid in acetonitrile using accelerated solvent extraction (ASE).
-
Purification: The extract is cleaned up using solid-phase extraction (SPE).
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system with a C18 column is commonly used.[4][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 5 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typical.[1][4][11]
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization in positive ion mode (ESI+).[3][12]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[3][12]
-
MRM Transitions for Piperazine:
-
Precursor Ion: m/z 87.1
-
Product Ions: m/z 44.1 (for quantification) and m/z 70.0 (for qualification)[3]
-
-
Collision Energy: Optimized for each transition (e.g., 24.1 eV for 87.1 -> 44.1 and 20.8 eV for 87.1 -> 70.0).[3]
-
Deciphering the Fragments: Characteristic Mass Spectra
The identification of piperazine compounds heavily relies on the interpretation of their mass spectra and fragmentation patterns.
-
Benzylpiperazines (e.g., BZP): A characteristic fragment ion is often observed at m/z 91, corresponding to the tropylium ion formed from the benzyl group.[6][11] Another common loss is that of the N-methylpiperazine moiety, resulting in a neutral loss of 100 Da.[13]
-
Phenylpiperazines (e.g., mCPP, TFMPP): These compounds exhibit cleavage of the C-N bonds between the piperazine ring and the benzene ring, as well as within the piperazine ring itself.[11] Common fragment ions for phenylpiperazines include m/z 119, 70, and 56.[11] For mCPP, characteristic ions are m/z 154 and 140, while for TFMPP, they are m/z 188 and 174.[11] In the case of phenylpiperazine derivatives, a neutral loss of m/z 43 is often observed.[7]
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the identification of an unknown piperazine compound using mass spectrometry.
Caption: A generalized workflow for piperazine compound identification.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the identification and quantification of piperazine compounds. The choice between them often depends on the specific analyte, the complexity of the matrix, and the required sensitivity. GC-MS, particularly with derivatization, remains a reliable and cost-effective option for volatile compounds. However, the versatility, high sensitivity, and applicability to a broader range of piperazine derivatives without derivatization make LC-MS/MS the preferred method for many modern analytical challenges in pharmaceutical and clinical research. The detailed protocols and comparative data presented in this guide provide a solid foundation for selecting and implementing the most suitable mass spectrometry-based method for your specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. scholars.direct [scholars.direct]
- 3. scienceasia.org [scienceasia.org]
- 4. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scholars.direct [scholars.direct]
- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Chiral Piperazines: Enzymatic Resolution vs. Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous marketed drugs. The stereochemistry of these compounds is often critical for their pharmacological activity and safety profile. Consequently, the development of efficient and selective methods for accessing enantiomerically pure piperazines is a key focus in pharmaceutical research and development. This guide provides an objective comparison of two prominent strategies for obtaining chiral piperazines: enzymatic kinetic resolution and asymmetric synthesis. We present a detailed analysis of their respective advantages and limitations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Key Differences
| Feature | Enzymatic Resolution | Asymmetric Synthesis |
| Principle | Separation of a racemic mixture. | Direct synthesis of a single enantiomer from a prochiral precursor. |
| Theoretical Max. Yield | 50% for a single enantiomer (without a racemization step). | Up to 100%. |
| Key Advantage | High enantioselectivity under mild, environmentally benign conditions. | High atom economy and potentially higher yields of the desired enantiomer. |
| Common Challenges | Limited to a 50% yield for the desired enantiomer, requiring efficient separation of the product from the unreacted substrate. | Development of highly active and selective catalysts can be challenging and costly; optimization of reaction conditions is often required. |
| Typical Catalysts | Lipases, proteases, amidases. | Chiral metal complexes (e.g., Iridium, Rhodium, Palladium), organocatalysts. |
Performance Data: A Head-to-Head Comparison
The choice between enzymatic resolution and asymmetric synthesis is often dictated by factors such as desired yield, enantiomeric excess (e.e.), substrate scope, and scalability. Below, we present comparative data for both methodologies, showcasing their performance with various piperazine precursors.
Asymmetric Synthesis via Iridium-Catalyzed Hydrogenation
Asymmetric hydrogenation of prochiral pyrazines offers a direct route to chiral piperazines with high enantioselectivity. The use of chiral iridium catalysts has proven particularly effective for this transformation.
Table 1: Asymmetric Hydrogenation of 3-Substituted Pyrazinium Salts.
| Entry | Substrate (Pyrazinium Salt) | Product | Yield (%) | e.e. (%) |
| 1 | 3-Phenyl | 2-Phenylpiperazine | 90 | 91 |
| 2 | 3-(4-Fluorophenyl) | 2-(4-Fluorophenyl)piperazine | 85 | 92 |
| 3 | 3-(4-Chlorophenyl) | 2-(4-Chlorophenyl)piperazine | 88 | 90 |
| 4 | 3-(4-Methoxyphenyl) | 2-(4-Methoxyphenyl)piperazine | 92 | 89 |
| 5 | 3-Methyl | 2-Methylpiperazine | 82 | 85 |
| 6 | 3-Isopropyl | 2-Isopropylpiperazine | 80 | 88 |
Data compiled from representative literature on Ir-catalyzed asymmetric hydrogenation.
Enzymatic Kinetic Resolution using Lipase
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to resolve racemic mixtures. Lipases, in particular, have been widely employed for the resolution of chiral amines and their derivatives.
Table 2: Lipase-Catalyzed Kinetic Resolution of N-Boc-piperazine-2-carboxylic Acid Methyl Esters.
| Entry | Substrate | Acylating Agent | Enzyme | Conversion (%) | e.e. of Unreacted Substrate (%) | e.e. of Product (%) |
| 1 | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | Candida antarctica lipase A (CAL-A) | 50 | >99 (R)-enantiomer | >99 (S)-enantiomer |
| 2 | rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | Candida antarctica lipase A (CAL-A) | 42 | 97 (S)-enantiomer | 98 (R)-enantiomer |
Data sourced from studies on the kinetic resolution of piperazine derivatives.[1][2][3]
Experimental Protocols
To provide a practical understanding of these methodologies, we present detailed experimental protocols for a representative example from each approach.
Protocol 1: Asymmetric Synthesis via Iridium-Catalyzed Hydrogenation of a Pyrazinium Salt
This protocol describes the synthesis of chiral 2-phenylpiperazine from 2-phenylpyrazine.
Materials:
-
2-Phenylpyrazine
-
Benzyl bromide
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(S,S)-f-Binaphane (chiral ligand)
-
Toluene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Hydrogen gas (high pressure)
-
Standard glassware for inert atmosphere reactions
-
High-pressure autoclave
Procedure:
-
Preparation of the Pyrazinium Salt: In a round-bottom flask under an inert atmosphere, dissolve 2-phenylpyrazine (1.0 mmol) in anhydrous toluene (5 mL). Add benzyl bromide (1.2 mmol) and stir the mixture at room temperature for 24 hours. The resulting precipitate is the pyrazinium salt. Collect the salt by filtration, wash with toluene, and dry under vacuum.
-
Preparation of the Catalyst: In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.01 mmol) and (S,S)-f-Binaphane (0.022 mmol) to a vial containing anhydrous, degassed toluene (2 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Asymmetric Hydrogenation: To a glass liner of a high-pressure autoclave, add the prepared pyrazinium salt (0.5 mmol) and the catalyst solution. Add a mixture of anhydrous toluene and 1,4-dioxane (1:1, 4 mL).
-
Reaction Execution: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 600 psi with hydrogen. Stir the reaction mixture at 30 °C for 36 hours.
-
Work-up and Purification: After the reaction, carefully release the pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral 2-phenylpiperazine.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester
This protocol details the gram-scale kinetic resolution of a racemic piperazine derivative using Candida antarctica lipase A.[1]
Materials:
-
rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester
-
Candida antarctica lipase A (CAL-A, immobilized)
-
2,2,2-Trifluoroethyl butanoate
-
tert-Butyl methyl ether (TBME)
-
Standard laboratory glassware
-
Shaker incubator
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 g) in TBME (100 mL).
-
Addition of Reagents: Add 2,2,2-trifluoroethyl butanoate (1.2 equivalents) to the solution.
-
Enzyme Addition: Add immobilized CAL-A (200 mg) to the reaction mixture.
-
Reaction Execution: Seal the flask and place it in a shaker incubator at 30 °C with agitation (200 rpm).
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.
-
Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted (R)-N-4-Boc-piperazine-2-carboxylic acid methyl ester and the acylated (S)-product by flash column chromatography on silica gel.
-
Analysis: Characterize the isolated enantiomers and determine their enantiomeric excess by chiral HPLC.
Visualizing the Workflows
To further clarify the distinct approaches, the following diagrams illustrate the general workflows for enzymatic resolution and asymmetric synthesis.
Caption: General workflow for enzymatic kinetic resolution of a racemic piperazine derivative.
Caption: General workflow for the asymmetric synthesis of a chiral piperazine.
Conclusion
Both enzymatic resolution and asymmetric synthesis are highly valuable and powerful strategies for accessing enantiopure chiral piperazines. The optimal choice between these methodologies is contingent upon the specific requirements of the synthesis.
Asymmetric synthesis is generally preferred when high yields and atom economy are paramount, and a suitable catalytic system is available for the desired transformation. The direct formation of the target enantiomer from a prochiral precursor is a significant advantage, particularly for large-scale production.
Enzymatic resolution offers a compelling alternative, especially when high enantioselectivity under mild, environmentally friendly conditions is the primary concern. Although theoretically limited to a 50% yield for a single pass, this can be overcome by incorporating a racemization step for the unwanted enantiomer in a dynamic kinetic resolution process. The substrate scope of enzymes is continually expanding through protein engineering, making this a rapidly evolving and powerful tool for chiral synthesis.
Ultimately, a thorough evaluation of the target molecule, available starting materials, and project goals will guide the researcher to the most efficient and effective synthetic route.
References
A Comparative Guide to the Structure-Activity Relationships of Piperazine-2-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperazine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents.[1] Its inherent structural features, including two nitrogen atoms that can be differentially substituted, allow for the precise modulation of physicochemical properties and target engagement.[] This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine-2-carboxylic acid analogs targeting three distinct biological systems: soluble epoxide hydrolase (sEH) for anti-inflammatory applications, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease, and 5-HT3 receptors for managing nausea and vomiting.
Piperazine-2-Carboxylic Acid Analogs as Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[3] Inhibition of sEH is a promising therapeutic strategy for a range of inflammatory conditions.[4]
Structure-Activity Relationship Summary
Recent studies have explored the potential of piperazine/piperidine amides of chromone-2-carboxylic acid as sEH inhibitors. The core structure involves a chromone-2-carboxylic acid moiety linked to a piperazine or piperidine ring via an amide bond.
| Compound ID | R Group on Piperazine/Piperidine | % Inhibition of sEH at 10 µM | IC50 (µM) |
| 2 | 2-Fluorophenyl | ~35% | - |
| 3 | 2-Chlorophenyl | ~40% | - |
| 4 | (2-Chlorophenyl)methyl | ~25% | - |
| 5 | (3-Chlorophenyl)methyl | ~30% | - |
| 7 | 4-Benzyl (on piperidine) | >50% | 1.75 |
| 8 | 4-(4-Fluorobenzyl) (on piperidine) | >50% | - |
| 9 | 4-(4-Chlorobenzyl) (on piperidine) | >50% | - |
Data sourced from Gur Maz et al. (2023).[4]
Key SAR Insights:
-
Secondary vs. Tertiary Amides: Secondary amides derived from 4-aminobenzylpiperidines (compounds 7-9) demonstrated significantly higher inhibitory activity against sEH compared to the tertiary amides formed with phenyl and benzylpiperazines (compounds 2-5).[3]
-
Piperidine vs. Piperazine: The most potent compound identified in this series, compound 7, features a benzyl-substituted piperidine ring, suggesting that for this particular scaffold, the piperidine ring is favored over the piperazine ring for sEH inhibition.[4]
-
Aromatic Substitution: While a clear trend for substitution on the phenyl/benzyl rings is not fully elucidated from this dataset, the presence of these aromatic moieties is a common feature in potent sEH inhibitors.
Signaling Pathway of sEH in Inflammation
Inhibition of sEH prevents the degradation of EETs, leading to an increase in their concentration. Elevated EET levels exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[3]
Caption: Signaling pathway of soluble epoxide hydrolase in inflammation.
Piperazine-2-Carboxylic Acid Analogs as Cholinesterase Inhibitors for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[5] Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.
Structure-Activity Relationship Summary
A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity.
| Compound ID | R Group on Carboxylic Acid | R' on Benzyl Groups | AChE Ki (µM) | BChE Ki (nM) |
| 4c | -OH | 4-Cl | 10.18 ± 1.00 | - |
| 7a | -NHOH | H | - | 10.1 ± 0.5 |
| 7b | -NHOH | 2-Cl | - | 1.6 ± 0.08 |
| 7c | -NHOH | 4-Cl | - | 3.5 ± 0.15 |
| 8a | -NH-CH2-Ph | H | - | 15.3 ± 0.7 |
| 8b | -NH-CH2-Ph | 2-Cl | - | 12.1 ± 0.6 |
| Donepezil | (Reference) | 12.5 ± 2.6 | - | |
| Tacrine | (Reference) | - | 17.3 ± 2.3 |
Data sourced from a 2023 study on anti-Alzheimer agents.[6]
Key SAR Insights:
-
Carboxylic Acid vs. Hydroxamic Acid/Amide: The free carboxylic acid derivatives (e.g., 4c) showed selectivity for AChE inhibition.[6] In contrast, converting the carboxylic acid to a hydroxamic acid (7a-c) or a carboxamide (8a-b) dramatically increased potency and selectivity for BChE.[6]
-
Extraordinary BChE Potency: The 1,4-bis(2-chlorobenzyl)piperazinyl-2-hydroxamic acid (7b) exhibited remarkable BChE inhibitory activity with a Ki of 1.6 nM, significantly more potent than the reference drug tacrine.[6]
-
Substitution on Benzyl Rings: The position of the chloro-substituent on the benzyl rings influences activity, with the 2-chloro substitution in the hydroxamic acid series (7b) yielding the most potent BChE inhibitor.[6]
Cholinergic Signaling Pathway in Alzheimer's Disease
In a healthy synapse, acetylcholine is released, binds to its receptors, and is then degraded by AChE. In Alzheimer's disease, there is a reduction in cholinergic neurons.[5] AChE inhibitors block the degradation of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[5]
Caption: Cholinergic signaling at the synapse and the action of AChE inhibitors.
Piperazine-2-Carboxylic Acid Analogs as 5-HT3 Receptor Antagonists
5-HT3 receptors are ligand-gated ion channels involved in the vomiting reflex. Antagonists of these receptors are effective antiemetics, particularly for chemotherapy-induced nausea and vomiting.
Structure-Activity Relationship Summary
A series of piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides were synthesized and evaluated for their 5-HT3 receptor antagonistic activity.
| Compound ID | Aromatic Moiety | R Group on Piperazine | pA2 Value |
| 8a | Naphthyridine | -CH3 | 6.5 |
| 8d | Naphthyridine | -CH2CH2OH | 6.8 |
| 8h | Naphthyridine | -CH2-Ph | 7.3 |
| 13a | Indole | -CH3 | 6.9 |
| 13d | Indole | -CH2CH2OH | 7.1 |
| 13i | Indole | -CH2-Ph | 7.5 |
Data sourced from a study on novel 5-HT3 receptor antagonists.[6]
Key SAR Insights:
-
Aromatic Moiety: Both naphthyridine and indole moieties serve as effective aromatic components for 5-HT3 receptor antagonism. The indole-based analogs generally showed slightly higher potency (pA2 values) than the corresponding naphthyridine analogs.[6]
-
Substitution on Piperazine Nitrogen: The nature of the substituent on the distal nitrogen of the piperazine ring significantly impacts activity. A simple methyl group (8a, 13a) provides good activity, which is slightly enhanced by a hydroxyethyl group (8d, 13d). The most potent compounds in both series feature a benzyl group (8h, 13i), indicating that a larger, aromatic substituent is preferred for optimal receptor interaction.[6]
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a pentameric ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization and the propagation of the emetic signal. 5-HT3 antagonists competitively block the binding of serotonin, preventing channel opening and subsequent signaling.
References
- 1. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. curiaglobal.com [curiaglobal.com]
- 6. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (R)- and (S)-Piperazine-2-Carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the (R) and (S) enantiomers of piperazine-2-carboxylic acid. While direct comparative quantitative data for the parent enantiomers is limited in publicly available literature, this document synthesizes information on the stereoselective activity of their derivatives, highlighting the critical role of chirality in their pharmacological profiles. The primary biological targets discussed include N-methyl-D-aspartate (NMDA) receptors, sigma-1 receptors, and cholinesterases.
Executive Summary
Piperazine-2-carboxylic acid is a valuable scaffold in medicinal chemistry. The stereochemistry at the C2 position of the piperazine ring significantly influences the biological activity of its derivatives. Generally, the (S)-enantiomer is a key chiral building block for the synthesis of a variety of potent and selective therapeutic agents. Derivatives of piperazine-2-carboxylic acid have shown activity as NMDA receptor antagonists, sigma-1 receptor ligands, and cholinesterase inhibitors, with the specific stereoisomer often determining the potency and selectivity for these targets.
Comparison of Biological Activity of Derivatives
Due to the scarcity of direct comparative studies on the parent (R)- and (S)-piperazine-2-carboxylic acid enantiomers, this table summarizes the observed activities of their derivatives, emphasizing the influence of stereochemistry.
| Biological Target | Derivative Class | Enantiomeric Preference & Activity | Key Findings |
| NMDA Receptors | Piperazine-2,3-dicarboxylic acid derivatives | Varies with substitution | N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid show that stereochemistry and substitution patterns determine selectivity for different GluN2 subunits of the NMDA receptor. |
| Sigma Receptors | N-substituted (piperazin-2-yl)methanol derivatives | (S)-enantiomer derived scaffolds | Derivatives synthesized from (S)-serine, leading to chiral (piperazin-2-yl)methanols, have demonstrated high affinity for sigma-1 receptors. For example, a p-methoxybenzyl substituted derivative showed a Ki of 12.4 nM for the sigma-1 receptor.[1] |
| Cholinesterases (AChE & BChE) | 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | Racemic or unspecified | Derivatives of piperazine-2-carboxylic acid have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for potential use in Alzheimer's disease. A 1,4-bis(4-chlorobenzyl) derivative showed a Ki of 10.18 µM for AChE. |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist (glycine or D-serine). Upon activation, the channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in various neurological disorders.
References
Comparative analysis of synthetic routes to enantiopure piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Access to enantiomerically pure piperazine derivatives is crucial for the development of new therapeutics with improved efficacy and safety profiles. This guide provides a comparative analysis of prominent synthetic routes to enantiopure piperazines, offering a detailed look at their methodologies, performance metrics, and underlying strategic differences. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific synthetic goals.
Key Synthetic Strategies at a Glance
Several strategic approaches have been developed for the asymmetric synthesis of piperazines. The most common and effective methods can be broadly categorized as:
-
Catalytic Asymmetric Synthesis: These methods employ a chiral catalyst to induce enantioselectivity in the formation of the piperazine ring or its precursors. A notable example is the palladium-catalyzed decarboxylative allylic alkylation.
-
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive enantiopure starting materials, such as amino acids, to construct the chiral piperazine core.
-
Asymmetric Lithiation: This technique involves the enantioselective deprotonation of a prochiral piperazine derivative using a chiral base, followed by quenching with an electrophile.
-
Asymmetric Hydrogenation: A direct approach that involves the enantioselective hydrogenation of a prochiral pyrazine substrate using a chiral catalyst.
The following sections provide a detailed comparison of these key strategies, including quantitative data and experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for various synthetic routes to enantiopure piperazines, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Key Transformation | Substrate Example | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Catalytic Asymmetric Synthesis | Palladium-Catalyzed Decarboxylative Allylic Alkylation | Differentially N-protected piperazin-2-one | [Pd₂(pmdba)₃], (S)-(CF₃)₃-t-BuPHOX | 77 | 96 | Korch, K. M., et al. Angew. Chem. Int. Ed.2015 , 54(1), 179-183.[1][2][3] |
| Chiral Pool Synthesis | Cyclization of Amino Acid-Derived Diamine | N-Boc-L-phenylalanine derived diamine | 2-bromoethyl-diphenylsulfonium triflate | 85 | >99 | Chamakuri, S., et al. Org. Biomol. Chem.2020 , 18(44), 8844-8849.[4] |
| Asymmetric Lithiation | Asymmetric Lithiation-Trapping of N-Boc Piperazine | N-Boc-N'-benzyl piperazine | s-BuLi, (-)-sparteine | 71 | 88:12 er | Firth, J. D., et al. J. Am. Chem. Soc.2016 , 138(2), 651-659.[5][6][7] |
| Iridium-Catalyzed Asymmetric Hydrogenation | Asymmetric Hydrogenation of Activated Pyrazine | 3-phenyl-1-(2-isopropoxycarbonylbenzyl) pyrazinium bromide | [[Ir(COD)Cl]₂], (R,S,S,R)-C₃*-TunePhos | 91 | 91 | Huang, W.-X., et al. Org. Lett.2016 , 18(13), 3082-3085.[8][9][10] |
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental procedures for the key transformations highlighted in the comparative data table.
Catalytic Asymmetric Synthesis: Palladium-Catalyzed Decarboxylative Allylic Alkylation
This protocol is adapted from the work of Stoltz and coworkers and describes the synthesis of an enantioenriched piperazin-2-one, a precursor to chiral piperazines.[1][2][3]
Reaction:
Procedure:
To a flame-dried vial was added tris(4-methoxy-dibenzylideneacetone)dipalladium(0) ([Pd₂(pmdba)₃], 5 mol%) and (S)-(-)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole ((S)-(CF₃)₃-t-BuPHOX, 12.5 mol%). The vial was sealed with a septum and purged with argon. Toluene (0.014 M) was added, and the mixture was stirred at room temperature for 30 minutes. The racemic N-protected piperazin-2-one (1.0 equiv) was then added, and the reaction mixture was stirred at 40 °C for 12-48 hours. Upon completion, the reaction was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired enantioenriched piperazin-2-one. The enantiomeric excess was determined by SFC analysis on a chiral stationary phase.
Chiral Pool Synthesis from an α-Amino Acid
This procedure, based on the work of Young and coworkers, illustrates the synthesis of an orthogonally protected 2-substituted piperazine from an α-amino acid.[4]
Reaction:
Procedure:
To a solution of the orthogonally bis-protected chiral 1,2-diamine (derived from an α-amino acid, 1.0 equiv) in anhydrous dichloromethane at 0 °C under an argon atmosphere was added a base (e.g., triethylamine, 2.5 equiv). A solution of 2-bromoethyl-diphenylsulfonium triflate (1.2 equiv) in dichloromethane was then added dropwise. The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction was quenched with water, and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the enantiopure 2-substituted piperazine.
Asymmetric Lithiation of N-Boc Piperazine
The following protocol for the asymmetric lithiation and trapping of an N-Boc piperazine is adapted from the research of O'Brien and coworkers.[5][6][7]
Reaction:
Procedure:
A solution of (-)-sparteine (1.3 equiv) in anhydrous diethyl ether was cooled to -78 °C under an argon atmosphere. To this was added sec-butyllithium (1.3 equiv, as a solution in hexanes) dropwise, and the resulting solution was stirred at -78 °C for 30 minutes. A solution of N-Boc-N'-benzyl piperazine (1.0 equiv) in diethyl ether was then added dropwise, and the reaction mixture was stirred at -78 °C for 1 hour. The electrophile (e.g., methyl iodide, 2.0 equiv) was then added, and the reaction was allowed to warm slowly to room temperature overnight. The reaction was quenched by the addition of saturated aqueous ammonium chloride. The layers were separated, and the aqueous layer was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to afford the enantioenriched α-substituted piperazine. The enantiomeric ratio was determined by chiral HPLC analysis.
Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazine
This procedure is based on the work of Zhou and coworkers and describes a direct route to chiral piperazines via asymmetric hydrogenation.[8][9][10]
Reaction:
Procedure:
In a glovebox, a mixture of the pyrazinium salt (0.20 mmol), [[Ir(COD)Cl]₂] (1.0 mol%), and the chiral phosphine ligand (e.g., (R,S,S,R)-C₃*-TunePhos, 2.2 mol%) was placed in a vial. Anhydrous solvent (e.g., a 1:1 mixture of toluene and 1,4-dioxane, 3.0 mL) was added. The vial was placed in a stainless-steel autoclave. The autoclave was purged with hydrogen gas three times and then pressurized with hydrogen (600 psi). The reaction was stirred at 30 °C for 36 hours. After cooling to room temperature, the pressure was carefully released, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the desired chiral piperazine. The enantiomeric excess was determined by chiral HPLC analysis.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Workflow for Catalytic Asymmetric Synthesis of Enantiopure Piperazines.
Caption: General Strategy for Chiral Pool Synthesis of Enantiopure Piperazines.
Caption: Workflow for Asymmetric Lithiation of N-Boc Piperazines.
Caption: Strategy for Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Absolute Configuration of Chiral Piperazines
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step. The spatial arrangement of atoms in chiral piperazine cores, a common scaffold in active pharmaceutical ingredients (APIs), dictates their pharmacological and toxicological profiles. This guide provides a comparative overview of the primary analytical techniques used to validate the absolute configuration of these crucial molecules, supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for determining absolute configuration depends on several factors, including the physical state of the sample, the amount of material available, and the presence of suitable chromophores. The following table summarizes and compares the most common techniques.
| Method | Sample Type | Typical Sample Amount | Key Advantages | Key Limitations | Confidence Level |
| Single-Crystal X-ray Diffraction (SCD) | Crystalline Solid | < 1 mg | Unambiguous, provides full 3D structure | Crystal growth can be a major bottleneck; not suitable for amorphous solids, oils, or liquids.[1][2] | Very High |
| Vibrational Circular Dichroism (VCD) | Solution, Neat Liquid/Oil, Solid | 5-15 mg (recoverable)[3] | No crystallization or derivatization needed[3]; applicable to a wide range of molecules. | Requires quantum chemical calculations for interpretation[3][4]; can be complex for highly flexible molecules. | High |
| Electronic Circular Dichroism (ECD) | Solution | 0.1 mg/mL[5] | High sensitivity; requires less sample than VCD. | Requires a UV-Vis chromophore near the stereocenter; interpretation can be complex. | High |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (e.g., Mosher's Method) | Solution | 5-10 mg | Does not require specialized equipment beyond a standard NMR spectrometer. | Requires chemical derivatization, which can be complex and may not proceed to completion[6]; interpretation is empirical. | Moderate to High |
In-Depth Look at Leading Techniques
Single-Crystal X-ray Diffraction (SCD)
SCD is considered the "gold standard" for determining absolute configuration.[7][8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density can be generated.[7] For chiral molecules in a non-centrosymmetric space group, anomalous dispersion effects allow for the unambiguous assignment of the absolute stereochemistry.[2][10]
A recent study on a novel piperazine derivative, SYA0340, utilized SCD to identify the absolute configuration of the active enantiomer.[11] After separating the racemic mixture via chiral HPLC, researchers successfully grew a crystal of the oxalate salt of one enantiomer.[11] The resulting crystallographic data unequivocally established its absolute configuration as "S," which consequently identified the other enantiomer as "R".[11]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3][12] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images), this technique is highly sensitive to stereochemistry.[4][10] A key advantage of VCD is its applicability to samples in the solution or liquid phase, thereby avoiding the often-difficult process of crystal growth.[1][3]
The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations (typically using Density Functional Theory, DFT).[3][4][13] A match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R) confirms the assignment. This combined experimental-computational approach has become a reliable and powerful tool for AC determination.[3][10]
Electronic Circular Dichroism (ECD)
Similar to VCD, ECD spectroscopy measures the differential absorption of circularly polarized light, but in the ultraviolet and visible regions, corresponding to electronic transitions.[5][14] ECD is particularly useful for molecules containing chromophores, as these groups often produce strong ECD signals.[5]
For diketopiperazines, which share a core structure with many piperazine derivatives, ECD has been shown to be a simple and sensitive method for stereochemical assignment.[5] Researchers synthesized a library of all possible stereoisomers of several diketopiperazines and found that each isomer gave a distinct ECD spectrum, allowing the dataset to serve as a reference for unambiguous assignments of unknown samples.[5]
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This technique involves the covalent reaction of a chiral substrate with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid, to form a mixture of diastereomers.[6][15] Since diastereomers have different physical properties, their signals can be distinguished in an NMR spectrum (e.g., ¹H, ¹³C, or ¹⁹F NMR).[7][15][16] By analyzing the differences in chemical shifts (Δδ) between the two diastereomers, the absolute configuration of the original molecule can often be deduced based on established empirical models.[17] This method is widely accessible but requires careful execution of the derivatization reaction and can be prone to interpretation errors if the conformational preferences of the diastereomers are not well understood.
Experimental Protocols
General Protocol for VCD Analysis
-
Sample Preparation : Dissolve 5-15 mg of the chiral piperazine sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M. The sample is recoverable after the experiment.
-
Data Acquisition :
-
Acquire the VCD and IR spectra simultaneously on a VCD spectrometer (e.g., a ChiralIR-2X™).
-
Use a sample cell with an appropriate path length (typically 100 µm) and BaF₂ windows.
-
Collect data for a sufficient number of blocks (e.g., 12 blocks of 30 minutes each) to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling :
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformer of one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged calculated spectrum if multiple conformers are significantly populated at room temperature.
-
-
Analysis : Compare the experimentally measured VCD spectrum with the calculated spectrum. A direct correlation in the signs and relative intensities of the peaks confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is opposite to the one calculated.
General Protocol for ECD Analysis
-
Sample Preparation : Prepare a solution of the chiral piperazine sample in a spectroscopic grade solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL.[5]
-
Data Acquisition :
-
Analysis : Compare the resulting ECD spectrum (specifically the sign of the Cotton effects at given wavelengths) to reference data from known stereoisomers or to spectra predicted by quantum chemical calculations, similar to the VCD workflow.
Visualizing the Workflow
The process of determining the absolute configuration of a newly synthesized chiral piperazine can be visualized as a logical workflow.
Caption: Workflow for Absolute Configuration Determination.
This decision-making workflow illustrates the process from a separated enantiomer to a final assigned configuration. The primary path for crystalline materials is Single-Crystal X-ray Diffraction, while VCD and ECD serve as powerful alternatives for non-crystalline samples.
Caption: VCD Analysis Logic Diagram.
This diagram shows the logic of using VCD. The experimental spectrum is compared against a computationally predicted spectrum for a known configuration to make the final assignment.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. biotools.us [biotools.us]
- 4. researchgate.net [researchgate.net]
- 5. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purechemistry.org [purechemistry.org]
- 8. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 13. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 16. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Silico ADME Prediction: A Comparative Analysis of Novel Piperazine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the predicted pharmacokinetic profiles of novel piperazine-2-carboxylic acid derivatives compared to alternative scaffolds and a reference drug.
In the landscape of modern drug discovery, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition of drug candidates. In silico prediction methods offer a rapid and cost-effective approach to triage compounds with unfavorable pharmacokinetic profiles. This guide provides a comparative analysis of the predicted ADME properties of a series of novel piperazine-2-carboxylic acid derivatives against two alternative heterocyclic scaffolds—benzimidazole and quinoline derivatives—and the well-established drug, Cetirizine.
The versatile structure of piperazine and its derivatives has made them a recurring motif in medicinal chemistry, known to impart favorable physicochemical properties that can lead to improved oral bioavailability and metabolic stability.[1][2] This guide aims to provide a data-driven comparison to aid researchers in making informed decisions during the lead optimization phase.
Comparative Analysis of Predicted ADME Properties
The following tables summarize the in silico predicted ADME properties for novel piperazine-2-carboxylic acid derivatives, Cetirizine (a piperazine-containing drug), and representative examples of benzimidazole and quinoline derivatives. These predictions were generated using various computational models and software, and it is important to note that these are predictive values and experimental validation is crucial.
Table 1: Predicted Physicochemical and Absorption Properties
| Compound Class | Compound ID | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (TPSA) (Ų) | Water Solubility (logS) | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeability |
| Piperazine-2-Carboxylic Acid Derivatives | P2C-1 | 350.45 | 4.21 | 56.75 | -4.5 | High | High |
| P2C-2 | 366.45 | 3.82 | 65.98 | -4.2 | High | High | |
| P2C-3 | 380.48 | 4.62 | 56.75 | -5.1 | High | High | |
| Reference Drug | Cetirizine | 388.89 | 1.7 | 53.01 | -2.17 | >70% (experimental)[3] | Low |
| Benzimidazole Derivatives | BZD-1 | 336.42 | 3.81 | 56.75 | -4.1 | 89.42 | High |
| BZD-2 | 350.45 | 4.26 | 56.75 | -4.6 | 89.42 | High | |
| Quinoline Derivatives | QLN-1 | 298.34 | 3.12 | 45.67 | -3.8 | High | High |
| QLN-2 | 326.39 | 3.89 | 45.67 | -4.3 | High | High |
Table 2: Predicted Distribution, Metabolism, and Excretion Properties
| Compound Class | Compound ID | Plasma Protein Binding (%) | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Metabolic Stability (HLM - t½ min) | Total Clearance (log ml/min/kg) |
| Piperazine-2-Carboxylic Acid Derivatives | P2C-1 | >90 | Likely | Likely | Moderate | Low |
| P2C-2 | >90 | Likely | Likely | Moderate | Low | |
| P2C-3 | >90 | Likely | Unlikely | Moderate | Low | |
| Reference Drug | Cetirizine | 88-96% (experimental)[4] | No | No | High (>60) | Low |
| Benzimidazole Derivatives | BZD-1 | >85 | Likely | Likely | Moderate | Low |
| BZD-2 | >85 | Likely | Likely | Moderate | Low | |
| Quinoline Derivatives | QLN-1 | >80 | Likely | Likely | Low | Moderate |
| QLN-2 | >85 | Likely | Likely | Low | Moderate |
Methodologies
In Silico ADME Prediction
The ADME properties presented in this guide were predicted using a consensus of publicly available and commercial in silico tools, such as SwissADME, ADMETlab 2.0, and ADMET Predictor®.[5][6] These platforms utilize a variety of computational models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based models to predict pharmacokinetic parameters from the chemical structure of a compound. The predictions for the novel compound classes were sourced from published research, and the data for Cetirizine was compiled from publicly available databases and literature.[1][7][8][9]
Experimental Protocols
For the validation of in silico predictions, the following experimental assays are commonly employed.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption.
-
Cell Culture : Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.
-
Assay Procedure :
-
The cell monolayers are washed with pre-warmed transport buffer.
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiver compartment at various time points.
-
The concentration of the compound is quantified by LC-MS/MS.
-
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation : The test compound is incubated with human liver microsomes (HLM) in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.
-
Time Points : Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched.
-
Quantification : The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis : The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins.
-
Assay Setup : A dialysis chamber is separated by a semi-permeable membrane. Plasma containing the test compound is placed on one side, and a protein-free buffer is on the other.
-
Equilibration : The system is incubated at 37°C to allow the unbound compound to equilibrate across the membrane.
-
Sampling : After equilibration, samples are taken from both the plasma and buffer chambers.
-
Analysis : The concentration of the compound in both chambers is measured by LC-MS/MS. The concentration in the buffer represents the unbound fraction.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes.
-
Incubation : The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isozyme (e.g., CYP2D6, CYP3A4).
-
Metabolite Formation : The reaction is initiated by adding NADPH, and the formation of the metabolite of the probe substrate is monitored.
-
Quantification : The amount of metabolite formed is quantified by LC-MS/MS or fluorescence.
-
Data Analysis : The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.
Visualizing the In Silico ADME Workflow and Biological Interactions
To better understand the process of in silico ADME prediction and the subsequent biological interactions, the following diagrams have been generated.
Caption: Workflow for in silico ADME prediction and experimental validation.
Caption: Key pathways in drug absorption, distribution, and metabolism.
References
- 1. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 7. ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity [cadd.zju.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the X-ray Crystallographic Analysis of N-Acylated Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural parameters of several N-acylated piperazine compounds, supported by experimental data from X-ray crystallographic studies. The information presented is intended to aid researchers in understanding the conformational behavior and intermolecular interactions of this important class of molecules, which are prevalent in many pharmaceutically active compounds.
Comparative Crystallographic Data of N-Acylated Piperazine Derivatives
The following table summarizes key crystallographic data for a selection of N-acylated piperazine compounds, allowing for a direct comparison of their solid-state structures. The piperazine ring in these examples predominantly adopts a chair conformation.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1-(4-Nitrobenzoyl)piperazine | C₁₁H₁₃N₃O₃ | Monoclinic | C2/c | 24.587(2) | 7.0726(6) | 14.171(1) | 119.257(8) | 2149.9(4) | 4 | [1] |
| N,N'-Bis(2,4-difluorobenzoyl)piperazine | C₁₈H₁₄F₄N₂O₂ | Monoclinic | P2₁/c | 7.2687(3) | 17.2658(8) | 6.9738(3) | 115.393(2) | 790.65(6) | 4 | [2] |
| 1-Benzoyl-4-(4-nitrophenyl)piperazine | C₁₇H₁₇N₃O₃ | Orthorhombic | Pna2₁ | - | - | - | - | - | 2 | [3] |
| 1-(4-Bromobenzoyl)-4-phenylpiperazine | C₁₇H₁₇BrN₂O | Monoclinic | P2₁ | - | - | - | - | - | 1 | [3] |
| N,N'-Bis(4-hexyloxybenzoyl)piperazine | C₃₀H₄₂N₂O₄ | Monoclinic | P2₁/c | 27.234(7) | 7.496(2) | 6.820(2) | 93.80(2) | 1389.3(6) | 2 | [4] |
| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | C₁₅H₁₇FN₂O | Monoclinic | P2₁/n | 10.5982(2) | 8.4705(1) | 14.8929(3) | 97.430(1) | 1325.74(4) | 4 | [1] |
Experimental Protocols
This section details the generalized methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of N-acylated piperazine compounds, based on protocols reported in the cited literature.
Synthesis of N-Acylated Piperazine Derivatives
A common method for the synthesis of N-acylated piperazines involves the reaction of piperazine or a mono-substituted piperazine with an appropriate acyl chloride.
General Procedure for Mono-N-acylation:
-
Piperazine (2 equivalents) is dissolved in a suitable solvent such as absolute ethanol or tetrahydrofuran (THF).
-
The solution is cooled to 0 °C in an ice bath.
-
The respective acid chloride (1 equivalent) is added slowly to the cooled solution.
-
The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
The resulting product mixture, containing both mono- and di-acylated piperazines, can be separated and purified using techniques such as column chromatography.
General Procedure for Unsymmetrical N,N'-diacylation:
-
A mono-acylated piperazine derivative (e.g., 1-(4-nitrobenzoyl)piperazine) is dissolved in an anhydrous solvent like THF.
-
A base, such as triethylamine (Et₃N), and the second acylating or alkylating agent (e.g., but-3-yn-1-yl tosylate) are added to the solution.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) for an extended period (e.g., 3 days).
-
The product is then isolated and purified.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
General Procedure:
-
The purified N-acylated piperazine compound is dissolved in a suitable solvent or solvent mixture (e.g., chloroform, ethyl acetate, or a chloroform-ethanol mixture) to create a saturated or near-saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.
-
Over a period of several days to weeks, single crystals of suitable quality for X-ray analysis may form.
X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
General Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected using a diffractometer, commonly equipped with a CCD detector and using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54187 Å).[2][4][5] Data collection is often performed at low temperatures (e.g., -150 °C or 123 K) to minimize thermal vibrations.[2][4]
-
The collected diffraction data is processed, which includes integration of reflection intensities and corrections for factors such as Lorentz and polarization effects.
-
The crystal structure is solved using direct methods and refined against F² by full-matrix least-squares using software packages like SHELX.[2]
-
All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of N-acylated piperazine compounds to their structural elucidation by X-ray crystallography.
References
Advanced Applications & Derivatives
Synthesis of Novel (R)-Piperazine-2-carboxylic Acid Amides and Esters: An Application Note
Abstract
The (R)-piperazine-2-carboxylic acid scaffold is a privileged structural motif in modern medicinal chemistry, serving as a conformationally constrained amino acid mimic in a variety of therapeutic agents.[1][2][3] Its incorporation into drug candidates can enhance potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel this compound amides and esters. We emphasize a strategy rooted in orthogonal protection of the piperazine nitrogens, which offers maximal flexibility for creating diverse chemical libraries for drug discovery and development.[5][6][7]
The Strategic Imperative: Orthogonal Protection
The synthesis of diverse piperazine-2-carboxylic acid derivatives hinges on the ability to selectively functionalize three distinct points: the N1 nitrogen, the N4 nitrogen, and the C2 carboxylic acid. Attempting to modify these sites without a clear protection strategy leads to a mixture of products that are difficult to separate and characterize.
The core principle for success is orthogonal protection , a strategy where different protecting groups, removable under distinct chemical conditions, are installed on the two nitrogen atoms.[5][6][7] This allows for the sequential and controlled modification of each reactive site. A common and highly effective orthogonal pairing is the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[6][8]
-
Boc Group: Stable to basic and hydrogenolysis conditions, but cleanly removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10]
-
Cbz Group: Stable to acidic and basic conditions, but efficiently cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[8][10]
This differential reactivity is the key that unlocks a divergent synthetic pathway, enabling the creation of a vast array of derivatives from a single, versatile intermediate.
Figure 1. High-level workflow for synthesizing diverse piperazine derivatives.
Protocol I: Synthesis of the Key Intermediate - tert-Butyl (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylate
This protocol details the synthesis of a versatile, orthogonally protected intermediate. The strategy involves first protecting both nitrogens with the Boc group, followed by selective removal of the N1-Boc group and subsequent protection with Cbz chloride.
Materials:
-
This compound dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in Dioxane (4M)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Di-Boc Protection:
-
To a suspension of this compound dihydrochloride (1.0 eq) in methanol, add triethylamine (3.0 eq) and a solution of di-tert-butyl dicarbonate (2.5 eq) in methanol dropwise.[11]
-
Stir the reaction mixture at 50°C overnight.
-
Causality: The base (TEA) neutralizes the HCl salt and facilitates the nucleophilic attack of the piperazine nitrogens on the Boc anhydride. Using an excess of Boc₂O ensures complete protection.
-
Monitor reaction completion via Thin Layer Chromatography (TLC) or LC-MS.
-
Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to ~2 with 1N HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude di-Boc protected intermediate.
-
-
Selective N1-Boc Deprotection:
-
Dissolve the crude di-Boc intermediate in a minimal amount of DCM.
-
Add 4M HCl in dioxane (3-5 eq) and stir at room temperature for 2-4 hours.[9]
-
Causality: The N1-Boc group is sterically less hindered than the N4-Boc group adjacent to the bulky carboxylic acid ester, allowing for its selective removal under carefully controlled acidic conditions.
-
Monitor the reaction by TLC/LC-MS. Upon completion, remove the solvent in vacuo to yield the N4-Boc protected piperazine-2-carboxylic acid as its HCl salt.
-
-
N1-Cbz Protection:
-
Dissolve the HCl salt from the previous step in a mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Cool the biphasic mixture to 0°C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: The basic aqueous layer neutralizes the HCl salt, freeing the N1 amine for nucleophilic attack on the Cbz-Cl. Biphasic conditions (Schotten-Baumann reaction) are classic for acylating amines.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to obtain the pure orthogonally protected intermediate.
-
Protocol II: Synthesis of Amide Derivatives via Peptide Coupling
With the carboxylic acid moiety available for reaction, a wide range of amides can be synthesized using standard peptide coupling reagents.[12]
Materials:
-
tert-Butyl (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylate (from Protocol I)
-
Desired primary or secondary amine (1.1 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, EDC) (1.1 eq)[13]
-
Base (e.g., DIPEA, NMM) (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the protected piperazine carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
-
In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
-
Coupling Reaction:
-
Add the coupling reagent solution to the reaction mixture at 0°C.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Causality: The coupling reagent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an OAt-ester with HATU) that is susceptible to nucleophilic attack by the amine. The base is crucial for neutralizing any acidic byproducts and ensuring the amine remains in its nucleophilic, unprotonated state.[14]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by flash column chromatography.
-
| Entry | Amine Component | Coupling Reagent | Yield (%) |
| 1 | Benzylamine | HATU | >90% |
| 2 | Morpholine | HBTU | >85% |
| 3 | Aniline | EDC/HOBt | >75% |
| 4 | tert-Butylamine | PyBOP | >80% |
| Table 1. Representative examples of amide synthesis with various amines. |
Protocol III: Synthesis of Ester Derivatives
Esterification can be achieved via several methods. Here, we detail a straightforward protocol using an alkyl halide under basic conditions.
Materials:
-
tert-Butyl (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylate (from Protocol I)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the protected piperazine carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the base (e.g., Cs₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature.
-
Causality: The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate salt. Cesium carbonate is often preferred for its high solubility and the "cesium effect," which can accelerate Sₙ2 reactions.
-
Add the alkyl halide (1.5 eq) and stir the mixture at room temperature (or heat gently to 50°C if necessary) until the reaction is complete (monitor by TLC/LC-MS).
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
-
Protocol IV: Final Deprotection Strategies
The final step is the removal of the N-protecting groups to yield the target molecule. The choice of deprotection method is dictated by the orthogonal strategy.
Figure 2. Deprotection options based on the orthogonal protecting groups.
A. Boc Group Removal (Acidic Cleavage):
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane.[9]
-
Stir at room temperature for 1-3 hours.
-
Trustworthiness: Monitor the reaction closely by LC-MS. Upon completion, remove all volatile components under reduced pressure. The product is typically obtained as a TFA or HCl salt, which can be used directly or neutralized by washing with a basic aqueous solution (e.g., sat. NaHCO₃) during an extractive work-up.[9]
B. Cbz Group Removal (Hydrogenolysis):
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH, EtOH, or EtOAc).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).
-
Stir the mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator, until the reaction is complete.
-
Trustworthiness: The reaction can be monitored by TLC or LC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated to yield the deprotected product.
Characterization and Quality Control
The identity, purity, and stereochemical integrity of all synthesized compounds must be rigorously confirmed.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and assesses purity.
-
Mass Spectrometry (LC-MS, HRMS): Confirms the molecular weight of the intermediates and final products.
-
Chiral HPLC: Verifies the enantiomeric purity of the final (R)-configured products.
Conclusion
The synthetic pathways detailed in this guide, centered on a robust orthogonal protection strategy, provide researchers with a reliable and flexible platform for the synthesis of novel this compound amides and esters. By understanding the causality behind each procedural step—from the choice of protecting groups to the selection of coupling reagents—scientists can confidently generate diverse libraries of these valuable compounds for advancing drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. 标题:Synthesis of N, N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid【化源网】 [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. acgpubs.org [acgpubs.org]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
Application Notes and Protocols for (R)-Piperazine-2-carboxylic Acid in Multi-Target Directed Ligands (MTDLs) for Complex Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complex diseases, such as neurodegenerative disorders, are characterized by a multifaceted pathophysiology involving multiple interacting biological pathways. The traditional "one-target, one-drug" approach has shown limited efficacy in treating such diseases. Multi-Target Directed Ligands (MTDLs) have emerged as a promising therapeutic strategy, aiming to modulate several disease-relevant targets simultaneously with a single chemical entity. The (R)-piperazine-2-carboxylic acid scaffold has proven to be a versatile building block in the design of novel MTDLs, particularly for Alzheimer's Disease (AD). Its stereochemistry and conformational flexibility allow for the precise orientation of pharmacophoric groups to interact with multiple biological targets.
This document provides detailed application notes and experimental protocols for researchers interested in the development and evaluation of this compound-based MTDLs for complex diseases.
Featured Multi-Target Directed Ligands
A series of MTDLs incorporating the this compound core have been designed and evaluated for their potential in treating Alzheimer's Disease. These compounds are designed to target key pathological pathways in AD, including cholinergic depletion, amyloid-beta (Aβ) aggregation, and histone deacetylase (HDAC) dysregulation.
Data Presentation: In Vitro Biological Activity of Representative MTDLs
The following table summarizes the in vitro biological activities of representative this compound-based MTDLs against various targets implicated in Alzheimer's Disease.
| Compound ID | Target Enzyme/Process | Assay Type | Quantitative Data (IC₅₀ or Kᵢ) | Reference Compound | Reference Compound Data |
| MTDL-1 | Acetylcholinesterase (AChE) | Ellman's Method | Kᵢ = 10.18 ± 1.00 µM | Donepezil | - |
| Butyrylcholinesterase (BChE) | Ellman's Method | Kᵢ > 100 µM | Tacrine | Kᵢ = 17.3 ± 2.3 nM | |
| MTDL-2 | Butyrylcholinesterase (BChE) | Ellman's Method | Kᵢ = 1.6 ± 0.08 nM | Donepezil | Kᵢ = 12.5 ± 2.6 µM |
| Acetylcholinesterase (AChE) | Ellman's Method | Kᵢ > 35 µM | Tacrine | - | |
| MTDL-3 | Aβ₁₋₄₂ Aggregation | Thioflavin T Assay | IC₅₀ = 1.10 ± 0.05 μM | Curcumin | IC₅₀ = 6.54 ± 0.31 μM |
| Histone Deacetylase 1 (HDAC1) | Fluorometric Assay | IC₅₀ = 0.15 ± 0.01 μM | SAHA | IC₅₀ = 0.046 ± 0.002 μM | |
| MTDL-4 | Histone Deacetylase 1 (HDAC1) | Fluorometric Assay | IC₅₀ = 0.14 ± 0.01 μM | Entinostat | IC₅₀ = 0.05 ± 0.002 μM |
| Aβ₁₋₄₂ Aggregation | Thioflavin T Assay | IC₅₀ > 10 μM | Curcumin | - |
Signaling Pathways and MTDL Intervention
The therapeutic strategy behind these MTDLs is to simultaneously intervene in multiple pathological cascades of Alzheimer's Disease. The following diagrams illustrate the targeted pathways.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound-based MTDLs are provided below.
Synthesis of (R)-N-Boc-piperazine-2-carboxylic acid (Key Intermediate)
This protocol outlines the synthesis of the chiral piperazine core, a crucial building block for the final MTDLs.
Materials:
-
(R)-2-aminopropan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Oxidizing agent (e.g., TEMPO/bleach)
-
N-benzylethylenediamine
-
Palladium on carbon (Pd/C) for debenzylation
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc))
-
Reagents for purification (e.g., Silica gel)
Procedure:
-
Boc Protection: Dissolve (R)-2-aminopropan-1-ol in DCM and cool to 0 °C. Add Boc₂O and a base (e.g., triethylamine) and stir at room temperature overnight.
-
Oxidation: Isolate the Boc-protected amino alcohol and dissolve it in a suitable solvent system. Add the oxidizing agent at 0 °C and monitor the reaction by TLC until completion.
-
Cyclization: Couple the resulting amino acid with N-benzylethylenediamine using a suitable coupling agent (e.g., EDC/HOBt) to form the piperazinone intermediate.
-
Reduction and Deprotection: Reduce the amide bond of the piperazinone using a reducing agent (e.g., LiAlH₄). Subsequently, remove the benzyl protecting group by catalytic hydrogenation with Pd/C.
-
N4-Boc Protection: Protect the free secondary amine at the N4 position with Boc₂O to yield the final product, (R)-N-Boc-piperazine-2-carboxylic acid.
-
Purification: Purify the final compound by column chromatography on silica gel.
In Vitro Enzyme Inhibition Assays
This spectrophotometric assay is used to determine the inhibitory potency of the MTDLs against cholinesterases.
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Human recombinant AChE or equine serum BChE
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (MTDLs) and reference inhibitors (Donepezil, Tacrine)
-
96-well microplate and a microplate reader
Procedure:
-
Prepare stock solutions of substrates, DTNB, enzymes, and test compounds in appropriate solvents.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ or Kᵢ values by non-linear regression analysis.
This fluorometric assay measures the ability of MTDLs to inhibit the aggregation of Aβ₁₋₄₂ peptide.
Materials:
-
Human Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
HEPES buffer (50 mM, pH 7.4, containing 100 mM NaCl)
-
Test compounds (MTDLs) and reference inhibitor (Curcumin)
-
96-well black microplate with a clear bottom and a fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving the peptide in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO.
-
Dilute the Aβ₁₋₄₂ stock solution in HEPES buffer to a final concentration of 10 µM.
-
In a 96-well plate, add the Aβ₁₋₄₂ solution and the test compound at various concentrations.
-
Incubate the plate at 37 °C with continuous shaking for 48 hours.
-
After incubation, add ThT solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of inhibition of Aβ aggregation and determine the IC₅₀ values.
This assay determines the inhibitory activity of MTDLs against HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (MTDLs) and reference inhibitors (SAHA, Entinostat)
-
96-well black microplate and a fluorescence microplate reader
Procedure:
-
In a 96-well plate, add HDAC assay buffer, the fluorogenic substrate, and the test compound at various concentrations.
-
Add the HDAC1 enzyme to each well to initiate the reaction.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the enzymatic reaction and initiate the development reaction by adding the developer solution.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
In Vivo Evaluation in a Mouse Model of Alzheimer's Disease
This model is used to assess the potential of MTDLs to reverse cognitive deficits.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Drug Administration: Administer the test MTDL or reference drug (e.g., Donepezil) orally or via intraperitoneal (i.p.) injection for a predefined period (e.g., 14 days).
-
Amnesia Induction: 30 minutes before the behavioral tests, induce amnesia by administering scopolamine (1 mg/kg, i.p.).
-
Behavioral Testing:
-
Y-maze test: To assess short-term spatial working memory.
-
Morris water maze test: To evaluate spatial learning and memory.
-
Passive avoidance test: To assess long-term memory.
-
-
Data Analysis: Record and analyze the behavioral parameters (e.g., spontaneous alternation in the Y-maze, escape latency in the Morris water maze, step-through latency in the passive avoidance test). Compare the performance of the MTDL-treated group with the scopolamine-treated control group.
Conclusion
The this compound scaffold provides a robust platform for the development of MTDLs targeting the complex pathology of diseases like Alzheimer's. The protocols outlined in this document offer a comprehensive guide for the synthesis and evaluation of these promising therapeutic agents. Further optimization of these MTDLs, guided by detailed structure-activity relationship studies and in vivo efficacy, holds the potential for the development of novel and effective treatments for neurodegenerative disorders.
Application Notes and Protocols for C-H Functionalization in Novel Piperazine Scaffold Diversification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] Traditionally, diversification of the piperazine core has been largely limited to modifications at the nitrogen atoms. However, direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring has emerged as a powerful strategy for accessing novel chemical space and developing new therapeutic agents with improved potency, selectivity, and metabolic stability.[1][2][4] This document provides detailed application notes and experimental protocols for key C-H functionalization methodologies applied to piperazine scaffolds.
The methods discussed herein, including photoredox catalysis, α-lithiation with electrophilic trapping, and transition metal-catalyzed approaches, offer versatile and efficient means to introduce a wide range of functional groups onto the piperazine core. These strategies are particularly valuable for late-stage functionalization of complex molecules, enabling rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has become a cornerstone for mild and selective C-H functionalization. This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from otherwise inert C-H bonds.
Applications
-
α-Arylation, Vinylation, and Heteroarylation: Installation of aromatic and vinylic moieties to modulate electronic properties and explore new binding interactions.[3][5]
-
α-Alkylation: Introduction of alkyl groups to enhance metabolic stability and fine-tune lipophilicity.[1][6]
-
Late-Stage Functionalization: Modification of complex, biologically active piperazine-containing molecules.[4][7]
Data Presentation: Substrate Scope and Yields
Table 1: Iridium-Catalyzed Photoredox α-Arylation, Vinylation, and Heteroarylation of N-Aryl Piperazines
| Entry | Piperazine Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 1 | N-Phenyl-N'-Boc-piperazine | 1,4-Dicyanobenzene | α-(4-cyanophenyl)-N-phenyl-N'-Boc-piperazine | 95 | [5] |
| 2 | N-Phenyl-N'-Boc-piperazine | Phenyl vinyl sulfone | α-(E-styryl)-N-phenyl-N'-Boc-piperazine | 74 | [5] |
| 3 | N-Phenyl-N'-Boc-piperazine | 2-Chloropyridine | α-(2-pyridyl)-N-phenyl-N'-Boc-piperazine | 84 | [5] |
| 4 | N-Phenyl-N'-Boc-piperazine | 2-Chlorobenzothiazole | α-(2-benzothiazolyl)-N-phenyl-N'-Boc-piperazine | 35 | [5] |
Table 2: Organic Photoredox-Catalyzed α-Alkylation of N-Acyl Piperazines
| Entry | Piperazine Substrate | Michael Acceptor | Product | Yield (%) | Reference |
| 1 | N,N'-di-Boc-piperazine | Methyl vinyl ketone | α-(3-oxobutyl)-N,N'-di-Boc-piperazine | >95 | [6] |
| 2 | N-Boc-N'-Cbz-piperazine | Methyl vinyl ketone | α-(3-oxobutyl)-N-Boc-N'-Cbz-piperazine | 85 | [6] |
| 3 | N-Boc-N'-Ac-piperazine | Methyl acrylate | Methyl 3-(N-Boc-N'-acetylpiperazin-2-yl)propanoate | 78 | [6] |
| 4 | N-Boc-N'-benzoyl-piperazine | Acrylonitrile | 3-(N-Boc-N'-benzoylpiperazin-2-yl)propanenitrile | 82 | [6] |
Experimental Protocols
Protocol 1.1: General Procedure for Iridium-Catalyzed Photoredox α-Arylation of N-Aryl Piperazines
-
Materials:
-
N-Aryl-N'-Boc-piperazine (1.0 equiv)
-
Aryl nitrile (e.g., 1,4-dicyanobenzene) (1.5 equiv)
-
Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃]) (1-2 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Blue LEDs (450 nm)
-
-
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-aryl-N'-Boc-piperazine, aryl nitrile, [Ir(ppy)₃], and NaOAc.
-
Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 1.2: General Procedure for Organic Photoredox-Catalyzed α-Alkylation of N-Acyl Piperazines
-
Materials:
-
N,N'-diacyl-piperazine (1.0 equiv)
-
Michael acceptor (2.0 equiv)
-
Acridinium photocatalyst (e.g., 9-mesityl-10-phenylacridinium tetrafluoroborate) (1 mol%)
-
2,6-Lutidine (1.2 equiv)
-
Anhydrous solvent (e.g., acetonitrile or acetone)
-
Blue LEDs (450 nm)
-
-
Procedure:
-
In a nitrogen-filled glovebox, add the N,N'-diacyl-piperazine, Michael acceptor, acridinium photocatalyst, and 2,6-lutidine to a vial equipped with a magnetic stir bar.
-
Add the anhydrous solvent and seal the vial.
-
Remove the vial from the glovebox and place it in front of a blue LED light source with cooling provided by a fan.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
α-Lithiation and Electrophilic Trapping
This classical organometallic approach involves the deprotonation of a C-H bond alpha to a nitrogen atom using a strong base, followed by quenching the resulting organolithium species with an electrophile. This method is highly effective for introducing a variety of functional groups.
Applications
-
Introduction of a wide range of electrophiles, including silyl groups, alkyl halides, carbonyl compounds, and chloroformates.[8]
-
Asymmetric synthesis of α-substituted piperazines using chiral ligands.[1]
-
Generation of precursors for further transformations, such as Negishi cross-coupling.[8]
Data Presentation: Substrate Scope and Yields
Table 3: α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | Me₃SiCl | α-Trimethylsilyl-N-Boc-N'-benzylpiperazine | 74 | [8] |
| 2 | Bu₃SnCl | α-Tributylstannyl-N-Boc-N'-benzylpiperazine | 60 | [8] |
| 3 | MeI | α-Methyl-N-Boc-N'-benzylpiperazine | 65 | [8] |
| 4 | ClCO₂Me | Methyl N-Boc-N'-benzylpiperazine-2-carboxylate | 70 | [8] |
| 5 | (CH₂O)n | α-Hydroxymethyl-N-Boc-N'-benzylpiperazine | 68 | [8] |
| 6 | Ph₂CO | 2,2-Diphenyl-3-(N-Boc-N'-benzylpiperazin-2-yl)oxazolidin-5-one | 90 | [8] |
Experimental Protocol
Protocol 2.1: General Procedure for α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine
-
Materials:
-
N-Boc-N'-benzylpiperazine (1.0 equiv)
-
sec-Butyllithium (s-BuLi) (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.5-2.0 equiv)
-
Saturated aqueous NH₄Cl
-
20% aqueous NaOH
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine.
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.14 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.
-
Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.
-
Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.
-
Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Transition Metal-Catalyzed C-H Functionalization
While challenging due to the presence of two coordinating nitrogen atoms, transition metal-catalyzed C-H functionalization of piperazines offers unique reactivity. Rhodium and palladium catalysts have been employed for specific transformations.
Applications
-
Rhodium-catalyzed carbonylation: Introduction of a carbonyl group at the α-position.[5]
-
Palladium-catalyzed arylation: Direct coupling with aryl halides.[5]
Data Presentation: Substrate Scope and Yields
Table 4: Rhodium-Catalyzed Dehydrogenative Carbonylation of N-(2-pyridinyl)piperazines
| Entry | Olefin | Product | Yield (%) | Reference |
| 1 | 1-Hexene | 2-(1-Oxoheptyl)-1-(2-pyridinyl)-1,2,3,4-tetrahydropyrazine | 78 | [5] |
| 2 | Styrene | 2-(2-Phenylethenyl)-1-(2-pyridinyl)-1,2,3,4-tetrahydropyrazine | 65 | [5] |
Experimental Protocol
Protocol 3.1: General Procedure for Rhodium-Catalyzed Dehydrogenative Carbonylation
-
Materials:
-
N-(2-pyridinyl)piperazine (1.0 equiv)
-
Olefin (5.0 equiv)
-
Rh₄(CO)₁₂ (2 mol%)
-
Toluene
-
Carbon monoxide (CO)
-
-
Procedure:
-
In a stainless steel autoclave, place the N-(2-pyridinyl)piperazine, olefin, and Rh₄(CO)₁₂.
-
Add toluene as the solvent.
-
Pressurize the autoclave with carbon monoxide (initial pressure of 5 atm at 25 °C).
-
Heat the reaction mixture to 160 °C and stir for 20 hours.
-
After cooling to room temperature, carefully vent the CO.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by chromatography.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Development of Piperazine-Based Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile scaffold and favorable pharmacokinetic properties.[1][2] As a privileged structure, the piperazine moiety is integral to numerous FDA-approved drugs, demonstrating its broad therapeutic potential.[3][4] In the realm of peptidomimetics, the incorporation of a piperazine ring offers a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[5] This document provides detailed application notes and experimental protocols for the synthesis, purification, and biological evaluation of piperazine-based peptidomimetics, with a focus on their application in cancer and G protein-coupled receptor (GPCR) targeted drug discovery.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro anticancer and GPCR-related activities of various piperazine-based compounds.
Table 1: Anticancer Activity of Piperazine-Based Peptidomimetics
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 | Breast Cancer | GI50 = 1.00 | [6] |
| Vindoline-Piperazine Conjugate (25) | HOP-92 | Non-Small Cell Lung Cancer | GI50 = 1.35 | [6] |
| Spirocyclopropyl oxindole-piperazine (8u) | HepG-2 | Liver Cancer | IC50 = 1.88 ± 0.83 | [7] |
| Benzothiazole-Piperazine (1d) | HUH-7 | Hepatocellular Carcinoma | GI50 = 1.23 | [2] |
| Benzothiazole-Piperazine (1d) | MCF-7 | Breast Cancer | GI50 = 0.98 | [2] |
| Benzothiazole-Piperazine (1d) | HCT-116 | Colorectal Cancer | GI50 = 1.54 | [2] |
| Bergenin-Arylthiazolylpiperazine (5a) | CAL-27 | Tongue Cancer | IC50 = 15.41 - 92.9 | [1] |
| Bergenin-Arylthiazolylpiperazine (5c) | SCC09 | Oral Cancer | IC50 = 17.41 - 91.9 | [1] |
Table 2: Activity of Piperazine-Based Peptidomimetics on GPCRs
| Compound ID | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| N-Aryl Piperazine (49b) | CXCR4 | HIV Entry Inhibition | - | <100 | [8] |
| N-Aryl Piperazine (51b) | CXCR4 | HIV Entry Inhibition | - | <100 | [8] |
| Dopamine Receptor Ligand Library Compound | D2 Receptor | Radioligand Binding | 53 | - | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Piperazine-Based Peptidomimetic
This protocol details the synthesis of a peptidomimetic incorporating an N-Boc-piperazine-C3-COOH building block on a Rink Amide resin.
1. Resin Swelling and Fmoc Deprotection:
- Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
- Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 12 minutes to remove the Fmoc protecting group.
- Wash the resin thoroughly with DMF.
2. Coupling of N-Boc-piperazine-C3-COOH:
- Pre-activate N-Boc-piperazine-C3-COOH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 15 minutes.
- Add the activated piperazine solution to the resin and agitate for 2-4 hours.
- Confirm completion of the coupling reaction using a Kaiser test.
- Wash the resin with DMF.
3. Boc Deprotection of the Piperazine Nitrogen:
- Wash the resin with dichloromethane (DCM).
- Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
- Wash the resin with DCM and neutralize with 10% DIPEA in DMF.
4. Peptide Chain Elongation:
- Couple subsequent Fmoc-protected amino acids using standard coupling reagents (e.g., HBTU/DIPEA).
- Perform Fmoc deprotection with 20% piperidine in DMF between each coupling step.
5. Cleavage and Purification:
- Wash the final peptide-resin with DCM and dry.
- Cleave the peptidomimetic from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
- Precipitate the crude product in cold diethyl ether.
- Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.
Protocol 2: Solution-Phase Synthesis via Reductive Amination
This protocol describes a general method for the N-alkylation of piperazine derivatives.[10]
1. Reaction Setup:
- Dissolve the piperazine derivative (1 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as 1,2-dichloroethane or methanol.
- Add acetic acid (1-2 eq.) to catalyze the reaction.
2. Reductive Amination:
- Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
3. Work-up and Purification:
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is for determining the cytotoxic effects of piperazine-based compounds on cancer cell lines.[1][2][11]
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
- Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the piperazine-based peptidomimetic in the appropriate cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
3. Incubation:
- Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
4. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
5. Solubilization and Absorbance Measurement:
- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
- Shake the plate for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 4: Radioligand Binding Assay for GPCRs
This protocol is a general method for determining the binding affinity of piperazine-based peptidomimetics to a specific GPCR.[9][12][13][14]
1. Membrane Preparation:
- Prepare cell membranes from cells overexpressing the target GPCR. Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation.
- Resuspend the membrane pellet in a binding buffer.
2. Competition Binding Assay:
- In a 96-well plate, add the cell membrane preparation, a known radioligand for the target GPCR at a fixed concentration (typically at its Kd value), and the piperazine-based test compound at various concentrations.
- Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
- Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
3. Filtration and Scintillation Counting:
- Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
- Dry the filter plate and add a scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding at each concentration of the test compound.
- Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound.
- Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 5: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction (PPI) Inhibition
This protocol can be used to assess the ability of a piperazine-based peptidomimetic to inhibit a specific protein-protein interaction.[10][15][16][17][18]
1. Cell Lysis:
- Treat cells expressing the target proteins with the piperazine-based inhibitor or a vehicle control.
- Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
2. Pre-clearing the Lysate:
- Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
- Centrifuge and collect the supernatant.
3. Immunoprecipitation:
- Add a primary antibody specific to one of the interacting proteins ("bait") to the pre-cleared lysate.
- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complex.
4. Washing:
- Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Western Blot Analysis:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against both the "bait" and the "prey" proteins to detect the co-immunoprecipitated partner. A reduced amount of the "prey" protein in the inhibitor-treated sample compared to the control indicates inhibition of the PPI.
Mandatory Visualizations
Caption: General workflow for the development of piperazine-based peptidomimetics.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a piperazine-based inhibitor.
Caption: Antagonism of the CXCR4 signaling pathway by a piperazine-based peptidomimetic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Application Notes & Protocols: Piperazine-Functionalized Nanocarriers for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperazine-functionalized nanocarriers are an emerging class of drug delivery systems designed to enhance therapeutic efficacy while minimizing systemic toxicity. The piperazine moiety, a six-membered ring containing two nitrogen atoms, offers unique properties such as pH-sensitivity and the ability to be readily functionalized. These characteristics make it an attractive component for creating "smart" nanocarriers that can respond to specific physiological environments, such as the acidic milieu of tumors or intracellular compartments like endosomes and lysosomes[1][2][3]. By incorporating piperazine and its derivatives onto various nanoplatforms—including polymeric nanoparticles, dendrimers, and mesoporous silica—researchers can improve drug loading, control release kinetics, and facilitate targeted delivery[4][5][6]. This document provides an overview of the applications, quantitative data, and detailed experimental protocols for the synthesis, characterization, and evaluation of piperazine-functionalized nanocarriers.
Key Applications and Advantages
Piperazine functionalization imparts several beneficial properties to nanocarriers:
-
pH-Responsive Drug Release: The nitrogen atoms in the piperazine ring can be protonated in acidic environments. This change in charge can trigger the swelling or disassembly of the nanocarrier, leading to accelerated drug release specifically at tumor sites or within acidic cellular organelles[1][7].
-
Enhanced Cellular Uptake: Surface modification with piperazine derivatives can influence the mechanism of cellular entry. For instance, phenylpiperazine-modified dendrimers have been shown to enter cells via caveolae-based endocytosis, bypassing degradation in the endo-lysosomal pathway and achieving rapid cytosolic delivery of protein cargo[5][8].
-
Improved Drug Loading: Functionalization can increase the interaction between the nanocarrier and the drug, leading to higher loading capacity. Carboxylic acid-modified piperazine-functionalized silica nanorods, for example, show enhanced loading of gemcitabine due to strong drug-carrier interactions[4].
-
Versatile Platform: The piperazine scaffold can be incorporated into a wide range of nanocarriers, including:
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable and biocompatible carriers for sustained drug release[6][9][10].
-
Dendrimers: Highly branched polymers with a well-defined structure, suitable for gene and protein delivery[5][11].
-
Mesoporous Silica Nanoparticles (MSNs): Carriers with a high surface area and tunable pore size, ideal for high drug payloads[4].
-
Liposomes: Vesicular systems that can be surface-modified to improve stability and targeting[12][13][14].
-
Data Presentation: Physicochemical and Biological Properties
The following tables summarize quantitative data from studies on various piperazine-functionalized nanocarriers.
Table 1: Physicochemical Properties and Drug Loading Efficiency
| Nanocarrier Type | Functionalization | Drug(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation / Loading Efficiency | Reference |
| PLGA Nanoparticles | Piperine Co-loading | Sorafenib & Piperine | 224 | Not Specified | ~82% (Sorafenib), ~79% (Piperine) | [9] |
| SBA-15 Nanorods | Carboxylic Acid-Piperazine | Gemcitabine | Not Specified | Not Specified | ~36 wt% (max drug content) | [4] |
| Magnetic Mesoporous Silica | Amine/PEG-Piperazine | CpG ODN | Not Specified | Not Specified | 180 µg/mg (adsorption capacity) | [15] |
| Humanized Ferritin | Piperazine-based Polyamines | siRNA | Not Specified | Not Specified | High protection from RNase A digestion | [16][17] |
Table 2: In Vitro Drug Release Characteristics
| Nanocarrier System | Drug | Release Condition (pH) | Cumulative Release (%) | Time | Reference |
| Sorafenib/Piperine-PLGA NPs | Sorafenib & Piperine | 5.0 and 7.4 | Sustained Release Profile | > 100 h | [9] |
| Piperine-PLGA Nanocomposites | Piperine | 5.5 | ~91% | 312 h | [6] |
| Doxorubicin-loaded Nanocarrier | Doxorubicin | 5.5 | ~39.7% | Not Specified | [18] |
| Indomethacin-loaded Nanocarrier | Indomethacin | 7.4 | ~39.5% | Not Specified | [18] |
Visualization of Key Processes
Caption: Workflow for synthesis, functionalization, and drug loading of nanocarriers.
Caption: Cellular uptake via endocytosis and pH-triggered drug release.
Experimental Protocols
Protocol 1: Synthesis of Piperazine-Functionalized PLGA Nanoparticles
This protocol describes the synthesis of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their subsequent surface functionalization with a piperazine derivative using a modified emulsification-solvent evaporation method.
Materials:
-
PLGA (50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[19]
-
N-Hydroxysuccinimide (NHS)[19]
-
N-Boc-piperazine derivative with a terminal carboxyl group (e.g., N-Boc-piperazine-C3-COOH)
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES Buffer, pH 6.0
-
Deionized (DI) water
Procedure:
Part A: PLGA Nanoparticle Formulation
-
Organic Phase Preparation: Dissolve 100 mg of PLGA in 5 mL of DCM. If co-encapsulating a hydrophobic drug, dissolve it in this organic phase as well[9].
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in DI water.
-
Emulsification: Add the organic phase dropwise to 20 mL of the aqueous PVA solution while sonicating on an ice bath. Sonicate for 5 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of nanoparticles.
-
Washing: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C). Resuspend the pellet in DI water and centrifuge again. Repeat this washing step three times to remove excess PVA.
-
Resuspension: Resuspend the final nanoparticle pellet in DI water for functionalization.
Part B: Piperazine Functionalization
-
Carboxyl Group Activation: In a separate tube, dissolve the N-Boc-piperazine-C3-COOH linker in MES buffer (pH 6.0). Add EDC and NHS to a final concentration of 20 mM each. Incubate for 30 minutes at room temperature to activate the carboxylic acid groups[19].
-
Conjugation: This step requires amine groups on the nanoparticle surface. If the PLGA is not already amine-terminated, a surface modification step (e.g., using PEI coating) is needed first. Assuming amine-functionalized PLGA, add the activated linker solution to the nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing[19].
-
Washing: Wash the nanoparticles three times with PBS (pH 7.4) via centrifugation to remove unreacted linker and coupling agents.
-
Boc Deprotection: To expose the terminal amine of the piperazine, resuspend the nanoparticles in a solution of 20-50% (v/v) TFA in DCM. Incubate for 30-60 minutes at room temperature.[19]
-
Final Purification: Wash the nanoparticles extensively with DI water via centrifugation to remove TFA and byproducts. Lyophilize the final product for storage.
Protocol 2: Drug Loading into Nanocarriers
This protocol details a passive loading method for encapsulating a water-soluble drug like Gemcitabine into piperazine-functionalized mesoporous silica nanorods (SBA-15).
Materials:
-
Synthesized and dried piperazine-functionalized SBA-15 nanorods[4]
-
Gemcitabine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Drug Solution Preparation: Prepare a concentrated solution of Gemcitabine (e.g., 1-5 mg/mL) in DI water or PBS.
-
Incubation: Disperse 50 mg of the functionalized nanorods into 10 mL of the Gemcitabine solution.
-
Loading: Stir the suspension at room temperature for 24 hours in the dark to allow the drug to diffuse into the mesopores and adsorb onto the piperazine-functionalized surfaces.
-
Collection and Washing: Centrifuge the suspension (12,000 rpm for 15 minutes) to pellet the drug-loaded nanorods.
-
Supernatant Analysis: Carefully collect the supernatant. Analyze the concentration of free Gemcitabine remaining in the supernatant using UV-Vis spectroscopy or HPLC.
-
Calculation of Loading Efficiency: Determine the amount of drug loaded into the nanoparticles using the following formula:
-
Drug Loading (%) = [(Initial Drug Weight - Drug Weight in Supernatant) / Weight of Nanoparticles] x 100
-
Encapsulation Efficiency (%) = [(Initial Drug Weight - Drug Weight in Supernatant) / Initial Drug Weight] x 100
-
-
Drying: Gently wash the pellet with a small amount of DI water to remove surface-adhered drug, centrifuge again, and then lyophilize the final drug-loaded nanocarriers.
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol describes how to evaluate the release of a drug from pH-sensitive nanocarriers at physiological pH and acidic (tumor microenvironment) pH.
Materials:
-
Drug-loaded piperazine-functionalized nanocarriers
-
Release Buffer 1: PBS, pH 7.4 (simulating physiological conditions)
-
Release Buffer 2: Acetate or MES buffer, pH 5.5 (simulating endosomal/tumor conditions)[6][18]
-
Dialysis tubing (with appropriate molecular weight cut-off, MWCO, to retain nanoparticles but allow free drug to pass)
-
Shaking incubator or water bath set to 37°C
Procedure:
-
Sample Preparation: Accurately weigh a known amount of drug-loaded nanocarriers (e.g., 10 mg) and suspend it in 1 mL of the release buffer (pH 7.4).
-
Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal it securely.
-
Release Experiment: Place the dialysis bag into a larger container with 50 mL of the same release buffer (pH 7.4). Place a parallel setup in the acidic release buffer (pH 5.5).
-
Incubation: Place the containers in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the buffer outside the dialysis bag. Immediately replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded in the nanoparticles. Plot the cumulative drug release (%) versus time for both pH conditions to compare the release profiles.
References
- 1. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Responsive Nanocarriers in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [repository.aus.edu]
- 4. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine-modified dendrimer achieves efficient intracellular protein delivery via caveolar endocytosis bypassing the endo-lysosomal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | pH-Responsive Dual Drug-Loaded Nanocarriers Based on Poly (2-Ethyl-2-Oxazoline) Modified Black Phosphorus Nanosheets for Cancer Chemo/Photothermal Therapy [frontiersin.org]
- 8. Piperazine-modified dendrimer achieves efficient intracellular protein delivery via caveolar endocytosis bypassing the endo-lysosomal pathway. | Semantic Scholar [semanticscholar.org]
- 9. Sorafenib and Piperine co-loaded PLGA nanoparticles: Development, characterization, and anti-cancer activity against hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PLGA-Based Nanoparticles in Cancer Treatment [frontiersin.org]
- 11. Triazine dendrimers as non-viral gene delivery systems: Effects of molecular structure on biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation of Piperine–Chitosan-Coated Liposomes: Characterization and In Vitro Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles [mdpi.com]
- 15. Organosilane and Polyethylene Glycol Functionalized Magnetic Mesoporous Silica Nanoparticles as Carriers for CpG Immunotherapy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes: Photoredox Catalysis for the Synthesis of Functionalized Piperazines
For Researchers, Scientists, and Drug Development Professionals
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).[1] The ability to precisely functionalize the piperazine ring, particularly at the carbon atoms, is crucial for modulating the pharmacological and pharmacokinetic properties of drug candidates.[1][2] Traditional methods for C-H functionalization often require harsh conditions or pre-functionalized starting materials.[3] Visible-light photoredox catalysis has emerged as a powerful and mild alternative, enabling the direct functionalization of the piperazine core and the construction of diverse piperazine libraries under mild conditions.[4][5] This has opened new avenues for late-stage functionalization and the rapid exploration of structure-activity relationships (SAR).[2]
This document provides an overview of key photoredox-catalyzed methodologies for the synthesis of functionalized piperazines, complete with detailed experimental protocols and comparative data. The approaches covered include direct α-C–H functionalization, decarboxylative annulation, and programmable synthesis strategies.
Key Methodologies and Applications
Several innovative strategies leveraging photoredox catalysis have been developed to access functionalized piperazines:
-
Direct α-C–H Functionalization: This approach directly activates the C-H bonds at the α-position to the nitrogen atoms of the piperazine ring. This allows for the introduction of aryl, vinyl, and alkyl groups onto the piperazine scaffold.[4][5] This method is particularly valuable for modifying existing piperazine-containing molecules.
-
Decarboxylative Annulation (CLAP Protocol): The CarboxyLic Amine Protocol (CLAP) provides a convergent approach to 2-substituted piperazines.[1][6] This method involves the decarboxylative cyclization of a glycine-derived diamine with various aldehydes, offering a high degree of flexibility in the introduced substituent.[1][7]
-
Programmable Piperazine Synthesis: A more recent and highly modular approach enables the synthesis of polysubstituted piperazines.[3][8][9][10] This strategy relies on a photoredox-catalyzed anti-Markovnikov hydroamination of readily accessible ene-carbamates to generate functionalized diamine precursors, which then undergo cyclization to form the piperazine core.[3][8][9][10] This allows for systematic variation at all four carbon positions of the piperazine ring.[3]
These photoredox-mediated transformations are generally characterized by their mild reaction conditions, high functional group tolerance, and operational simplicity, making them highly attractive for applications in drug discovery and development.[10][11]
Data Presentation
Table 1: Direct α-C–H Functionalization of N-Arylpiperazines
| Entry | Coupling Partner | Product | Yield (%) | Catalyst | Ref |
| 1 | 4-Vinylpyridine | α-Vinylated Piperazine | 74 | Ir(ppy)₃ | [4] |
| 2 | 2-Chloropyrimidine | α-Heteroarylated Piperazine | 84 | Ir(ppy)₃ | [4] |
| 3 | 2-Chloropyridine | α-Heteroarylated Piperazine | 35 | Ir(ppy)₃ | [4] |
| 4 | Bromobenzene | α-Arylated Piperazine | 95 | Ir(ppy)₃ | [4] |
Table 2: Decarboxylative Annulation (CLAP Protocol) for 2-Substituted Piperazines
| Entry | Aldehyde | Product | Yield (%) | Catalyst | Ref |
| 1 | 4-Fluorobenzaldehyde | 1-Benzyl-3-(4-fluorophenyl)piperazine | 80 | [Ir(ppy)₂(dtbpy)]PF₆ | [7] |
| 2 | 4-Methoxybenzaldehyde | 1-Benzyl-3-(4-methoxyphenyl)piperazine | 92 | [Ir(ppy)₂(dtbpy)]PF₆ | [6] |
| 3 | 2-Naphthaldehyde | 1-Benzyl-3-(naphthalen-2-yl)piperazine | 85 | [Ir(ppy)₂(dtbpy)]PF₆ | [6] |
| 4 | Cyclohexanecarboxaldehyde | 1-Benzyl-3-cyclohexylpiperazine | 75 | [Ir(ppy)₂(dtbpy)]PF₆ | [6] |
Table 3: Programmable Piperazine Synthesis via Organic Photoredox Catalysis
| Entry | Diamine Precursor | Carbonyl Partner | Product | Yield (%) | Catalyst | Ref |
| 1 | N-Boc-1,2-diaminoethane | Benzaldehyde | 2-Phenylpiperazine | 95 | Xyl-pCF₃–Acr⁺ | [3] |
| 2 | N-Boc-1,2-diaminopropane | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-methylpiperazine | 88 | Xyl-pCF₃–Acr⁺ | [3] |
| 3 | N-Boc-1,2-diphenylethane-1,2-diamine | Acetone | 2,2-Dimethyl-5,6-diphenylpiperazine | 75 | Xyl-pCF₃–Acr⁺ | [3] |
| 4 | N-Boc-1,2-diaminoethane | Lithocholic acid derivative | Complex piperazine adduct | 82 | Xyl-pCF₃–Acr⁺ | [3] |
Experimental Protocols
Protocol 1: Direct α-C–H Vinylation of N-Phenylpiperazine
This protocol is adapted from the work of MacMillan and coworkers.[4]
Materials:
-
N-Phenylpiperazine
-
Vinyl sulfone
-
Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine))
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Blue LED light source (e.g., 34 W Kessil lamp)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add N-phenylpiperazine (1.0 equiv), vinyl sulfone (1.5 equiv), and Ir(ppy)₃ (1-2 mol%).
-
Evacuate and backfill the vial with an inert gas (3 cycles).
-
Add anhydrous solvent (to achieve a concentration of ~0.1 M).
-
Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Decarboxylative Annulation (CLAP Protocol)
This protocol is based on the method developed by Bigot and coworkers.[1][7]
Materials:
-
N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate)
-
Aldehyde (e.g., 4-fluorobenzaldehyde)
-
[Ir(ppy)₂(dtbpy)]PF₆ (Iridium(III) bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine) hexafluorophosphate)
-
1 M KOH in methanol
-
Anhydrous acetonitrile
-
Inert gas (Nitrogen)
-
Blue LED light source
Procedure:
-
Charge an oven-dried Schlenk tube with N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate) (1.0 equiv).
-
Degas the system by purging with nitrogen (3 x 5 min).
-
Add 1 M KOH solution in methanol (4.1 equiv) and the aldehyde (1.4 equiv) sequentially.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add a solution of [Ir(ppy)₂(dtbpy)]PF₆ (1 mol%) in dry acetonitrile.
-
Degas the reaction mixture with nitrogen bubbling before starting the irradiation.
-
Stir the reaction at room temperature under the exposure of blue LEDs for 3 hours.[7]
-
Filter the solution to remove the trifluoroacetate salt.
-
Concentrate the resulting mixture under vacuum.
-
Purify the crude product by column chromatography (e.g., 1:99 methanol/ethyl acetate on SiO₂).[7]
Protocol 3: Programmable Piperazine Synthesis
This protocol is a general procedure based on the work of Nicewicz and coworkers.[3][8][9][10]
Materials:
-
N-Boc-protected diamine precursor
-
Carbonyl compound (aldehyde or ketone)
-
Organic acridinium photocatalyst (e.g., Xyl-pCF₃–Acr⁺)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a vial, dissolve the N-Boc-protected diamine precursor (1.0 equiv) and the carbonyl compound (1.2 equiv) in the anhydrous solvent.
-
Add the organic acridinium photocatalyst (1-2 mol%).
-
Degas the solution with a stream of inert gas for 15-20 minutes.
-
Seal the vial and place it before a visible light source, ensuring efficient stirring.
-
Irradiate the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be purified by standard chromatographic techniques.
Visualizations
Caption: General mechanism for direct C-H functionalization.
Caption: Workflow for the CLAP protocol.
Caption: Logic of programmable piperazine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visible-Light Photoredox Catalyst to Synthesize 2-Subsituted Piperazines | TCI AMERICA [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-Piperazine-2-carboxylic Acid in the Synthesis of Bioactive Macrocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its conformational rigidity and the stereochemical control it imparts to target molecules.[1] Its incorporation into macrocyclic scaffolds is a promising strategy for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Macrocyclization can pre-organize a molecule into a bioactive conformation, increasing its binding affinity for biological targets such as enzymes and receptors. This document provides detailed application notes and protocols for the synthesis of bioactive macrocycles utilizing this compound, with a focus on potential applications in neurotherapeutics.
Data Presentation
The following tables summarize key quantitative data for compounds containing the piperazine-2-carboxylic acid scaffold, demonstrating its potential for generating potent bioactive molecules. While the following data pertains to non-macrocyclic derivatives, it establishes the biological relevance of this chemical moiety.
Table 1: In Vitro Binding Affinities (Ki) of Piperazine-2-Carboxylic Acid Derivatives for Neurotransmitter Receptors
| Compound | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| 3w | 15.3 | 1.8 | 12.6 |
Data extracted from a study on multi-target heterocycle piperazine derivatives as potential antipsychotics.
Table 2: In Vitro Cholinesterase Inhibition of Piperazine-2-Carboxylic Acid Derivatives
| Compound | Target | Ki (µM) |
| 4c | Acetylcholinesterase (AChE) | 10.18 ± 1.00 |
Data from a study on piperazine-2-carboxylic acid derivatives as anti-Alzheimer's agents.[2]
Experimental Protocols
This section details a general, adaptable two-step protocol for the synthesis of macrocycles incorporating this compound. This method is based on a reported efficient synthesis of a diverse class of macrocycles and can be modified to accommodate various functional groups and ring sizes.[3]
Protocol 1: Synthesis of a Dithiocarbamate-Containing Macrocycle Incorporating this compound
Objective: To synthesize a macrocycle containing the this compound moiety and a dithiocarbamate linkage.
Materials:
-
N-Boc-(R)-Piperazine-2-carboxylic acid
-
1,n-diaminoalkane (e.g., 1,4-diaminobutane)
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Polyethylene glycol (PEG)-200
-
Carbon disulfide (CS2)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na2SO4)
-
Trifluoroacetic acid (TFA)
Step 1: Synthesis of the Chloroacetylated Diamide Intermediate
-
To a solution of the desired 1,n-diaminoalkane (1.0 eq.) in DCM at 0 °C, add triethylamine (2.2 eq.).
-
Slowly add a solution of chloroacetyl chloride (2.2 eq.) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude chloroacetylated diamide. Purify by column chromatography if necessary.
Step 2: Macrocyclization
-
Dissolve the chloroacetylated diamide (1.0 eq.) in PEG-200.
-
Add N-Boc-(R)-Piperazine-2-carboxylic acid (1.2 eq.) and carbon disulfide (8.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 15-30 minutes.[3]
-
Monitor the reaction progress by TLC (e.g., in a 7:3 ethyl acetate/hexane solution).
-
After completion, extract the reaction mixture with water and ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude macrocycle by column chromatography.
-
To remove the Boc protecting group, dissolve the macrocycle in DCM and add TFA. Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final macrocycle.
Visualizations
Signaling Pathway Diagram
The incorporation of the this compound scaffold can be targeted towards developing multi-receptor ligands, for instance, as potential antipsychotics. The following diagram illustrates the interaction of such a compound with key neurotransmitter receptors implicated in psychosis.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conformational Analysis of N-Substituted Piperazine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted piperazine-2-carboxylic acid derivatives are prevalent scaffolds in medicinal chemistry, valued for their conformational rigidity and diverse pharmacological activities. The three-dimensional structure of these molecules, governed by the interplay of various conformational isomers, is crucial for their interaction with biological targets. A thorough understanding of their conformational landscape is therefore essential for rational drug design and development.
This document provides detailed application notes and protocols for the conformational analysis of N-substituted piperazine-2-carboxylic acid derivatives, focusing on experimental and computational methodologies.
Conformational Dynamics
The conformational behavior of N-substituted piperazine-2-carboxylic acid derivatives is primarily dictated by two key dynamic processes:
-
Piperazine Ring Inversion: Similar to cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, it can undergo ring inversion, interconverting between two chair forms. This process has a significant energy barrier. The piperazine ring can also exist in boat and twisted-boat conformations, though the chair form is generally favored.[1][2]
-
Amide Bond Rotation: When an acyl group is attached to one of the nitrogen atoms (an N-acyl derivative), the partial double bond character of the N-CO amide bond restricts free rotation. This leads to the existence of distinct syn and anti rotamers, which can be observed and quantified.[3][4]
The interplay of these two processes results in a complex conformational equilibrium. The substitution at the 2-position with a carboxylic acid group further influences these dynamics, with a general preference for the substituent to occupy an axial position in 1-acyl and 1-aryl 2-substituted piperazines.
Data Presentation
The following tables summarize representative quantitative data for the conformational analysis of N-benzoylated piperazine derivatives, which serve as a close structural analog to N-acyl piperazine-2-carboxylic acid derivatives. This data is derived from variable temperature ¹H NMR studies.[3][4]
Table 1: Coalescence Temperatures (Tc) and Activation Energies (ΔG‡) for Amide Bond Rotation in Symmetrically N,N'-Dibenzoylated Piperazines. [3]
| Compound | Substituent on Benzoyl Ring | Solvent | Tc (K) | ΔG‡ (kJ/mol) |
| 4a | H | CDCl₃ | 333 | 66.0 |
| DMSO-d₆ | 343 | 68.3 | ||
| 4b | 4-CH₃ | CDCl₃ | 333 | 66.2 |
| DMSO-d₆ | 343 | 68.5 | ||
| 4c | 4-OCH₃ | CDCl₃ | 333 | 66.4 |
| DMSO-d₆ | 343 | 68.7 | ||
| 4d | 4-F | CDCl₃ | 333 | 66.5 |
| DMSO-d₆ | 343 | 68.6 | ||
| 4e | 4-Cl | CDCl₃ | 333 | 66.5 |
| DMSO-d₆ | 343 | 68.6 | ||
| 4f | 4-NO₂ | CDCl₃ | 333 | 66.7 |
| DMSO-d₆ | 343 | 68.9 |
Table 2: Coalescence Temperatures (Tc) and Activation Energies (ΔG‡) for Amide Bond Rotation and Ring Inversion in Mono-N-Benzoylated Piperazines. [3]
| Compound | Substituent on Benzoyl Ring | Solvent | Tc (Amide) (K) | ΔG‡ (Amide) (kJ/mol) | Tc (Ring) (K) | ΔG‡ (Ring) (kJ/mol) |
| 3a | H | CDCl₃ | 313 | 65.1 | 283 | 59.5 |
| DMSO-d₆ | 323 | 67.2 | 293 | 61.2 | ||
| 3b | 4-CH₃ | CDCl₃ | 313 | 65.2 | 283 | 59.6 |
| DMSO-d₆ | 323 | 67.4 | 293 | 61.4 | ||
| 3c | 4-OCH₃ | CDCl₃ | 313 | 65.4 | 283 | 59.8 |
| DMSO-d₆ | 323 | 67.6 | 293 | 61.6 | ||
| 3h | 4-NO₂ | CDCl₃ | 313 | 65.6 | 283 | 60.0 |
| DMSO-d₆ | 323 | 67.8 | 293 | 61.8 |
Experimental Protocols
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive approach to conformational analysis.
Protocol 1: Variable Temperature ¹H NMR Spectroscopy
This technique is instrumental for studying the dynamic conformational equilibria in solution. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature (Tc) and calculate the free energy of activation (ΔG‡) for conformational exchange processes.[3][4]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the N-substituted piperazine-2-carboxylic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Toluene-d₈) in a 5 mm NMR tube. The concentration should be optimized to ensure good signal-to-noise while avoiding aggregation.
-
Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the signals corresponding to the piperazine ring protons. In the presence of slow conformational exchange, you may observe broadened signals or multiple sets of signals for chemically equivalent protons.
-
Variable Temperature Experiment:
-
Gradually increase the temperature of the NMR probe in increments of 5-10 K.
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a ¹H NMR spectrum.
-
Continue this process until the distinct signals for the interconverting conformers coalesce into a single, sharp peak. The temperature at which this occurs is the coalescence temperature (Tc).
-
If starting from a coalesced peak at room temperature, gradually decrease the temperature until the signal decoalesces into multiple peaks.
-
-
Data Analysis:
-
Determine the coalescence temperature (Tc) for both the amide bond rotation and the ring inversion processes, if they are distinct.
-
Measure the chemical shift difference (Δν in Hz) between the exchanging signals at a temperature well below coalescence.
-
Calculate the rate constant for the exchange (k) at the coalescence temperature using the equation: k = (π * Δν) / √2
-
Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
Protocol 2: X-ray Crystallography
Single-crystal X-ray diffraction provides a static picture of the molecule's conformation in the solid state. This data is invaluable for validating computational models and understanding intermolecular interactions.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Conformational Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, and torsion (dihedral) angles, which define the conformation of the piperazine ring and the orientation of the substituents.
Protocol 3: Computational Modeling
Molecular modeling is a powerful tool for exploring the potential energy surface of a molecule and identifying low-energy conformers.
Methodology:
-
Initial Structure Generation: Build the 3D structure of the N-substituted piperazine-2-carboxylic acid derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the different possible ring puckers (chair, boat, twist-boat) and the rotation around the N-acyl bond. Molecular mechanics force fields (e.g., MMFF94, OPLS3e) are suitable for an initial rapid search.
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of the identified low-energy conformers using a more accurate method, such as Density Functional Theory (DFT).
-
A common functional and basis set combination for this purpose is B3LYP with a 6-31G* or larger basis set.
-
Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
-
Analysis:
-
Compare the relative energies (Gibbs free energy) of the optimized conformers to determine their predicted populations at a given temperature.
-
Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers.
-
Compare the computationally derived parameters with experimental data from NMR (e.g., by calculating theoretical NMR chemical shifts and coupling constants) and X-ray crystallography to validate the computational model.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Interplay of ring inversion and amide bond rotation.
References
Application Notes and Protocols for the Synthesis of 5-Oxo-piperazine-2-carboxylic Acid in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the synthesis of 5-oxo-piperazine-2-carboxylic acid, a valuable scaffold for the development of peptidomimetics. The protocols outlined below are based on established and reliable synthetic routes, offering a foundation for researchers to produce this key building block and incorporate it into novel peptide-based drug candidates.
Introduction to 5-Oxo-piperazine-2-carboxylic Acid in Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides, offering advantages such as enhanced stability, bioavailability, and receptor selectivity. The rigidified backbone of the 5-oxo-piperazine-2-carboxylic acid scaffold provides a unique conformational constraint that can be exploited to design potent and selective modulators of biological targets. This scaffold is particularly useful for mimicking turn structures in peptides, which are often involved in molecular recognition events.
One notable application of peptidomimetics containing the 2-oxopiperazine core is in the development of antagonists for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in thrombosis and inflammation.[1] By mimicking the binding motif of the natural ligand, these peptidomimetics can effectively block receptor activation and its downstream signaling pathways.
Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic Acid
A straightforward and efficient synthesis of enantiomerically pure (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid starts from readily available L-serine.[2][3][4][5] The following protocol is adapted from the work of Piarulli and colleagues.
Experimental Protocol
Step 1: Synthesis of (S)-1-Boc-piperazine-2,5-dione
To a solution of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (2.2 eq) is added at 0 °C. After stirring for 15 minutes, a solution of Boc-Gly-OSu (N-Boc-glycine N-hydroxysuccinimide ester) (1.0 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by flash chromatography to yield (S)-1-Boc-piperazine-2,5-dione.
Step 2: Reduction to (S)-1-Boc-5-hydroxy-piperazine-2-one
(S)-1-Boc-piperazine-2,5-dione (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise, and the reaction is stirred for 2 hours at the same temperature. The reaction is quenched by the addition of acetone, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude alcohol.
Step 3: Oxidation to (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid
The crude (S)-1-Boc-5-hydroxy-piperazine-2-one is dissolved in a 1:1 mixture of acetonitrile and water. TEMPO (0.1 eq) and sodium chlorite (2.0 eq) are added, followed by the dropwise addition of a dilute aqueous solution of sodium hypochlorite (0.1 eq). The reaction is stirred at room temperature until complete conversion is observed by TLC. The reaction mixture is then quenched with sodium sulfite, and the pH is adjusted to 2-3 with 1M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid.
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | (S)-1-Boc-piperazine-2,5-dione | L-serine methyl ester HCl | 85 | >95 |
| 2 | (S)-1-Boc-5-hydroxy-piperazine-2-one | (S)-1-Boc-piperazine-2,5-dione | 92 | Crude |
| 3 | (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid | (S)-1-Boc-5-hydroxy-piperazine-2-one | 78 | >98 |
Application in Peptidomimetic Synthesis: Boc-Val-(S)-PCA-Gly-Leu-OMe
To demonstrate its utility, the synthesized (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid ((S)-PCA) can be incorporated into a model tetrapeptide, Boc-Val-(S)-PCA-Gly-Leu-OMe.[2][3][4]
Experimental Protocol
Peptide Coupling:
(S)-N-Boc-5-oxo-piperazine-2-carboxylic acid (1.0 eq) is dissolved in anhydrous DMF. HBTU (1.1 eq) and DIPEA (2.5 eq) are added, and the mixture is stirred for 10 minutes. H-Gly-Leu-OMe hydrochloride (1.0 eq) and an additional equivalent of DIPEA are then added. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the protected tripeptide. The Boc group is then removed using TFA in DCM, and the resulting amine is coupled with Boc-Val-OH using standard peptide coupling conditions (HBTU/DIPEA) to afford the final tetrapeptide, Boc-Val-(S)-PCA-Gly-Leu-OMe.
Conformational Analysis
¹H NMR studies of Boc-Val-(S)-PCA-Gly-Leu-OMe have shown the presence of two slowly interconverting conformations in a 40:60 ratio, arising from the cis-trans isomerization of the tertiary amide bond within the 5-oxo-piperazine ring.[2][3] This conformational behavior is a key feature of this peptidomimetic scaffold and can be exploited in the design of molecules with specific three-dimensional arrangements.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 5-oxo-piperazine-2-carboxylic acid and its use.
PAR1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Visible-Light-Induced Nitrogen Atom Deletion in Piperazine-Containing Peptides
Abstract
The strategic modification of peptide scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. This application note provides a detailed guide for the visible-light-induced nitrogen atom deletion in peptides containing a piperazine moiety. This powerful transformation facilitates the conversion of a C-N-C bond within the piperazine ring into a C-C bond, effectively remodeling the peptide backbone and offering a novel strategy for skeletal editing. We present the scientific rationale, a step-by-step experimental protocol, and practical insights for researchers in peptide chemistry, medicinal chemistry, and drug development. This method leverages the principles of photoredox catalysis to achieve the transformation under mild conditions, expanding the toolkit for creating novel peptide analogues.
Introduction: A New Paradigm in Peptide Skeletal Editing
Peptides are a rapidly growing class of therapeutics, but their utility can be limited by factors such as poor metabolic stability and low cell permeability. The incorporation of non-natural amino acids and heterocyclic scaffolds, such as piperazine, is a common strategy to overcome these limitations. The piperazine ring, with its two nitrogen atoms, enhances solubility and can modulate the conformational properties of a peptide.[1][2]
Recent advancements in synthetic methodology have introduced the concept of "skeletal editing," which involves the precise modification of a molecule's core structure.[3] One such innovative strategy is the single-atom deletion, which has been successfully applied to nitrogen heterocycles.[4][5] This application note focuses on a visible-light-induced nitrogen atom deletion reaction that specifically targets piperazine rings within a peptide sequence.[6] This transformation offers a unique approach to convert piperazine-containing peptides into proline analogues, a modification that can have profound effects on the peptide's structure and function.
The use of visible light as a traceless reagent for initiating chemical reactions has gained significant traction in organic synthesis.[7][8] Photoredox catalysis, in particular, allows for the generation of reactive radical intermediates under exceptionally mild conditions, making it highly suitable for complex and sensitive molecules like peptides.[9][10] This guide will walk you through the theoretical underpinnings and practical execution of this cutting-edge technique.
The Mechanism: A Dance of Photons and Radicals
The visible-light-induced nitrogen atom deletion proceeds through a photoredox-mediated pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into several key steps:
-
Formation of a Triazanium Intermediate: The secondary amine of the piperazine ring reacts with an electrophilic nitrogen-atom transfer reagent, such as O-diphenylphosphinyl hydroxylamine (DPPH), to form a key triazanium intermediate.[6]
-
Visible Light Excitation: This is where the magic of photocatalysis happens. Although this specific reaction is described as proceeding without an external photocatalyst, the triazanium intermediate itself, or a complex formed in situ, is believed to absorb visible light. This absorption excites the molecule to a higher energy state.
-
Homolytic Cleavage and Radical Formation: The excited intermediate undergoes homolytic cleavage of the N-N bond, leading to the extrusion of dinitrogen (N₂) and the formation of a diradical species.
-
Carbon-Carbon Bond Formation: The resulting carbon radicals at the former sites of the C-N bonds rapidly combine to form a new C-C bond, yielding the cyclized product.[6]
Figure 1: Proposed mechanism for visible-light-induced N-atom deletion.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the nitrogen atom deletion reaction. It is crucial to follow safety guidelines and maintain an inert atmosphere for optimal results.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperazine-Containing Peptide | ≥95% Purity | Synthesized in-house or custom order | The peptide should be lyophilized and stored under argon. |
| O-Diphenylphosphinyl hydroxylamine (DPPH) | ≥97% | Commercially available | Store in a desiccator, as it can be moisture-sensitive. |
| Potassium Phosphate, tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially available | Should be flame-dried under vacuum before use to ensure it is anhydrous. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous, ≥99% | Commercially available | Use from a freshly opened bottle or dried over molecular sieves. |
| Argon (Ar) or Nitrogen (N₂) | High Purity (≥99.998%) | Gas supplier | For maintaining an inert atmosphere. |
| Deuterated Solvents (for analysis) | NMR Grade | Commercially available | e.g., CDCl₃, DMSO-d₆ |
Equipment
-
Schlenk tubes or oven-dried vials with screw caps and PTFE septa
-
Magnetic stirrer and stir bars
-
High-power white LED lamp (e.g., 50W) or blue LED lamp (check primary literature for optimal wavelength)
-
Cooling fan to maintain room temperature
-
Standard laboratory glassware
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation
Step-by-Step Reaction Procedure
The following protocol is based on the conditions reported for the N-atom deletion in unnatural peptides.[6]
Figure 2: Step-by-step experimental workflow for N-atom deletion.
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the piperazine-containing peptide (1.0 equiv., e.g., 0.1 mmol) and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv., 0.3 mmol).
-
Inert Atmosphere: Seal the tube, and carefully evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of argon, add O-diphenylphosphinyl hydroxylamine (DPPH) (3.0 equiv., 0.3 mmol) to the reaction vessel.
-
Solvent Addition: Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) (to achieve a 0.05 M concentration, e.g., 2.0 mL for a 0.1 mmol scale) via a dry syringe.
-
Reaction Setup: Place the sealed Schlenk tube on a magnetic stirrer, approximately 5-10 cm away from a high-power LED lamp.
-
Irradiation: Begin stirring and irradiate the reaction mixture with the LED lamp. To prevent overheating, use a small fan to maintain the reaction at ambient temperature (20-25 °C).
-
Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots (under argon), quenching them with a drop of water, and analyzing by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding deionized water (2 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by preparative reverse-phase HPLC.
-
Characterization: The purified peptide should be characterized by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and by NMR spectroscopy to confirm the structure.
Data and Expected Results
The success of the reaction can be evaluated by the yield of the desired N-atom deleted product. The table below provides representative data based on published results for the modification of unnatural peptides.[6]
| Entry | Peptide Substrate | Position of Piperazine | Product | Yield (%) |
| 1 | Cbz-Trp-(S)-pip-Phe-OMe | Peripheral | Cbz-Trp-Pro-Phe-OMe | 58 |
| 2 | Boc-Pro-Trp-(S)-pip-Ala-OMe | Embedded | Boc-Pro-Trp-Pro-Ala-OMe | 62 |
Note: "pip" denotes piperazine-2-carboxylic acid, and "Pro" in the product column denotes the resulting proline residue after N-atom deletion.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently inert atmosphere (presence of O₂).2. Wet reagents or solvent.3. Inefficient light source or incorrect distance.4. Degradation of DPPH. | 1. Ensure proper Schlenk technique; use high-purity argon.2. Use freshly dried K₃PO₄ and anhydrous solvent.3. Position the lamp closer to the reaction vessel; check the lamp's output.4. Use a fresh batch of DPPH. |
| Formation of side products | 1. Over-irradiation leading to product degradation.2. Presence of other reactive functional groups in the peptide.3. Reaction temperature too high. | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Protect sensitive functional groups if necessary.3. Ensure adequate cooling of the reaction vessel. |
| Difficulty in purification | 1. Co-elution of starting material and product.2. Presence of phosphorus-containing byproducts from DPPH. | 1. Optimize the HPLC gradient for better separation.2. Perform an aqueous wash during work-up to remove water-soluble byproducts. |
Safety Precautions
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DPPH and 2-MeTHF are flammable and should be handled with care.
-
Photochemical Hazards: High-intensity LED lamps can be harmful to the eyes. Avoid looking directly at the light source. It is advisable to enclose the experimental setup in a box lined with aluminum foil to prevent stray light exposure.[1][11][12][13]
-
Pressure: Although not a high-pressure reaction, ensure that the reaction vessel is properly sealed to maintain an inert atmosphere.
Conclusion
The visible-light-induced nitrogen atom deletion of piperazine-containing peptides is a powerful and innovative tool for peptide chemists. It provides a mild and efficient method for skeletal editing, enabling the conversion of piperazine moieties into valuable proline analogues. By understanding the underlying mechanism and following the detailed protocol provided in this application note, researchers can confidently apply this technology to accelerate their drug discovery and development programs.
References
- 1. ehs.gatech.edu [ehs.gatech.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02157F [pubs.rsc.org]
- 4. N-Atom Deletion in Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Photocatalytic Modification of Amino Acids, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. BfS - protection - Protection against visible light [bfs.de]
- 12. Environmental Health & Safety: Occupational Safety: UV Light Guidelines [safety.rochester.edu]
- 13. hsrm.umn.edu [hsrm.umn.edu]
Safety Operating Guide
Proper Disposal of (R)-Piperazine-2-carboxylic Acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (R)-Piperazine-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for laboratory chemical waste management and information derived from safety data sheets of structurally related compounds.
Hazard Identification and Risk Assessment
This compound and its derivatives are classified as hazardous materials. Based on available safety data, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound and its waste with appropriate precautions.
Key Hazards:
-
Skin Irritant
-
Serious Eye Irritant
-
Potential Respiratory Tract Irritant
Personal Protective Equipment (PPE)
Prior to handling this compound waste, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | To be used if there is a risk of generating dust or aerosols. |
Waste Segregation and Container Labeling
Proper segregation and labeling of chemical waste are critical to prevent accidental mixing of incompatible substances and to ensure correct disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2][3] Do not use abbreviations or chemical formulas.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
-
Preparation: Ensure all necessary PPE is worn correctly. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Waste Collection:
-
Carefully transfer any solid waste of this compound into the designated hazardous waste container.
-
For solutions containing this compound, pour the waste into a designated container for liquid hazardous waste. Do not empty into drains.[5][6]
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in the designated solid hazardous waste container.[4]
-
-
Container Management:
-
Decontamination:
-
Final Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the hazardous waste container.[10] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]
-
Collect: Carefully collect the absorbed material and place it into the designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Spill management workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling (R)-Piperazine-2-carboxylic acid
Essential Safety and Handling Guide for (R)-Piperazine-2-carboxylic Acid
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This compound and its derivatives are integral building blocks in modern drug discovery. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
The carboxylic acid and piperazine functional groups contribute to its irritant properties. The piperazine moiety can be corrosive and may cause sensitization, while the acidic proton can cause localized irritation upon contact with moist tissues. Therefore, a comprehensive risk assessment should be conducted before any handling, considering the quantity of the material being used and the nature of the experimental procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles meeting EN 166 or ANSI Z.87.1 standards[1][3] | Chemical-resistant gloves (e.g., nitrile)[1][3] | Laboratory coat | N95 dust mask or equivalent, especially if dust is generated[4][5] |
| Solution Preparation and Transfers | Safety goggles and a face shield if splashing is a risk[3] | Chemical-resistant gloves (e.g., nitrile)[1][3] | Laboratory coat | Not typically required if performed in a well-ventilated area or fume hood |
| Running Reactions (Small to Medium Scale) | Safety goggles | Chemical-resistant gloves (e.g., nitrile)[1][3] | Laboratory coat | Work in a certified chemical fume hood |
| Large-Scale Operations or Potential for Aerosolization | Safety goggles and a face shield[3] | Chemical-resistant gloves (consult manufacturer's resistance guide)[3] | Long-sleeved clothing and potentially a chemical-resistant apron[1] | NIOSH/MSHA or European Standard approved respirator[1] |
Rationale for PPE Selection:
-
Eye Protection: Goggles are essential to prevent contact with airborne particles or splashes. A face shield provides an additional layer of protection, particularly during procedures with a higher risk of splashing.[3]
-
Hand Protection: Nitrile gloves offer good splash protection for short-term handling. For prolonged contact, it is crucial to consult the glove manufacturer's compatibility data.[3]
-
Body Protection: A standard laboratory coat is sufficient for most small-scale operations. For larger quantities, additional protective clothing may be necessary to prevent skin contact.[1]
-
Respiratory Protection: Due to the risk of respiratory irritation, handling the solid material outside of a fume hood requires respiratory protection to prevent inhalation of dust particles.[1][2]
Safe Handling and Operational Plans
A proactive approach to safety involves meticulous planning and adherence to established protocols.
Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure, a swift and correct response is critical to minimize harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6][7] Seek immediate medical attention.[1][8] Do not rub the eyes.[7][8] If contact lenses are present, remove them if it can be done easily.[7][8]
-
Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing. If skin irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention if symptoms persist.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9]
Spill and Disposal Management
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
-
Minor Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled container for disposal.[10] The area should then be cleaned with a suitable solvent.
-
Major Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[11] Contain the spill and collect the material for disposal in a sealed, labeled container.[11][12]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][12] Do not dispose of it down the drain.[13]
References
- 1. fishersci.ie [fishersci.ie]
- 2. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 哌嗪-2-羧酸 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Chemical Eye Injuries from Acids - Insight Vision Center Optometry [insightvisionoc.com]
- 8. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
